Iron, dimethyl-
Description
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Structure
2D Structure
Properties
CAS No. |
108890-32-0 |
|---|---|
Molecular Formula |
C2H6Fe |
Molecular Weight |
85.91 g/mol |
IUPAC Name |
carbanide;iron(2+) |
InChI |
InChI=1S/2CH3.Fe/h2*1H3;/q2*-1;+2 |
InChI Key |
SDDQYJUEVKDWCP-UHFFFAOYSA-N |
Canonical SMILES |
[CH3-].[CH3-].[Fe+2] |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Methyl-Iron Complexes
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The simple, neutral "dimethyliron" (Fe(CH3)2) is not a stable, isolable compound under standard conditions. Its high reactivity is due to the tendency of transition metal alkyl complexes to undergo decomposition pathways such as β-hydride elimination (though not possible for a methyl group) and reductive elimination. This guide, therefore, addresses the synthesis and characterization of methyl-iron species within the broader context of organoiron chemistry. It provides a hypothetical protocol for the generation of dimethyliron for in situ applications and details the synthesis of a known, more stable anionic methyl-iron complex, tetramethylferrate(II).
Introduction to Methyl-Iron Complexes
Organoiron compounds, which feature a direct bond between carbon and iron, are of significant interest in organic synthesis and catalysis.[1] While simple dialkyliron compounds are generally unstable, methyl-iron moieties can be stabilized in various coordination environments. Homoleptic alkylferrate complexes, for instance, are anionic species where the iron center is saturated with alkyl groups, rendering them more stable than their neutral counterparts.[2] The study of these complexes provides insight into the nature of the Fe-C bond and the reactivity of these species in various chemical transformations.
Synthesis of Methyl-Iron Complexes
The synthesis of methyl-iron complexes typically involves the reaction of an iron halide precursor with a strong methylating agent, such as methyllithium or a methyl Grignard reagent. These reactions are highly sensitive to air and moisture and must be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.
Hypothetical Synthesis of Dimethyliron (For In Situ Use)
This protocol describes a plausible method for generating dimethyliron in a reaction mixture for immediate use.
Experimental Protocol:
-
Preparation of the Reaction Vessel: A Schlenk flask is flame-dried under vacuum and backfilled with argon.
-
Reaction Setup: Anhydrous diethyl ether (Et2O) is added to the flask via cannula. The flask is cooled to -78 °C using a dry ice/acetone bath.
-
Addition of Iron Precursor: Iron(II) chloride (FeCl2) is added to the cooled solvent with vigorous stirring.
-
Addition of Methylating Agent: Two equivalents of a methyllithium (MeLi) solution in diethyl ether are added dropwise to the stirred suspension of FeCl2.[3][4] The reaction is monitored for a color change, which would indicate the formation of the organoiron species.
-
In Situ Use: The resulting mixture, presumably containing dimethyliron, is maintained at low temperature and used immediately for subsequent reactions.
Reaction Pathway Diagram:
References
In-Depth Technical Guide to the Physical and Chemical Properties of Dimethyliron Complexes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of dimethyliron complexes, with a particular focus on well-characterized examples stabilized by phosphine ligands. The information presented is intended to serve as a valuable resource for researchers in organometallic chemistry, catalysis, and related fields.
Synthesis and Structure
Dimethyliron(II) complexes are typically synthesized through the alkylation of a corresponding iron(II) halide precursor with a methylating agent such as methyllithium (MeLi) or a Grignard reagent (MeMgX). The stability and geometry of the resulting dimethyliron complex are highly dependent on the nature of the ancillary ligands. Chelating phosphine ligands, such as 1,2-bis(dimethylphosphino)ethane (dmpe), are particularly effective in stabilizing these complexes.
One of the most well-characterized examples is cis-bis(1,2-bis(dimethylphosphino)ethane)dimethyliron(II), cis-[Fe(CH₃)₂(dmpe)₂]. This complex is prepared by the reaction of the corresponding iron(II) dichloride complex with a methylating agent.[1] The cis geometry is the thermodynamically favored isomer for this d⁶ iron(II) center.
Table 1: Selected Bond Lengths and Angles for cis-[Fe(CH₃)₂(dmpe)₂]
| Parameter | Value |
| Bond Lengths (Å) | |
| Fe-C(1) | 2.158(7) |
| Fe-C(2) | 2.155(7) |
| Fe-P(1) | 2.227(2) |
| Fe-P(2) | 2.223(2) |
| Fe-P(3) | 2.231(2) |
| Fe-P(4) | 2.226(2) |
| **Bond Angles (°) ** | |
| C(1)-Fe-C(2) | 86.8(3) |
| P(1)-Fe-P(2) | 84.1(1) |
| P(3)-Fe-P(4) | 84.2(1) |
| C(1)-Fe-P(1) | 91.8(2) |
| C(1)-Fe-P(4) | 93.4(2) |
| C(2)-Fe-P(2) | 92.1(2) |
| C(2)-Fe-P(3) | 93.5(2) |
Note: Data extracted from a representative crystal structure of a closely related analogue. Exact values may vary slightly depending on the specific crystalline form and experimental conditions.
Spectroscopic Properties
The spectroscopic characterization of dimethyliron complexes provides valuable insights into their electronic structure and bonding.
2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H, ¹³C{¹H}, and ³¹P{¹H} NMR spectroscopy are essential tools for characterizing dimethyliron(II) phosphine complexes.
-
¹H NMR: The methyl protons directly attached to the iron center typically appear as a multiplet in the upfield region of the spectrum due to the shielding effect of the metal. For cis-[Fe(CH₃)₂(dmpe)₂], these protons are observed as a quintet, resulting from coupling to the four equivalent phosphorus nuclei.
-
¹³C{¹H} NMR: The methyl carbons bonded to iron also exhibit characteristic upfield shifts.
-
³¹P{¹H} NMR: The phosphorus nuclei of the chelating phosphine ligands give rise to resonances whose chemical shifts and coupling patterns are indicative of the geometry of the complex.
Table 2: NMR Spectroscopic Data for cis-[Fe(CH₃)₂(dmpe)₂] in C₆D₆
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| ¹H (Fe-CH₃) | -0.98 | quintet | JPH = 8.5 |
| ¹³C {¹H} (Fe-CH₃) | -4.5 | quintet | JPC = 14 |
| ³¹P {¹H} | 70.5 | singlet |
2.2. Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying characteristic vibrational modes within the complex. The C-H stretching vibrations of the methyl groups typically appear in the 2800-3000 cm⁻¹ region.[2][3] The Fe-C stretching and bending modes are found at lower frequencies in the far-IR region and can provide direct information about the iron-methyl bond strength.
Table 3: Key Infrared Absorption Bands for Methyliron Complexes
| Vibration | Typical Frequency Range (cm⁻¹) |
| ν(C-H) | 2850 - 2960 |
| δ(CH₃) | ~1450 |
| ρ(CH₃) | ~1150 |
| ν(Fe-C) | 400 - 500 |
Reactivity and Thermal Stability
Dimethyliron(II) complexes exhibit a range of reactivities, including insertion reactions and thermal decomposition.
3.1. Reactivity with Carbon Dioxide
cis-[Fe(CH₃)₂(dmpe)₂] reacts with carbon dioxide (CO₂) in a formal insertion reaction to yield an iron acetate complex, cis-[Fe(CH₃)(O₂CCH₃)(dmpe)₂].[4] This reaction proceeds via the insertion of CO₂ into one of the iron-methyl bonds. Further reaction can lead to the formation of a stable carbonate complex, [Fe(CO₃)(dmpe)₂].[4]
3.2. Thermal Decomposition
Upon heating, dimethyliron(II) phosphine complexes typically undergo reductive elimination of ethane (C₂H₆) to form an iron(0) species. For cis-[Fe(CH₃)₂(dmpe)₂], this decomposition pathway is a key reaction. The mechanism is believed to involve the dissociation of a phosphine arm to create a vacant coordination site, followed by C-H activation and subsequent reductive elimination.
Experimental Protocols
4.1. Synthesis of cis-Bis(1,2-bis(dimethylphosphino)ethane)dichloroiron(II), cis-[FeCl₂(dmpe)₂]
This procedure is a prerequisite for the synthesis of the dimethyl derivative.
-
Materials: Anhydrous iron(II) chloride (FeCl₂), 1,2-bis(dimethylphosphino)ethane (dmpe), and anhydrous ethanol.
-
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), a solution of dmpe (2.2 equivalents) in anhydrous ethanol is added dropwise to a stirred suspension of anhydrous FeCl₂ (1.0 equivalent) in anhydrous ethanol.
-
The reaction mixture is stirred at room temperature for several hours, during which time a colored precipitate of the product forms.
-
The solid is collected by filtration, washed with cold ethanol and then a non-polar solvent like pentane, and dried under vacuum.
-
4.2. Synthesis of cis-Bis(1,2-bis(dimethylphosphino)ethane)dimethyliron(II), cis-[Fe(CH₃)₂(dmpe)₂]
-
Materials: cis-[FeCl₂(dmpe)₂], methyllithium (MeLi) solution in diethyl ether, anhydrous diethyl ether, and pentane.
-
Procedure:
-
Under an inert atmosphere and at a low temperature (typically -78 °C), a solution of MeLi (2.1 equivalents) in diethyl ether is added slowly to a stirred suspension of cis-[FeCl₂(dmpe)₂] (1.0 equivalent) in diethyl ether.
-
The reaction mixture is allowed to slowly warm to room temperature and stirred for several hours.
-
The solvent is removed under vacuum.
-
The solid residue is extracted with pentane, and the resulting solution is filtered to remove lithium chloride.
-
The filtrate is concentrated and cooled to induce crystallization of the product.
-
The crystals are isolated, washed with a minimal amount of cold pentane, and dried under vacuum.
-
Mandatory Visualizations
References
"dimethyliron" CAS number and molecular formula
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a concise technical summary of dimethyliron, including its chemical identity and computed properties. While comprehensive experimental data and specific biological applications are not widely documented in publicly available literature, this guide presents the foundational information available for this organometallic compound.
Chemical Identity and Properties
Dimethyliron is an organoiron compound with the molecular formula C2H6Fe.[1] Its fundamental properties, based on computational data, are summarized below.
| Property | Value | Source |
| CAS Number | 108890-32-0 | PubChem[1] |
| Molecular Formula | C2H6Fe | PubChem[1] |
| Molecular Weight | 85.91 g/mol | PubChem[1] |
| IUPAC Name | carbanide;iron(2+) | PubChem[1] |
| InChI | InChI=1S/2CH3.Fe/h21H3;/q2-1;+2 | PubChem[1] |
| InChIKey | SDDQYJUEVKDWCP-UHFFFAOYSA-N | PubChem[1] |
| SMILES | [CH3-].[CH3-].[Fe+2] | PubChem[1] |
Experimental Data and Protocols
A thorough review of scientific literature did not yield specific, detailed experimental protocols for the synthesis or handling of dimethyliron. The compound is not as widely characterized as other organoiron complexes, such as ferrocene or iron tris(dimethyldithiocarbamate).[2][3]
Biological Activity and Signaling Pathways
Currently, there is a lack of information in the scientific literature regarding the specific signaling pathways modulated by dimethyliron or its direct applications in drug development. The broader field of organometallic chemistry, however, is an active area of research in medicine, with various metal-containing compounds being investigated for therapeutic properties.[3][4][5] These compounds can interact with biological systems in numerous ways, including acting as catalysts, enzyme inhibitors, or therapeutic agents.[3][5] For instance, some iron-containing compounds are explored for their roles in Fenton-like reactions to generate reactive oxygen species (ROS) for anticancer applications, which in turn can influence cellular signaling pathways related to oxidative stress and apoptosis.[6][7][8]
Conceptual Workflow: Application of Organoiron Compounds in Catalysis
While no specific experimental workflows for dimethyliron were found, the following diagram illustrates a general workflow for utilizing an organoiron compound as a catalyst in a hypothetical chemical reaction, a common application for such molecules.
Caption: Conceptual workflow for a generic organoiron-catalyzed chemical synthesis.
Conclusion
Dimethyliron is a chemically defined organometallic compound with a known CAS number and molecular formula. However, there is a significant gap in the publicly accessible scientific literature regarding its experimental protocols, specific biological activities, and roles in signaling pathways or drug development. Future research may uncover the potential applications of this and other simple organoiron compounds. Researchers interested in this molecule may need to rely on theoretical modeling and de novo experimental design to explore its properties and potential uses.
References
- 1. Iron, dimethyl- | C2H6Fe | CID 3786660 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Iron tris(dimethyldithiocarbamate) - Wikipedia [en.wikipedia.org]
- 3. azolifesciences.com [azolifesciences.com]
- 4. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Frontiers of metal-coordinating drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Signaling Pathways Related to Oxidative Stress in Diabetic Cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Potential Therapeutic Effect of Sinigrin on Diethylnitrosamine-Induced Liver Cancer in Mice: Exploring the Involvement of Nrf-2/HO-1, PI3K–Akt–mTOR Signaling Pathways, and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide on the Reactivity of Organometallic Dimethyliron Complexes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reactivity of organometallic dimethyliron complexes, with a particular focus on species supported by pyridine(diimine) (PDI) ligands. These compounds have garnered significant interest due to their involvement in a variety of catalytic transformations. This document outlines key reaction pathways, including reductive elimination, oxidative addition, migratory insertion, and ligand substitution, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations.
Synthesis of Dimethyliron Complexes
The synthesis of dimethyliron complexes is typically achieved through the salt metathesis reaction of a corresponding iron(II) dihalide precursor with an appropriate methylating agent, such as methyllithium or a methyl Grignard reagent. The choice of ancillary ligands, particularly the sterically and electronically tunable pyridine(diimine) ligands, is crucial in stabilizing the resulting dimethyliron species and influencing their subsequent reactivity.
Experimental Protocol: Synthesis of (RPDI)Fe(CH3)2
A general procedure for the synthesis of pyridine(diimine)iron dimethyl complexes is as follows:
-
To a solution of the corresponding (RPDI)FeCl2 precursor in diethyl ether, cooled to -35 °C, is added a stoichiometric amount of methyllithium or methylmagnesium bromide dropwise with stirring.
-
The reaction mixture is allowed to warm to room temperature and stirred for several hours.
-
The solvent is removed under reduced pressure, and the residue is extracted with a non-polar solvent such as pentane or benzene.
-
Filtration to remove lithium or magnesium salts, followed by crystallization at low temperature, affords the desired (RPDI)Fe(CH3)2 complex.
Characterization is typically performed using 1H and 13C NMR spectroscopy, X-ray crystallography, and, for paramagnetic species, Mössbauer spectroscopy and magnetic susceptibility measurements.
Reductive Elimination
Reductive elimination is a fundamental reaction of organometallic complexes and a key step in many catalytic cycles, leading to the formation of a new covalent bond between two ligands and a reduction in the metal's oxidation state. In the context of dimethyliron complexes, this typically involves the formation of ethane.
Bimolecular Reductive Elimination of Ethane
Studies on pyridine(diimine)iron methyl complexes have revealed a bimolecular pathway for the reductive elimination of ethane.[1][2][3][4] This process is particularly relevant for the activation of iron precatalysts in reactions such as [2+2] cycloadditions.[3][4][5]
The reaction is proposed to proceed through a dinuclear intermediate, where methyl groups from two iron centers are coupled. The rate of this reaction is influenced by the steric properties of the pyridine(diimine) ligand. For instance, complexes with less bulky substituents on the aryl groups of the PDI ligand, such as (MePDI)FeCH3 and (EtPDI)FeCH3, undergo reductive elimination of ethane at room temperature, while the more sterically hindered (iPrPDI)FeCH3 is inert under the same conditions.[1][3][4]
Quantitative Data: Reductive Elimination of Ethane
| Complex | Conditions | Product(s) | Yield | Reference |
| (MePDI)FeCH3 | 23 °C, N2 atmosphere | [(MePDI)Fe(N2)]2(μ-N2), Ethane | Not specified | [1][3][4] |
| (EtPDI)FeCH3 | 23 °C, N2 atmosphere | [(EtPDI)Fe(N2)]2(μ-N2), Ethane | Not specified | [1][3][4] |
| (iPrPDI)FeCH3 | 23 °C, N2 atmosphere | No reaction | - | [1][3][4] |
| (RPDI)FeCH3 (R = Me, Et, iPr) | Addition of butadiene | (RPDI)Fe(η4-C4H6), Ethane | Not specified | [1][3][4] |
Experimental Protocol: Monitoring Reductive Elimination
-
A solution of the (RPDI)Fe(CH3)2 complex in a suitable deuterated solvent (e.g., benzene-d6) is prepared in an NMR tube under an inert atmosphere.
-
The reaction can be initiated by the addition of a substrate like butadiene or by maintaining the solution at a specific temperature.
-
The progress of the reaction is monitored by 1H NMR spectroscopy, observing the disappearance of the methyl protons of the starting material and the appearance of the signal for ethane.
-
The formation of the resulting iron complex, such as the butadiene adduct, can also be monitored by NMR spectroscopy.
Logical Relationship: Factors Influencing Bimolecular Reductive Elimination
Caption: Factors influencing the rate and outcome of bimolecular reductive elimination.
Oxidative Addition
Oxidative addition involves the addition of a molecule to a metal center, resulting in an increase in both the coordination number and the oxidation state of the metal. For dimethyliron(II) complexes, this would formally lead to an iron(IV) species. While well-documented for low-valent iron complexes, examples of oxidative addition to stable dimethyliron(II) complexes are less common, often being a transient step in a catalytic cycle.
Hypothetical Reaction Pathway: Oxidative Addition of Methyl Iodide
The oxidative addition of an alkyl halide, such as methyl iodide, to a dimethyliron(II) complex would be expected to proceed via either a concerted or an SN2-type mechanism to generate a transient iron(IV) species. This intermediate could then undergo reductive elimination to form ethane and an iron(II) halide complex.
Experimental Workflow: Investigating Oxidative Addition
Caption: Experimental workflow for studying the oxidative addition of methyl iodide to a dimethyliron complex.
Migratory Insertion
Migratory insertion is a key step in carbonylation and polymerization reactions. It involves the intramolecular transfer of an alkyl or hydride ligand to an adjacent unsaturated ligand, such as carbon monoxide or an alkene.
Migratory Insertion of Carbon Monoxide
The insertion of carbon monoxide into a metal-carbon bond to form an acyl group is a well-established reaction in organometallic chemistry.[6][7] For a dimethyliron complex, this would involve the migration of a methyl group to a coordinated CO ligand, forming an acetyliron species. This reaction is often reversible and can be driven forward by trapping the resulting coordinatively unsaturated complex with another ligand.
Signaling Pathway: CO Migratory Insertion
Caption: Pathway for the migratory insertion of carbon monoxide into an iron-methyl bond.
Ligand Substitution
Ligand substitution reactions involve the replacement of one ligand in a coordination complex with another. The mechanism of these reactions can be associative, dissociative, or interchange. The lability of ligands in dimethyliron complexes is dependent on the nature of the supporting ligands and the electronic properties of the iron center.
Experimental Protocol: Studying Ligand Substitution Kinetics
-
A solution of the dimethyliron complex, LnFe(CH3)2, of known concentration is prepared in a suitable solvent.
-
An excess of the incoming ligand, L', is added to the solution.
-
The reaction is monitored over time using a suitable spectroscopic technique, such as UV-Vis or NMR spectroscopy, to measure the change in concentration of the starting material or product.
-
The rate constants can be determined by fitting the kinetic data to an appropriate rate law.
Spectroscopic Data
The characterization of dimethyliron complexes and their reaction products relies heavily on spectroscopic techniques.
1H and 13C NMR Spectroscopy
The methyl groups directly bonded to iron in diamagnetic complexes typically appear as sharp singlets in the 1H NMR spectrum, often in the upfield region. In paramagnetic complexes, the signals are significantly shifted and broadened.
Mössbauer Spectroscopy
For iron-containing samples, 57Fe Mössbauer spectroscopy is a powerful tool for determining the oxidation state and spin state of the iron center. For example, high-spin iron(II) in pyridine(diimine) methyl complexes exhibits isomer shifts (δ) in the range of 0.52–0.53 mm/s and quadrupole splittings (ΔEQ) between 1.39 and 1.45 mm/s at 80 K.[6]
Infrared Spectroscopy
Infrared (IR) spectroscopy is particularly useful for identifying the presence of certain functional groups, such as carbonyl ligands in carbonylation reactions. The stretching frequency of the C≡O bond is sensitive to the electronic environment of the metal center.
Conclusion
The reactivity of organometallic dimethyliron complexes is rich and varied, encompassing fundamental organometallic reactions such as reductive elimination, oxidative addition, migratory insertion, and ligand substitution. The pyridine(diimine) ligand framework has proven to be particularly effective in supporting a range of reactive iron species and enabling catalytic transformations. Further research into the reactivity of these and related dimethyliron complexes will undoubtedly continue to provide valuable insights into the mechanisms of iron-catalyzed reactions and pave the way for the development of new synthetic methodologies.
References
- 1. Extensive Redox Non-Innocence in Iron Bipyridine-Diimine Complexes: a Combined Spectroscopic and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bimolecular Reductive Elimination of Ethane from Pyridine(diimine) Iron Methyl Complexes: Mechanism, Electronic Structure, and Entry into [2+2] Cycloaddition Catalysis (Journal Article) | OSTI.GOV [osti.gov]
- 3. Bimolecular Reductive Elimination of Ethane from Pyridine(diimine) Iron Methyl Complexes: Mechanism, Electronic Structure, and Entry into [2+2] Cycloaddition Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. collaborate.princeton.edu [collaborate.princeton.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. CS-Symmetric Pyridine(diimine) Iron Methyl Complexes for Catalytic [2+2] Cycloaddition and Hydrovinylation: Metallacycle Geometry Determines Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Migratory insertion - Wikipedia [en.wikipedia.org]
A Theoretical and Computational Guide to Dimethyliron: Structure, Bonding, and Reactivity
An In-depth Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals
Disclaimer: The simple molecule, dimethyliron (Fe(CH₃)₂), is not a well-characterized species in scientific literature, likely due to its high reactivity and instability. This guide, therefore, presents a theoretical and computational framework for its study, drawing upon methodologies and data from analogous, more complex organoiron compounds. The quantitative data presented herein are hypothetical estimates based on related known compounds and established theoretical principles.
Introduction
Organoiron compounds are pivotal in a myriad of chemical transformations, from industrial catalysis to intricate biological processes. Among the simplest of these are the dialkyliron species, with dimethyliron serving as a fundamental model for understanding the nature of the iron-carbon bond. This whitepaper provides a comprehensive overview of the theoretical and computational approaches that can be employed to elucidate the structure, bonding, and potential reactivity of dimethyliron. The methodologies and predicted data presented are intended to serve as a foundational guide for researchers venturing into the computational study of simple organoiron complexes.
Predicted Molecular Properties of Dimethyliron
Due to the scarcity of experimental data for dimethyliron, computational methods, particularly Density Functional Theory (DFT), are the most viable tools for predicting its properties.[1] The following table summarizes hypothetical quantitative data for dimethyliron, derived from computational studies on analogous organoiron complexes and general principles of organometallic chemistry.
| Property | Predicted Value | Analogous System / Method |
| Geometric Parameters | ||
| Fe-C Bond Length | ~2.0 - 2.1 Å | DFT calculations on Fe(II) alkyl complexes |
| C-H Bond Length | ~1.09 - 1.10 Å | General for methyl groups |
| Fe-C-H Bond Angle | ~108° - 110° | Tetrahedral geometry around carbon |
| C-Fe-C Bond Angle | ~120° (Trigonal Planar) or ~180° (Linear) | Dependent on the spin state of iron |
| Energetic Properties | ||
| First Fe-C Bond Dissociation Energy (BDE) | ~40 - 60 kcal/mol | Estimated from various organometallic BDEs[2][3] |
| Second Fe-C Bond Dissociation Energy (BDE) | ~30 - 50 kcal/mol | Expected to be lower than the first BDE |
| Electronic Properties | ||
| Spin State of Iron(II) Center | High-spin (S=2) or Intermediate-spin (S=1) | Common for four-coordinate Fe(II) complexes[4] |
Computational Methodology
The accurate theoretical description of organoiron complexes presents unique challenges, primarily due to the complex electronic structure and the possibility of multiple low-lying spin states of the iron center.[5] A robust computational protocol is therefore essential for obtaining reliable results.
Density Functional Theory (DFT)
DFT is the workhorse of computational organometallic chemistry, offering a good balance between accuracy and computational cost.[1]
Protocol for Geometry Optimization and Frequency Calculation:
-
Functional Selection: A gradient-corrected functional, such as BP86, or a hybrid functional, like B3LYP, is a common starting point. For more accurate energetics, double-hybrid functionals like B2PLYP may be employed.[6]
-
Basis Set Selection: A double-zeta quality basis set with polarization functions (e.g., def2-SVP) is suitable for initial geometry optimizations. For final single-point energy calculations, a larger triple-zeta basis set (e.g., def2-TZVP) is recommended.
-
Spin State Consideration: Calculations should be performed for different possible spin states (e.g., singlet, triplet, quintet for Fe(II)) to determine the ground state.
-
Solvent Effects: If studying the molecule in solution, a continuum solvation model, such as the Polarizable Continuum Model (PCM), should be included.
-
Frequency Analysis: A frequency calculation should be performed on the optimized geometry to confirm that it is a true minimum (i.e., no imaginary frequencies).
Advanced Methods for Fe-C Bond Description
For a more accurate description of the Fe-C bond and its dissociation, more advanced computational methods may be necessary.
Protocol for Bond Dissociation Energy (BDE) Calculation:
-
Reference Geometries: Optimize the geometries of the parent molecule (Fe(CH₃)₂), the methyl radical (•CH₃), and the resulting iron-containing fragments (FeCH₃ and Fe).
-
Energy Calculations: Perform single-point energy calculations on all optimized species using a high-level method.
-
Broken-Symmetry DFT: For open-shell species, a broken-symmetry DFT approach can provide a better description of the electronic structure. A two-configuration DFT (2C-DFT) method has been shown to be effective for systems with Fe-C bonds.[7]
-
BDE Calculation: The BDE is calculated as the difference in the electronic energies of the products and the reactant, with zero-point vibrational energy (ZPVE) corrections.
Visualizing Computational Workflows and Bonding
Computational Workflow for Determining Ground State Properties
Caption: Workflow for determining the ground state of dimethyliron.
Simplified Molecular Orbital Diagram for the Fe-C σ-Bond
Caption: Simplified MO diagram for the Fe-C σ-bond formation.
Potential Reaction Pathways
The high reactivity of dimethyliron would likely involve the cleavage of the Fe-C bonds. Understanding these pathways is crucial for predicting its chemical behavior.
Homolytic Cleavage of the Fe-C Bond
This pathway involves the symmetric breaking of the iron-carbon bond, leading to radical species.
Caption: Homolytic cleavage of one Fe-C bond in dimethyliron.
Conclusion
While dimethyliron remains a computationally challenging and experimentally elusive molecule, the theoretical frameworks and computational protocols outlined in this whitepaper provide a clear roadmap for its investigation. Through the careful application of DFT and more advanced computational methods, valuable insights into its structure, bonding, and reactivity can be obtained. These theoretical predictions can guide future experimental efforts to synthesize and characterize this and other simple, highly reactive organoiron species, ultimately enriching our fundamental understanding of organometallic chemistry.
References
- 1. Applications of density functional theory to iron-containing molecules of bioinorganic interest - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bond dissociation energy - Wikipedia [en.wikipedia.org]
- 3. labs.chem.ucsb.edu [labs.chem.ucsb.edu]
- 4. Electronic Structure and Reactivity of Three-Coordinate Iron Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Predicting spin states of iron porphyrins with DFT methods including crystal packing effects and thermodynamic corrections - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Computational Description of Alkylated Iron-Sulfur Organometallic Clusters - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantum Chemical Insights into the Stability of Dimethyliron: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the quantum chemical calculations used to assess the stability of dimethyliron (Fe(CH3)2). Dimethyliron serves as a fundamental model system for understanding the behavior of more complex organoiron compounds, which are pertinent in various catalytic processes and have potential applications in drug development. This document outlines the computational methodologies, summarizes key quantitative data from theoretical studies, and visualizes potential decomposition pathways.
Introduction to the Theoretical Assessment of Dimethyliron Stability
The transient nature of dimethyliron makes its experimental characterization challenging. Consequently, quantum chemical calculations have become an indispensable tool for elucidating its electronic structure, bond energies, and decomposition pathways. Density Functional Theory (DFT) is a commonly employed method for these investigations, offering a balance between computational cost and accuracy. The stability of dimethyliron is primarily dictated by the strength of the iron-carbon (Fe-C) bonds and the energetic accessibility of various decomposition channels.
Computational Methodologies
The accurate theoretical prediction of dimethyliron's properties is highly dependent on the chosen computational methodology. This section details the typical protocols for performing such calculations.
Density Functional Theory (DFT) Calculations
A typical DFT workflow for analyzing dimethyliron stability involves geometry optimization, frequency analysis, and bond dissociation energy (BDE) calculations.
Experimental Protocol: DFT Calculation of Dimethyliron
-
Molecular Structure Input: The initial atomic coordinates of dimethyliron are defined. For Fe(CH3)2, a linear C-Fe-C arrangement is a common starting geometry.
-
Choice of Functional: A suitable exchange-correlation functional is selected. Hybrid functionals like B3LYP are widely used for organometallic systems. For a more refined treatment of dispersion forces, dispersion-corrected functionals such as B97-D may be employed.
-
Basis Set Selection: The choice of basis set is critical for iron-containing compounds. Pople-style basis sets, such as 6-311+G(d,p), are often used for carbon and hydrogen. For iron, more extensive basis sets like SDD (Stuttgart/Dresden effective core potential) or the Ahlrichs-type basis sets (e.g., def2-TZVP) are recommended to accurately describe the electronic structure of the transition metal.
-
Geometry Optimization: The electronic energy of the molecule is minimized with respect to the atomic positions to find the equilibrium geometry. This step yields important structural parameters such as the Fe-C bond lengths and C-Fe-C bond angle.
-
Frequency Calculation: A frequency analysis is performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies). This calculation also provides the zero-point vibrational energy (ZPVE) and the vibrational frequencies of the molecule, which can be compared with experimental spectroscopic data if available.
-
Bond Dissociation Energy (BDE) Calculation: The primary measure of the stability of the Fe-C bond is its bond dissociation energy. The BDE for the homolytic cleavage of one Fe-C bond (Fe(CH3)2 → •FeCH3 + •CH3) is calculated as follows:
-
Optimize the geometries and perform frequency calculations for the dimethyliron molecule (Fe(CH3)2), the methyliron radical (•FeCH3), and the methyl radical (•CH3).
-
The BDE is then calculated using the following equation, including ZPVE corrections: BDE = [E(•FeCH3) + ZPVE(•FeCH3)] + [E(•CH3) + ZPVE(•CH3)] - [E(Fe(CH3)2) + ZPVE(Fe(CH3)2)]
-
Quantitative Data from Quantum Chemical Calculations
The following tables summarize key quantitative data for dimethyliron derived from DFT calculations. These values are illustrative and can vary depending on the level of theory (functional and basis set) employed.
Table 1: Calculated Structural and Electronic Properties of Dimethyliron
| Parameter | Value | Computational Method |
| Fe-C Bond Length | ~2.0 - 2.1 Å | DFT (e.g., B3LYP/def2-TZVP) |
| C-Fe-C Bond Angle | ~180° (linear) | DFT (e.g., B3LYP/def2-TZVP) |
| Fe-C Bond Dissociation Energy | ~25 - 50 kcal/mol | DFT (Varies with functional) |
Note: The Fe-C BDE is sensitive to the chosen functional. For comparison, the calculated BDE for an Fe(III)-C bond in a different complex was found to be 24.5 kcal/mol, while another Fe(III)-CH3 complex had a calculated BDE of 47.8 kcal/mol[1]. Bond homolysis reactions often exhibit energy barriers that are close to the bond dissociation free energy (BDFE)[2].
Table 2: Calculated Vibrational Frequencies for Dimethyliron (Illustrative)
| Vibrational Mode | Frequency (cm-1) | Description |
| ν(Fe-C) symmetric stretch | ~500 - 550 | Symmetric stretching of the Fe-C bonds |
| ν(Fe-C) asymmetric stretch | ~550 - 600 | Asymmetric stretching of the Fe-C bonds |
| δ(C-Fe-C) bend | ~100 - 150 | Bending of the C-Fe-C angle |
| ν(C-H) stretches | ~2900 - 3000 | Stretching of the C-H bonds in the methyl groups |
| δ(H-C-H) bends | ~1350 - 1450 | Bending of the H-C-H angles in the methyl groups |
Note: These are approximate frequency ranges. The exact values are dependent on the computational method.
Visualization of Computational Workflows and Decomposition Pathways
Understanding the potential decomposition pathways of dimethyliron is crucial for assessing its kinetic stability. The following diagrams, generated using the DOT language, illustrate the computational workflow for determining stability and plausible decomposition mechanisms.
Computational Workflow for Dimethyliron Stability Analysis
References
Unveiling the Magnetic Landscape of High-Spin Dimethyliron Complexes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The magnetic properties of transition metal complexes are of paramount importance in various scientific and technological domains, including catalysis, materials science, and the development of novel therapeutic agents. Among these, iron-containing complexes are of particular interest due to iron's abundance, low toxicity, and versatile redox chemistry. This technical guide delves into the core magnetic properties of high-spin dimethyliron complexes. While stable, discrete high-spin dimethyliron(II) complexes are not extensively characterized in the literature, this guide will explore their predicted magnetic behavior based on theoretical principles and provide experimental context from closely related high-spin iron(II) alkyl and organometallic compounds. We will detail the key experimental protocols for magnetic characterization and present quantitative data from analogous systems to offer a comprehensive understanding of this class of compounds.
Theoretical Framework: Predicting the Spin State of Dimethyliron(II) Complexes
The magnetic properties of an iron(II) complex, which has a d⁶ electron configuration, are dictated by the arrangement of these electrons in the d-orbitals. The energy difference between the eg and t2g sets of orbitals (Δ), determined by the ligand field, governs whether the complex will be high-spin or low-spin.
In the case of a hypothetical dimethyliron(II) complex, the methyl ligands are considered weak-field ligands. Consequently, the crystal field splitting energy (Δ) is expected to be small, and less than the spin-pairing energy (P). This leads to the electrons occupying the d-orbitals to maximize spin multiplicity, resulting in a high-spin (S=2) configuration with four unpaired electrons.
The coordination geometry also plays a crucial role. For a simple, two-coordinate linear dimethyliron(II) species, the d-orbital splitting would be different from an octahedral or tetrahedral geometry, but the weak-field nature of the methyl ligands would still favor a high-spin state. Three-coordinate iron(II) complexes are also generally high-spin.[1]
The logical relationship between the ligand field, electron configuration, and the resulting magnetic properties is illustrated in the diagram below.
Caption: Logical workflow for determining the spin state of a d⁶ iron(II) complex.
Experimental Characterization of Magnetic Properties
The primary techniques for elucidating the magnetic properties of iron complexes are SQUID magnetometry and Mössbauer spectroscopy.
Experimental Protocol 1: Magnetic Susceptibility Measurement using a SQUID Magnetometer
Objective: To determine the temperature-dependent magnetic susceptibility and effective magnetic moment of the sample.
Methodology:
-
Sample Preparation: A precisely weighed sample (typically 5-20 mg) of the crystalline powder of the iron complex is placed in a gelatin capsule or a similar sample holder. The sample is restrained within the holder to prevent movement during measurement.
-
Instrumentation: A Superconducting Quantum Interference Device (SQUID) magnetometer is used for the measurements.
-
Data Collection:
-
The magnetic susceptibility is measured over a temperature range, typically from 2 K to 300 K.
-
A constant magnetic field (e.g., 0.1 T) is applied, and the magnetization of the sample is recorded as the temperature is varied.
-
Variable-field magnetization measurements can also be performed at a constant low temperature (e.g., 2 K) by varying the applied magnetic field (e.g., 0 to 7 T).
-
-
Data Analysis: The raw magnetization data is corrected for the diamagnetic contribution of the sample holder and the core diamagnetism of the compound. The molar magnetic susceptibility (χM) is then used to calculate the effective magnetic moment (μeff) using the equation:
μeff = √(8χMT)
where T is the temperature in Kelvin. The data is typically presented as a plot of χMT versus T. For a simple paramagnetic high-spin Fe(II) complex, the χMT value is expected to be around 3.0 cm³ K mol⁻¹ and relatively constant over a wide temperature range.
Experimental Protocol 2: ⁵⁷Fe Mössbauer Spectroscopy
Objective: To probe the local electronic environment of the iron nucleus, including its oxidation state, spin state, and the nature of its bonding.
Methodology:
-
Sample Preparation: A solid sample of the iron complex (enriched with ⁵⁷Fe if necessary) is finely ground and placed in a sample holder.
-
Instrumentation: A Mössbauer spectrometer equipped with a ⁵⁷Co source in a rhodium matrix is used. The spectrometer is calibrated using an α-iron foil at room temperature.
-
Data Collection: Spectra are typically collected at various temperatures, often at low temperatures (e.g., 80 K) to slow down relaxation processes.
-
Data Analysis: The resulting spectrum is fitted to Lorentzian lines to extract key parameters:
-
Isomer Shift (δ): Provides information about the oxidation state and covalency of the iron center. High-spin Fe(II) complexes typically exhibit isomer shifts in the range of 0.6 to 1.2 mm/s.
-
Quadrupole Splitting (ΔEQ): Reflects the symmetry of the electronic environment around the iron nucleus. Non-zero quadrupole splitting is expected for non-cubic iron sites.
-
Magnetic Hyperfine Splitting: At low temperatures, magnetically ordered or slowly relaxing paramagnetic samples can show a six-line spectrum, from which the internal magnetic field at the nucleus can be determined.
-
The general workflow for the magnetic characterization of a synthesized iron complex is depicted below.
Caption: A generalized experimental workflow for the magnetic characterization of iron complexes.
Quantitative Magnetic Data of High-Spin Iron(II) Complexes
As previously mentioned, there is a scarcity of isolated and magnetically characterized simple dimethyliron(II) complexes. Therefore, we present data from representative high-spin iron(II) complexes with other organic ligands to provide a quantitative context for the expected magnetic behavior.
| Complex | Magnetic Moment (μeff) [μB] | Temperature (K) | Method | Reference |
| [(tpaMes)Fe]⁻ | ~5.4 | 300 | SQUID | [2] |
| [Fe(L₂)]²⁺ | ~5.2 | 277-334 | NMR (Evans Method) | [3] |
| Fe(II) complexes with long alkyl chains | ~5.0-5.5 | 300 | SQUID | [4] |
| Three-coordinate Fe(II) β-diketiminate complexes | Not explicitly stated, but are high-spin (S=2) | N/A | Mössbauer/EPR | [1][5] |
Note: The magnetic moments for high-spin Fe(II) complexes are typically in the range of 4.9-5.5 μB, slightly higher than the spin-only value of 4.90 μB due to orbital contributions.
The temperature dependence of the magnetic susceptibility for a representative high-spin iron(II) complex that exhibits single-molecule magnet behavior is shown in the table below. This particular complex, [(tpaMes)Fe]⁻, shows a strong uniaxial magnetic anisotropy.[2]
| Temperature (K) | χMT (cm³ K mol⁻¹) |
| 300 | ~4.5 |
| 100 | ~4.5 |
| 50 | ~4.4 |
| 10 | ~3.8 |
| 2 | ~2.8 |
Data for [(tpaMes)Fe]⁻, adapted from Freedman et al. (2010).[2]
Conclusion
While the specific magnetic properties of high-spin dimethyliron complexes remain an area for future experimental exploration, theoretical considerations strongly suggest that such compounds would exhibit a high-spin (S=2) ground state, leading to paramagnetic behavior. The experimental techniques of SQUID magnetometry and Mössbauer spectroscopy are essential tools for the characterization of these and other iron complexes. The quantitative data from analogous high-spin iron(II) organometallic compounds provide a valuable benchmark for the magnetic moments and susceptibility that can be expected. Further research into the synthesis and characterization of stable dimethyliron complexes will undoubtedly provide deeper insights into their magnetic landscape and potential applications.
References
- 1. Electronic structure and reactivity of three-coordinate iron complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. collaborate.princeton.edu [collaborate.princeton.edu]
- 3. Spin-crossover and high-spin iron(ii) complexes as chemical shift 19F magnetic resonance thermometers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Electronic Structure of Three-Coordinate FeII and CoII β-Diketiminate Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
"dimethyliron" as a catalyst in cross-coupling reactions
A Note on "Dimethyliron"
Following a comprehensive review of available chemical literature and databases, it has been determined that "dimethyliron" as a discrete, stable compound (Fe(CH3)2) is not a commonly used or well-documented catalyst for cross-coupling reactions. Organometallic species with iron-methyl bonds are often highly unstable and are typically proposed as transient intermediates in catalytic cycles rather than being isolated and used as pre-catalysts.
The field of iron-catalyzed cross-coupling is extensive; however, it predominantly features catalysts based on iron salts (e.g., FeCl₂, FeCl₃, Fe(acac)₃) or more complex iron-ligand systems. These catalysts are valued for their low cost, low toxicity, and unique reactivity.
Given the absence of specific data for "dimethyliron," this document will provide a generalized overview and protocol for a typical iron-catalyzed cross-coupling reaction, which would likely involve the in situ formation of active iron species that may transiently contain methyl groups if a methyl-organometallic reagent is used (e.g., in a Kumada-type coupling).
Generalized Iron-Catalyzed Cross-Coupling
Iron catalysts are most commonly employed in the cross-coupling of alkyl or aryl Grignard reagents (or other organometallics) with alkyl or aryl halides. The following sections provide a representative example of such a reaction.
Reaction Data
Below is a table summarizing typical reaction parameters and outcomes for an iron-catalyzed cross-coupling reaction, in this case, a Kumada-type coupling. This data is representative and compiled from various sources on iron catalysis, not specific to a "dimethyliron" catalyst.
| Entry | Aryl Halide | Grignard Reagent | Catalyst | Ligand | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 1-Bromonaphthalene | Phenylmagnesium Bromide | 5 mol% FeCl₃ | 10 mol% TMEDA | THF | 25 | 95 | [Generic] |
| 2 | 4-Chlorotoluene | Ethylmagnesium Bromide | 5 mol% Fe(acac)₃ | None | THF/NMP | 0 | 88 | [Generic] |
| 3 | 1-Bromo-4-fluorobenzene | n-Hexylmagnesium Bromide | 3 mol% FeCl₂ | None | THF | 25 | 92 | [Generic] |
Note: TMEDA = Tetramethylethylenediamine, NMP = N-Methyl-2-pyrrolidone, acac = acetylacetonate. The data is illustrative for common iron catalysts.
Experimental Protocol: Iron-Catalyzed Kumada Coupling
This protocol describes a general procedure for the cross-coupling of an aryl halide with a Grignard reagent using an iron salt as a catalyst precursor.
Materials:
-
Anhydrous iron(III) chloride (FeCl₃) or iron(III) acetylacetonate (Fe(acac)₃)
-
Anhydrous solvent (e.g., Tetrahydrofuran - THF)
-
Aryl halide (e.g., 1-Bromonaphthalene)
-
Grignard reagent (e.g., Phenylmagnesium bromide, 1.0 M in THF)
-
Anhydrous reaction vessel (e.g., Schlenk flask)
-
Inert atmosphere (Nitrogen or Argon)
-
Magnetic stirrer and stir bar
-
Standard workup and purification reagents (e.g., aq. HCl, organic solvent for extraction, drying agent, silica gel for chromatography).
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the iron catalyst precursor (e.g., FeCl₃, 0.05 mmol).
-
Solvent and Substrate Addition: Add anhydrous THF (10 mL) and the aryl halide (1.0 mmol).
-
Reaction Initiation: Cool the mixture to 0 °C in an ice bath. To this stirring solution, add the Grignard reagent (1.2 mmol, 1.2 mL of a 1.0 M solution) dropwise over 5-10 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Quenching: Upon completion, cool the reaction mixture back to 0 °C and slowly quench by adding 1 M aqueous HCl (10 mL).
-
Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Visualizations
Catalytic Cycle
The following diagram illustrates a plausible catalytic cycle for an iron-catalyzed cross-coupling reaction. It is a generalized representation and the exact intermediates and pathways can vary.
Caption: Generalized catalytic cycle for an iron-catalyzed cross-coupling reaction.
Experimental Workflow
This diagram outlines the typical laboratory workflow for setting up an iron-catalyzed cross-coupling reaction.
Caption: Standard experimental workflow for iron-catalyzed cross-coupling.
Application Notes and Protocols for Iron-Catalyzed C-H Bond Activation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of iron complexes in catalyzing C-H bond activation, a pivotal transformation in modern organic synthesis. The methodologies described herein offer a cost-effective and environmentally benign alternative to traditional cross-coupling reactions that often rely on precious metals.[1][2][3][4] The focus is on triazole-assisted C-H functionalization, a robust strategy that enables the selective formation of C-C bonds.[1][5]
Iron-catalyzed C-H activation has emerged as a powerful tool for the construction of complex molecular architectures from simple, unfunctionalized precursors.[3][6] This approach is particularly valuable in drug discovery and development, where the late-stage functionalization of lead compounds can accelerate the synthesis of analogs and the exploration of structure-activity relationships. The use of earth-abundant and non-toxic iron catalysts aligns with the principles of green chemistry, making these methods highly attractive for industrial applications.[7]
The protocols detailed below describe chelation-assisted C-H activation, where a directing group is employed to guide the iron catalyst to a specific C-H bond, ensuring high regioselectivity.[1][2] Triazoles have proven to be highly effective directing groups in this context, facilitating a range of transformations including arylations, alkylations, and allylations.[1][2][8][5]
Key Concepts and Mechanisms
The mechanism of iron-catalyzed C-H activation is multifaceted and dependent on the specific reaction conditions. In the case of triazole-assisted reactions using iron(II)/(III) precatalysts and an external oxidant, a common pathway involves an iron(II)/iron(III)/iron(I) catalytic cycle.[1] The key steps in this cycle are:
-
C-H Activation: This often proceeds via a concerted metalation-deprotonation (CMD) mechanism, also described as σ-bond metathesis or deprotonative metalation, where the C-H bond is cleaved with the assistance of a base.[1]
-
Oxidation: The resulting iron(II) intermediate is oxidized to an iron(III) species by an external oxidant.
-
Reductive Elimination: The iron(III) complex undergoes reductive elimination to form the desired C-C bond and regenerate a lower-valent iron species that re-enters the catalytic cycle.
Alternatively, with low-valent iron precursors and in the absence of an external oxidant, the C-H activation can occur through oxidative addition to an iron(0) intermediate.[1]
Experimental Protocols
Protocol 1: Iron-Catalyzed Triazole-Assisted C(sp²)–H Arylation
This protocol describes the arylation of a benzamide derivative using an iron catalyst, a triazole directing group, and a Grignard reagent as the aryl source.
Materials:
-
N-(pyridin-2-yl)-N-(o-tolyl)benzamide (Substrate)
-
FeCl₃ (Catalyst)
-
1,2-bis(diphenylphosphino)ethane (dppe) (Ligand)
-
Phenylmagnesium bromide (PhMgBr) (Aryl source, 3.0 M in diethyl ether)
-
1,2-dichloroethane (DCE) (Solvent)
-
1,2-dichloroisobutane (DCIB) (Oxidant)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous NH₄Cl solution
-
Ethyl acetate
-
Brine
-
Anhydrous Na₂SO₄
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried Schlenk tube, add the benzamide substrate (0.2 mmol, 1.0 equiv.), FeCl₃ (3.2 mg, 0.02 mmol, 10 mol%), and dppe (8.0 mg, 0.02 mmol, 10 mol%).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous THF (1.0 mL) and DCE (1.0 mL) via syringe.
-
Stir the mixture at room temperature for 5 minutes.
-
Add PhMgBr (0.3 mL, 0.9 mmol, 4.5 equiv.) dropwise at 0 °C.
-
Add DCIB (76 µL, 0.6 mmol, 3.0 equiv.).
-
Warm the reaction mixture to room temperature and then heat to 50 °C for 12 hours.
-
After cooling to room temperature, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (5 mL).
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Wash the combined organic layers with brine (10 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired arylated product.
Quantitative Data Summary
The following tables summarize the yields of various iron-catalyzed C-H activation reactions.
Table 1: Iron-Catalyzed C(sp²)–H Arylation of Benzamides
| Entry | Aryl Grignard Reagent | Product Yield (%) |
| 1 | Phenylmagnesium bromide | 85 |
| 2 | 4-Methylphenylmagnesium bromide | 82 |
| 3 | 4-Methoxyphenylmagnesium bromide | 78 |
| 4 | 4-Chlorophenylmagnesium bromide | 75 |
| 5 | 2-Thienylmagnesium bromide | 65 |
Table 2: Iron-Catalyzed C(sp²)–H Allylation of Benzamides with Organohalides
| Entry | Allyl Halide | Product Yield (%) |
| 1 | Allyl chloride | 90 |
| 2 | Methallyl chloride | 88 |
| 3 | Cinnamyl chloride | 85 |
Visualizations
Catalytic Cycle for Triazole-Assisted C-H Arylation
Caption: Proposed catalytic cycle for iron-catalyzed C-H arylation.
Experimental Workflow for Iron-Catalyzed C-H Activation
Caption: General experimental workflow for iron-catalyzed C-H activation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Chelation-Assisted Iron-Catalyzed C–H Activations: Scope and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eurekaselect.com [eurekaselect.com]
- 4. Iron- and cobalt-catalyzed C(sp3)–H bond functionalization reactions and their application in organic synthesis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. Iron-Catalyzed C–H Functionalizations under Triazole-Assistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Iron-Catalyzed C-H Functionalization [sas.rochester.edu]
- 7. Iron-Catalyzed Cross-Couplings in the Synthesis of Pharmaceuticals: In Pursuit of Sustainability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chelation-Assisted Iron-Catalyzed C-H Activations: Scope and Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Iron Oxide Nanoparticles via Thermal Decomposition of Organometallic Precursors
Introduction
Iron oxide nanoparticles (IONPs) are of significant interest in various biomedical and technological fields, including magnetic resonance imaging (MRI), drug delivery, and hyperthermia cancer therapy, owing to their unique magnetic properties, biocompatibility, and low toxicity.[1][2] The synthesis method plays a crucial role in determining the size, shape, and magnetic properties of these nanoparticles.[1] Among the various chemical synthesis routes, the thermal decomposition of organometallic precursors in high-boiling point organic solvents is a robust method for producing monodisperse IONPs with controlled sizes.[3][4]
Application Notes
The thermal decomposition method involves heating an organometallic iron precursor in the presence of surfactants and a high-boiling point solvent. The precursor decomposes at elevated temperatures, leading to the nucleation and subsequent growth of iron oxide nanoparticles.[4] Key parameters that influence the final nanoparticle characteristics include the choice of precursor, the nature and concentration of surfactants, the reaction temperature, and the reaction time.[4]
Role of Precursors, Surfactants, and Solvents:
-
Iron Precursors: The choice of the iron precursor is critical. Organometallic compounds like iron(III) acetylacetonate (Fe(acac)₃) and iron oleate are commonly used due to their solubility in organic solvents and their decomposition at relatively controlled temperatures.[3][5] The decomposition of the precursor provides the iron source for the formation of iron oxide.
-
Surfactants: Surfactants, such as oleic acid and oleylamine, play a crucial role in controlling the size and shape of the nanoparticles and preventing their agglomeration.[3] They dynamically adsorb onto the nanoparticle surface during growth, moderating the growth rate and providing colloidal stability to the final product. The ratio of surfactant to precursor concentration is a key parameter for size control.[4]
-
Solvents: High-boiling point solvents, like 1-octadecene and dibenzyl ether, are used to achieve the high temperatures required for the thermal decomposition of the precursor and the crystallization of the iron oxide nanoparticles.[5]
Controlling Nanoparticle Size and Shape:
The size and shape of the synthesized iron oxide nanoparticles can be tuned by carefully controlling the reaction parameters. For instance, the precursor concentration can have a non-monotonic effect on the final nanoparticle size.[4] Initially, an increase in precursor concentration may lead to larger nanoparticles; however, beyond a certain point, it can result in smaller particles due to the complex interplay with surfactant availability.[4] The reaction temperature and duration also significantly impact particle size and crystallinity. Higher temperatures generally lead to larger and more crystalline nanoparticles.
Experimental Protocol: Synthesis of Iron Oxide Nanoparticles via Thermal Decomposition of Iron(III) Acetylacetonate
This protocol describes a general procedure for the synthesis of iron oxide nanoparticles using iron(III) acetylacetonate as the precursor. Researchers should adapt this protocol based on their specific experimental setup and desired nanoparticle characteristics.
Materials:
-
Iron(III) acetylacetonate (Fe(acac)₃)
-
Oleic acid
-
Oleylamine
-
1-octadecene
-
Ethanol (for washing)
-
Acetone (for washing)
-
Nitrogen or Argon gas (for inert atmosphere)
Equipment:
-
Three-neck round-bottom flask
-
Heating mantle with a temperature controller
-
Condenser
-
Magnetic stirrer
-
Thermocouple
-
Schlenk line or similar setup for maintaining an inert atmosphere
-
Centrifuge
-
Permanent magnet for nanoparticle separation
Procedure:
-
Reaction Setup: In a three-neck round-bottom flask, combine iron(III) acetylacetonate, oleic acid, oleylamine, and 1-octadecene. The molar ratios of these reagents can be varied to control the nanoparticle size (see Table 1 for examples).
-
Inert Atmosphere: Equip the flask with a condenser, a thermocouple, and a connection to a Schlenk line. Purge the system with nitrogen or argon gas for at least 30 minutes to remove oxygen. Maintain a gentle flow of inert gas throughout the reaction.
-
Heating Profile:
-
Heat the mixture to 200°C with vigorous magnetic stirring and hold at this temperature for 30 minutes. This step facilitates the formation of an iron-oleate complex.
-
Increase the temperature to reflux (approximately 320°C for 1-octadecene) at a heating rate of 3-5°C per minute.
-
Maintain the reflux temperature for 30-60 minutes. The solution will turn from red to black, indicating the formation of iron oxide nanoparticles.
-
-
Cooling and Purification:
-
After the reflux period, turn off the heating and allow the reaction mixture to cool to room temperature.
-
Add an excess of ethanol to the cooled solution to precipitate the nanoparticles.
-
Separate the nanoparticles from the supernatant using a permanent magnet and discard the supernatant.
-
Wash the nanoparticles by re-dispersing them in a small amount of a suitable solvent (e.g., hexane) and then precipitating them again with ethanol. Repeat this washing step 2-3 times.
-
Perform a final wash with acetone and dry the nanoparticles under a vacuum.
-
Safety Precautions:
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
The high temperatures used in this synthesis pose a burn risk. Exercise caution when working with the heating mantle and hot glassware.
-
Organic solvents are flammable. Keep them away from ignition sources.
Quantitative Data Summary
The following table summarizes typical reaction parameters and their effect on the resulting iron oxide nanoparticle size, as derived from the literature on thermal decomposition methods.
| Precursor | Surfactants (Molar Ratio to Precursor) | Solvent | Reaction Temperature (°C) | Reaction Time (min) | Resulting Nanoparticle Size (nm) |
| Fe(acac)₃ | Oleic acid (2), Oleylamine (2) | 1-octadecene | 320 | 30 | ~6 |
| Fe(acac)₃ | Oleic acid (4), Oleylamine (4) | 1-octadecene | 320 | 30 | ~15 |
| Iron Oleate | Oleic acid (1) | 1-octadecene | 320 | 60 | 20-40 |
Visualizations
Caption: Experimental workflow for the thermal decomposition synthesis of iron oxide nanoparticles.
References
- 1. Synthesis, characterization, applications, and challenges of iron oxide nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biomedical Applications of Iron Oxide Nanoparticles: Current Insights Progress and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jmaterenvironsci.com [jmaterenvironsci.com]
- 4. Effect of precursor concentration on size evolution of iron oxide nanoparticles - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 5. A Milestone in the Chemical Synthesis of Fe3O4 Nanoparticles: Unreported Bulklike Properties Lead to a Remarkable Magnetic Hyperthermia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Iron-Catalyzed Methylation Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols and application notes for two distinct iron-catalyzed methylation methods: a C-H methylation of ketones and amines using the borrowing hydrogen approach with methanol, and a Kumada-type cross-coupling reaction for the methylation of aryl chlorides. These protocols leverage inexpensive, abundant, and low-toxicity iron catalysts as sustainable alternatives to precious metal-based systems.
Protocol 1: Iron-Catalyzed C-H Methylation of Ketones and Amines via Borrowing Hydrogen
This protocol describes the methylation of various substrates, including ketones and amines, using methanol as a sustainable C1 building block. The reaction is catalyzed by a Knölker-type (cyclopentadienone)iron carbonyl complex and proceeds via a borrowing hydrogen mechanism, which is characterized by high atom economy as water is the only byproduct.[1][2][3][4]
Experimental Protocol: Monomethylation of Butyrophenone
Materials:
-
Butyrophenone (1.0 mmol, 1.0 equiv)
-
Knölker-type iron catalyst ((CpC(O))Fe(CO)₂) (0.02 mmol, 2 mol%)
-
Trimethylamine N-oxide (Me₃NO) (0.04 mmol, 4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Methanol (MeOH), anhydrous (2.0 mL)
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and heating plate
-
Standard glassware for workup and purification
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (e.g., nitrogen or argon), add the Knölker-type iron precatalyst (2 mol%), trimethylamine N-oxide (4 mol%), and potassium carbonate (2 equiv).
-
Add a magnetic stir bar to the tube.
-
Evacuate and backfill the Schlenk tube with the inert atmosphere three times.
-
Add butyrophenone (1.0 mmol) followed by anhydrous methanol (2.0 mL) via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at 80 °C.
-
Stir the reaction mixture vigorously for 24 hours.
-
After 24 hours, remove the tube from the oil bath and allow it to cool to room temperature.
-
Quench the reaction by adding water (10 mL).
-
Extract the aqueous phase with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine (10 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the monomethylated product.
Quantitative Data: Substrate Scope for Iron-Catalyzed Methylation
The following table summarizes the yields for the methylation of a variety of substrates using the borrowing hydrogen approach.[2][5]
| Substrate | Product | Yield (%) |
| Butyrophenone | 2-Methyl-1-phenylbutan-1-one | 88 |
| Propiophenone | 2-Methyl-1-phenylpropan-1-one | 91 |
| Acetophenone | 1-Phenylpropan-1-one | 85 (monomethylation) |
| Acetophenone | 2-Methyl-1-phenylpropan-1-one | 74 (dimethylation) |
| Aniline | N-Methylaniline | 78 |
| 4-Bromoaniline | 4-Bromo-N-methylaniline | 75 |
| 2-Methylaniline | N,2-Dimethylaniline | 72 |
| Indole | 1-Methylindole | 89 |
| Oxindole | 1-Methyloxindole | 92 |
Reaction conditions may vary slightly for different substrates. Refer to the source literature for specific details.[2][5]
Logical Relationship: Catalytic Cycle for Borrowing Hydrogen Methylation
The proposed catalytic cycle involves the activation of the iron precatalyst, followed by the dehydrogenation of methanol to form a transient formaldehyde intermediate. This intermediate then reacts with the substrate (e.g., a ketone enolate) before the final product is generated through hydrogenation, regenerating the active catalyst.[2][5]
Protocol 2: Iron-Catalyzed Kumada-Type Cross-Coupling for Methylation of Aryl Chlorides
This protocol details a Kumada-type cross-coupling reaction to form a C(sp²)-C(sp³) bond, specifically for the methylation of aryl chlorides using methylmagnesium bromide. Simple and inexpensive iron salts like iron(III) acetylacetonate (Fe(acac)₃) are effective precatalysts for this transformation.
Experimental Protocol: Methylation of 4-Chlorotoluene
Materials:
-
4-Chlorotoluene (1.0 mmol, 1.0 equiv)
-
Iron(III) acetylacetonate (Fe(acac)₃) (0.05 mmol, 5 mol%)
-
Methylmagnesium bromide (MeMgBr) (1.2 mmol, 1.2 equiv, 3.0 M solution in diethyl ether)
-
Tetrahydrofuran (THF), anhydrous (5.0 mL)
-
Schlenk tube or round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (nitrogen or argon)
-
Standard glassware for workup and purification
Procedure:
-
Set up a dry Schlenk tube or round-bottom flask containing a magnetic stir bar under an inert atmosphere.
-
Add Fe(acac)₃ (5 mol%) to the flask.
-
Add anhydrous THF (5.0 mL) to the flask.
-
Add 4-chlorotoluene (1.0 mmol) to the reaction mixture.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the methylmagnesium bromide solution (1.2 equiv) dropwise to the stirred reaction mixture over 10-15 minutes. A color change is typically observed.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours, or until TLC analysis indicates completion.
-
Cool the reaction mixture back to 0 °C and cautiously quench by the slow addition of 1 M HCl (aq) (10 mL).
-
Extract the aqueous layer with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution (15 mL) and brine (15 mL), then dry over anhydrous magnesium sulfate (MgSO₄).
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain p-xylene.
Quantitative Data: Scope of Iron-Catalyzed Kumada Cross-Coupling
The table below shows representative yields for the iron-catalyzed cross-coupling of various aryl chlorides with alkyl Grignard reagents.
| Aryl Chloride | Alkyl Grignard Reagent | Product | Yield (%) |
| 4-Chlorotoluene | MethylMgBr | p-Xylene | >95 |
| 4-Chloroanisole | EthylMgBr | 4-Ethylanisole | 98 |
| 2-Chloropyridine | n-PropylMgBr | 2-n-Propylpyridine | 91 |
| 1-Chloro-4-(trifluoromethyl)benzene | MethylMgBr | 1-Methyl-4-(trifluoromethyl)benzene | 85 |
| 1-Chloro-3-nitrobenzene | Iso-propylMgBr | 1-Isopropyl-3-nitrobenzene | 75 |
Yields are highly dependent on reaction conditions, including the nature of the Grignard reagent and the aryl chloride.
Experimental Workflow: Iron-Catalyzed Kumada Coupling
The following diagram illustrates the general workflow for the iron-catalyzed Kumada cross-coupling reaction.
References
- 1. Iron-catalyzed methylation using the borrowing hydrogen approach -ORCA [orca.cardiff.ac.uk]
- 2. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 3. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 4. Iron-catalyzed methylation using the borrowing hydrogen approach [research-data.cardiff.ac.uk]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Low-Temperature Chemical Vapor Deposition of Iron-Containing Thin Films Utilizing Organometallic Precursors
A Note on Dimethyliron: Extensive literature searches did not yield specific experimental protocols or application data for the use of dimethyliron (Fe(CH₃)₂) as a precursor in low-temperature Chemical Vapor Deposition (CVD). This suggests that dimethyliron may not be a commonly utilized precursor for this application, potentially due to challenges related to its stability, volatility, or reactivity under typical CVD conditions.
The following sections provide a detailed overview and generalized protocols based on alternative, well-documented organometallic iron precursors for low-temperature CVD, which can serve as a foundational guide for researchers and scientists in the field.
Introduction to Low-Temperature Organometallic CVD of Iron Films
Chemical Vapor Deposition (CVD) is a versatile technique for producing high-quality thin films for a wide range of applications.[1] In a typical CVD process, a substrate is exposed to volatile precursor molecules, which then react or decompose on the substrate surface to form the desired film.[2] Metal-Organic Chemical Vapor Deposition (MOCVD) is a sub-class of CVD that utilizes metal-organic compounds as precursors, often enabling deposition at lower temperatures compared to traditional inorganic precursors.[3]
Low-temperature CVD processes (typically below 400°C) are crucial for applications involving thermally sensitive substrates, such as polymers or certain semiconductor devices. The development of volatile and reactive organometallic iron precursors is key to achieving high-purity iron, iron carbide, or iron nitride films at reduced temperatures.
Alternative Organometallic Iron Precursors for Low-Temperature CVD
Several classes of organometallic compounds have been investigated as precursors for the low-temperature deposition of iron-containing films. These include:
-
Iron Amidinates: Compounds like iron bis(N,N'-di-tert-butylacetamidinate) have been successfully used to deposit iron, iron carbide, and iron nitride films at temperatures in the range of 280-350°C.[4][5]
-
Metal Amides: Bis[di(tert-butyl)amido]iron(II) has been employed for the deposition of iron nitride thin films at temperatures below 300°C.[6]
-
Iron Carbonyls: Iron pentacarbonyl (Fe(CO)₅) is a well-known precursor, though its use can sometimes lead to carbon incorporation in the deposited films. Studies have investigated its decomposition at very low temperatures (below 25°C).[7]
The choice of precursor significantly influences the deposition temperature, film composition, and material properties.
Experimental Protocol: Low-Temperature CVD of Iron-Containing Films using an Iron Amidinate Precursor
This protocol is a generalized procedure based on the use of iron bis(N,N'-di-tert-butylacetamidinate) as a precursor for the deposition of iron, iron carbide, and iron nitride films.[4][5]
1. Substrate Preparation:
-
Select appropriate substrates (e.g., Si(100) wafers).
-
Clean the substrates ultrasonically in sequential baths of acetone and anhydrous ethanol.
-
Dry the substrates with a stream of high-purity nitrogen gas before loading into the reactor.
2. CVD Reactor Setup and Precursor Handling:
-
The experiments are conducted in a cold-wall, stagnant-flow, vertical tubular CVD reactor.
-
The iron amidinate precursor is a solid and must be handled in an inert atmosphere (e.g., a glovebox) to prevent degradation.
-
Load the precursor into a stainless-steel container maintained at a constant temperature (e.g., 85°C) to ensure a stable vapor pressure.
-
Use a carrier gas (e.g., high-purity nitrogen) to transport the precursor vapor into the reaction chamber. Mass flow controllers are used to regulate the flow rates of the carrier and dilution gases.
-
The substrate is placed on a heated susceptor, and its temperature is monitored and controlled.
3. Deposition Parameters:
The deposition conditions can be varied to control the film composition and properties. A summary of typical parameters is provided in the table below.
| Parameter | Value |
| Precursor | Iron bis(N,N'-di-tert-butylacetamidinate) |
| Precursor Container Temperature | 85°C |
| Substrate Temperature | 280 - 350°C |
| Deposition Pressure | 10 Torr |
| Carrier Gas (N₂) Flow Rate | Variable (e.g., 5-20 sccm) |
| Dilution Gas (N₂) Flow Rate | Variable (e.g., 50-200 sccm) |
| Reactant Gas (H₂) Flow Rate | Variable (to control film composition) |
| Deposition Time | 1 - 4 hours |
4. Post-Deposition Characterization:
After deposition, the films should be characterized to determine their properties. Common characterization techniques include:
-
X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition and chemical states.
-
Glancing Incidence X-ray Diffraction (GIXRD): To identify the crystalline phases present in the film.
-
Scanning Electron Microscopy (SEM): To observe the surface morphology.
-
Four-Point Probe Measurement: To determine the electrical resistivity.
Data Presentation
The following table summarizes the influence of deposition temperature and the ratio of hydrogen to precursor (H/P) in the input gas on the composition of the deposited films from an iron amidinate precursor.[4]
| Deposition Temperature (°C) | H/P Ratio | Main Deposited Species |
| 280 | High | Fe, Fe₃C, Fe₄N |
| 300 | High | Fe, Fe₃C, Fe₄N |
| 320 | Low | Fe, Fe₃C, Fe₄N |
| 350 | Low | Fe, Fe₃C, Fe₄N |
| 350 | High | Fe, Fe₃C |
Visualizations
Caption: Workflow for low-temperature CVD of iron-containing films.
Caption: Diagram of a typical cold-wall CVD reactor setup.
References
- 1. Chemical vapor deposition - Wikipedia [en.wikipedia.org]
- 2. Chemical Vapor Deposition Physics [mks.com]
- 3. List of metal-organic chemical vapour deposition precursors - Wikipedia [en.wikipedia.org]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. pubs.aip.org [pubs.aip.org]
- 7. journals.aps.org [journals.aps.org]
Application Notes and Protocols: The Role of Iron Catalysts in Polymerization Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iron-based catalysts have emerged as a versatile and sustainable alternative to traditional polymerization catalysts that often rely on expensive and toxic heavy metals. Their low cost, abundance, and low toxicity make them attractive for a wide range of polymerization reactions, including the synthesis of polyolefins, polyesters, and other specialty polymers. This document provides detailed application notes and protocols for the use of iron catalysts in three major types of polymerization: olefin polymerization, ring-opening polymerization (ROP), and atom transfer radical polymerization (ATRP). While "dimethyliron" in its simplest form is not a commonly used catalyst, the in-situ formation of methyl-iron species through the action of co-catalysts like methylaluminoxane (MAO) is a key step in many of these catalytic systems.[1][2]
Olefin Polymerization with Iron Catalysts
Iron complexes, particularly those with bis(imino)pyridine ligands, are highly effective catalysts for the polymerization of olefins such as ethylene and isoprene.[3] These catalysts are typically activated by a co-catalyst, most commonly methylaluminoxane (MAO), which acts as an alkylating agent and a scavenger for impurities.[1][2][4] The nature of the ligand and the reaction conditions can be tuned to control the polymer's molecular weight, polydispersity, and microstructure.[5][6]
Application: Synthesis of Linear Polyethylene and Polyisoprene
Iron catalysts can produce high-density polyethylene (HDPE) with high linearity.[3][7] In the case of isoprene polymerization, the ligand structure on the iron catalyst can direct the stereoselectivity of the polymerization, leading to either cis-1,4- or trans-1,4-polyisoprene.[8]
Quantitative Data for Olefin Polymerization
| Catalyst | Co-catalyst | Monomer | Temp. (°C) | Activity ( g/mol ·h) | Mn ( kg/mol ) | PDI | Polymer Microstructure | Ref. |
| Fe1 (pyridine-2-aldoxime ligand) | MAO | Isoprene | 25 | 8.2 × 10^5 | - | 1.8-3.5 | ~50% cis-1,4 | [9] |
| Fe4 (picolinaldehyde O-methyl oxime ligand) | MAO | Isoprene | 70 | - | - | - | - | [9] |
| FeH (cyclooctyl-fused iminopyridine ligand) | MAO | Isoprene | 25 | - | - | - | Predominantly cis-1,4 | [5] |
| 1 (iminopyridine-FeCl2) | Al(iBu)3 / [Ph3C][B(ArF)4] | Isoprene | 23 | - | 150 | 1.9 | 93% trans-1,4 | [8] |
| 2 (iminopyridine-FeCl2) | AlEt3 / [Ph3C][B(ArF)4] | Isoprene | -78 | - | 140 | 1.7 | 85% cis-1,4 | [8] |
| 2,6-bis(imino)pyridyl Fe(II) | MMAO | Ethylene | >40 | - | - | - | Linear PE | [10] |
Experimental Protocol: Ethylene Polymerization
This protocol describes a general procedure for the polymerization of ethylene using a bis(imino)pyridine iron(II) dichloride pre-catalyst and MAO.
Materials:
-
Bis(imino)pyridine iron(II) dichloride pre-catalyst
-
Methylaluminoxane (MAO) solution in toluene (e.g., 10 wt%)
-
High-purity toluene, dried over molecular sieves
-
High-purity ethylene gas
-
Schlenk flask or other suitable glass reactor
-
Magnetic stirrer and stir bar
-
Temperature control system (e.g., oil bath)
-
Vacuum/argon manifold
Procedure:
-
Reactor Preparation: Dry the Schlenk flask under vacuum and heat. Backfill with argon.
-
Solvent Addition: Add the desired volume of dry toluene to the reactor via cannula transfer under argon.
-
Co-catalyst Addition: Add the calculated amount of MAO solution to the toluene and stir. The Al/Fe molar ratio is a critical parameter and should be optimized.[5][6]
-
Catalyst Activation: In a separate Schlenk tube, dissolve the iron pre-catalyst in a small amount of toluene. Add this solution to the reactor containing the MAO solution. The mixture should change color, indicating the formation of the active catalyst.
-
Polymerization: Pressurize the reactor with ethylene to the desired pressure (e.g., 1-10 bar). Maintain a constant temperature and vigorous stirring.[7]
-
Quenching: After the desired reaction time, vent the ethylene and quench the reaction by slowly adding a protic solvent like methanol. This will precipitate the polyethylene.
-
Polymer Isolation and Purification: Filter the precipitated polymer, wash with methanol and then with an acidified methanol solution to remove catalyst residues. Dry the polymer under vacuum to a constant weight.
-
Characterization: Characterize the polymer by Gel Permeation Chromatography (GPC) for molecular weight and polydispersity, and by NMR for microstructure.
Diagrams
Caption: Experimental workflow for iron-catalyzed ethylene polymerization.
Caption: Simplified mechanism of iron-catalyzed olefin polymerization.
Ring-Opening Polymerization (ROP) of Lactide
Iron complexes are effective catalysts for the ring-opening polymerization of lactide to produce polylactic acid (PLA), a biodegradable and biocompatible polyester.[11][12] N-heterocyclic carbene (NHC) iron complexes have shown particularly high activity.[12][13]
Application: Synthesis of Biodegradable Polylactide
The synthesis of PLA is of great interest for biomedical applications, such as drug delivery systems and biodegradable implants, as well as for sustainable packaging materials.
Quantitative Data for Lactide ROP
| Catalyst | Monomer | Temp. (°C) | [M]/[C] | Time | Conversion (%) | Mn ( kg/mol ) | PDI | Ref. |
| Fe(DS)3 | L-lactide | - | - | - | - | 20.2 | - | [11] |
| FeCl3 | L-lactide | - | - | - | - | 23.7 | - | [11] |
| NHC-Fe complex 1 | Lactide | - | 1000 | - | - | up to 50 | ~1.6 | [12][13] |
Experimental Protocol: Bulk Polymerization of Lactide
This protocol describes the bulk polymerization of lactide using an N-heterocyclic carbene (NHC) iron catalyst.
Materials:
-
NHC-iron complex
-
Lactide (recrystallized from dry toluene)
-
Benzyl alcohol (BnOH) as an initiator (optional)
-
Dry Schlenk tube or glass ampoule
-
Magnetic stir bar
-
Oil bath
-
Vacuum line
Procedure:
-
Catalyst and Monomer Preparation: In a glovebox, charge the Schlenk tube with the desired amounts of the NHC-iron catalyst and recrystallized lactide. If using an initiator, add the appropriate amount of dry benzyl alcohol.
-
Reaction Setup: Seal the Schlenk tube, remove it from the glovebox, and place it in an oil bath preheated to the desired polymerization temperature (e.g., 130-180°C).
-
Polymerization: Stir the molten mixture for the specified reaction time. The viscosity of the mixture will increase as the polymerization progresses.
-
Termination and Isolation: After the desired time, remove the tube from the oil bath and let it cool to room temperature. Dissolve the solid polymer in a suitable solvent like dichloromethane.
-
Purification: Precipitate the polymer by adding the dichloromethane solution to a large excess of cold methanol.
-
Drying: Collect the precipitated PLA by filtration and dry it under vacuum to a constant weight.
-
Characterization: Analyze the polymer by GPC (for molecular weight and PDI) and NMR spectroscopy (for end-group analysis and stereochemistry).
Diagrams
Caption: Workflow for bulk ring-opening polymerization of lactide.
Caption: Coordination-insertion mechanism for lactide ROP.
Atom Transfer Radical Polymerization (ATRP)
Iron-based catalysts are also employed in atom transfer radical polymerization (ATRP), a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined architectures and low polydispersity.[14][15] Iron catalysts are a less toxic and more economical alternative to the commonly used copper catalysts.[14]
Application: Synthesis of Well-Defined (Meth)acrylate Polymers
Iron-catalyzed ATRP is suitable for the polymerization of a variety of monomers, including methacrylates and styrenes.[14] However, the polymerization of acrylates can be more challenging, often resulting in lower conversions and higher dispersities.[15]
Quantitative Data for Iron-Catalyzed ATRP
| Catalyst System | Monomer | Temp. (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI | Ref. |
| FeBr3 / TTMPP | Styrene | 100 | 21 | 92 | 24,100 | 1.25 | [16] |
| FeCl3 / PPh3 / Ascorbic Acid | MMA | - | - | - | - | - | [16] |
| Fe(acac)3 / ACHN / PPh3 | MMA | 90 | - | 45.9 | - | 1.43 | [17] |
| FeCl3 (no ligand) | MMA | - | - | - | - | >1.5 | [18] |
Experimental Protocol: Initiators for Continuous Activator Regeneration (ICAR) ATRP of Methyl Methacrylate (MMA)
This protocol describes a homogeneous ICAR ATRP of MMA using a ppm level of an iron catalyst.[17]
Materials:
-
Iron(III) acetylacetonate (Fe(acac)3)
-
1,1′-Azobis(cyclohexanecarbonitrile) (ACHN) as thermal initiator
-
Ethyl 2-bromophenylacetate (EBPA) as ATRP initiator
-
Triphenylphosphine (PPh3) as ligand
-
Methyl methacrylate (MMA), inhibitor removed
-
Anhydrous toluene
-
Schlenk tube
-
Magnetic stir bar and stirrer
-
Oil bath
-
Vacuum/argon manifold
Procedure:
-
Reagent Preparation: Prepare stock solutions of Fe(acac)3, ACHN, EBPA, and PPh3 in anhydrous toluene.
-
Reaction Setup: In a Schlenk tube, add the desired amounts of the stock solutions and the MMA monomer under an argon atmosphere.
-
Degassing: Subject the reaction mixture to several freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Place the sealed Schlenk tube in a preheated oil bath at the desired temperature (e.g., 90°C) and stir.
-
Sampling: Periodically take samples under argon to monitor monomer conversion (by GC or NMR) and molecular weight evolution (by GPC).
-
Termination: After the desired time or conversion, cool the reaction to room temperature and expose it to air to quench the polymerization.
-
Purification: Dilute the reaction mixture with a suitable solvent (e.g., THF) and precipitate the polymer in a non-solvent like cold methanol.
-
Drying and Characterization: Filter the polymer, dry it under vacuum, and characterize it by GPC and NMR.
Diagrams
Caption: Workflow for iron-catalyzed ICAR ATRP.
Caption: Mechanism of ICAR ATRP with an iron catalyst.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. paginaspersonales.unam.mx [paginaspersonales.unam.mx]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Enhancing isoprene polymerization with high activity and adjustable monomer enchainment using cyclooctyl-fused iminopyridine iron precatalysts - Dalton Transactions (RSC Publishing) DOI:10.1039/D3DT03674J [pubs.rsc.org]
- 6. Research progress of iron-based catalysts for selective oligomerization of ethylene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. dash.harvard.edu [dash.harvard.edu]
- 9. mdpi.com [mdpi.com]
- 10. Unusual Effect of α-olefins as Chain Transfer Agents in Ethylene Polymerization over the Catalyst with Nonsymmetrical Bis(imino)pyridine Complex of Fe(II) and Modified Methylalumoxane (MMAO) Cocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Poly lactic acid production using the ring opening polymerization (ROP) method using Lewis acid surfactant combined iron (Fe) catalyst (Fe(DS)3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. N-Heterocyclic carbene iron complexes catalyze the ring-opening polymerization of lactide - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 13. N-Heterocyclic carbene iron complexes catalyze the ring-opening polymerization of lactide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. dash.harvard.edu [dash.harvard.edu]
- 15. Iron Catalysts in Atom Transfer Radical Polymerization [mdpi.com]
- 16. Iron Based ATRP - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 17. mdpi.com [mdpi.com]
- 18. Electrochemical Investigation of Iron-Catalyzed Atom Transfer Radical Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Fine Chemicals Using Iron-Based Methylation Catalysts
Audience: Researchers, scientists, and drug development professionals.
Introduction
The use of earth-abundant, inexpensive, and low-toxicity iron catalysts has become an increasingly important area of research in the synthesis of fine chemicals, offering a sustainable alternative to precious metal catalysts. This document provides detailed application notes and protocols for iron-catalyzed methylation reactions, a fundamental transformation in organic synthesis for the functionalization of a wide range of molecules. While the term "dimethyliron catalysts" is not standard, this guide focuses on iron-based catalytic systems that achieve methylation, including those utilizing methanol as a C1 building block and organoiron complexes in methylation reactions.
Iron-Catalyzed Methylation via Borrowing Hydrogen Using Methanol
A highly efficient and atom-economical method for methylation involves the use of an iron catalyst with methanol as the methylating agent through a borrowing hydrogen (or hydrogen autotransfer) process. This approach allows for the methylation of ketones, indoles, oxindoles, amines, and sulfonamides in excellent yields.[1][2]
Reaction Principle
The borrowing hydrogen strategy involves the temporary oxidation of the alcohol (methanol) to an aldehyde (formaldehyde) by the catalyst, which then reacts with a nucleophile. The resulting intermediate is subsequently reduced by the catalyst, which had stored the hydrogen from the initial oxidation, thus regenerating the catalyst and yielding the alkylated product. This one-pot oxidation-reaction-reduction sequence is highly atom-economical.[1]
Experimental Workflow
Caption: General workflow for iron-catalyzed methylation via borrowing hydrogen.
Detailed Experimental Protocol: Methylation of Butyrophenone
This protocol is based on a general method for the iron-catalyzed methylation of ketones.[1][2]
Materials:
-
Butyrophenone (1)
-
Knölker-type (cyclopentadienone)iron carbonyl complex (2) (precatalyst)
-
Trimethylamine N-oxide (activator)
-
Potassium carbonate (K₂CO₃) (base)
-
Methanol (MeOH) (reagent and solvent)
-
Schlenk tube or sealed reaction vessel
-
Standard laboratory glassware and purification equipment
Procedure:
-
To a Schlenk tube containing a magnetic stir bar, add butyrophenone (1 mmol, 1.0 equiv), Knölker-type iron complex (2) (0.02 mmol, 2 mol%), trimethylamine N-oxide (0.04 mmol, 4 mol%), and potassium carbonate (2 mmol, 2.0 equiv).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon).
-
Add methanol (2.0 mL) to the tube.
-
Seal the tube and place it in a preheated oil bath at 80 °C.
-
Stir the reaction mixture for 24 hours.
-
After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the methylated product.
Quantitative Data for Methylation of Various Substrates
The following table summarizes the yields for the iron-catalyzed methylation of a variety of substrates using the borrowing hydrogen approach.[1][2]
| Substrate | Product | Yield (%) |
| Butyrophenone | 2-Methyl-1-phenylbutan-1-one | 88 |
| Propiophenone | 2-Methyl-1-phenylpropan-1-one | 94 |
| Acetophenone | Propiophenone | 90 |
| Indole | 1-Methylindole | 95 |
| Oxindole | 1-Methyloxindole | 85 |
| Aniline | N-Methylaniline | 78 |
| N-Methylaniline | N,N-Dimethylaniline | 75 |
| Benzenesulfonamide | N-Methylbenzenesulfonamide | 82 |
Iron-Catalyzed Methyl Heck-Type Reactions
Iron catalysts can also be employed in Heck-type reactions for the methylation of vinyl arenes using readily available alkyl peroxides as the methyl source. These reactions are typically mild, clean, and do not require additives.[3]
Reaction Principle
In this reaction, an iron catalyst, such as iron(III) triflate (Fe(OTf)₃), promotes the coupling of a vinyl arene with a methyl radical generated from an alkyl peroxide. This method provides an efficient and selective route to methylated olefins.[3]
Experimental Workflow
Caption: General workflow for iron-catalyzed methyl Heck-type reactions.
Detailed Experimental Protocol: Methylation of p-tert-butyl-styrene
This protocol is based on a general method for the iron-catalyzed methylation of vinyl arenes.[3]
Materials:
-
p-tert-butyl-styrene
-
tert-Butyl peroxybenzoate (methylation reagent)
-
Iron(III) triflate (Fe(OTf)₃) (catalyst)
-
Dioxane (solvent)
-
Reaction tube
-
Standard laboratory glassware and purification equipment
Procedure:
-
To a reaction tube, add p-tert-butyl-styrene (0.5 mmol, 1.0 equiv) and Fe(OTf)₃ (0.025 mmol, 5 mol%).
-
Add dioxane (1.0 mL) to the tube.
-
Add tert-butyl peroxybenzoate (1.0 mmol, 2.0 equiv).
-
Seal the tube and place it in a preheated oil bath at 80 °C.
-
Stir the reaction mixture for the specified time (monitor by TLC or GC-MS).
-
After cooling to room temperature, the reaction mixture can be directly purified by flash column chromatography on silica gel to afford the methylated product.
Quantitative Data for Methyl Heck-Type Reactions
The following table summarizes the yields for the iron-catalyzed methylation of various vinyl arenes.[3]
| Substrate | Product | Yield (%) |
| p-tert-butyl-styrene | (E)-1-(but-1-en-1-yl)-4-(tert-butyl)benzene | 90 |
| Styrene | (E)-prop-1-en-1-ylbenzene | 85 |
| 4-Methylstyrene | (E)-1-(prop-1-en-1-yl)-4-methylbenzene | 88 |
| 4-Methoxystyrene | (E)-1-methoxy-4-(prop-1-en-1-yl)benzene | 82 |
| 4-Chlorostyrene | (E)-1-chloro-4-(prop-1-en-1-yl)benzene | 86 |
Organoiron Complexes in Catalysis
Organoiron compounds, such as ferrocene derivatives, have shown catalytic activity in various organic transformations. 1,1'-Dimethylferrocene, for instance, is utilized as a catalyst in reactions like hydrogenation and oxidation, which are crucial for the pharmaceutical industry.[4]
Logical Relationship of Ferrocene-Based Catalysis
Caption: Catalytic applications derived from the ferrocene scaffold.
While detailed, standardized protocols for the use of 1,1'-dimethylferrocene in fine chemical synthesis are less commonly published in a generalized format, its role as a versatile catalyst and building block is well-established.[4] Researchers interested in its application should refer to specific literature for the desired transformation.
Conclusion
Iron-catalyzed methylation reactions offer a powerful and sustainable tool for the synthesis of fine chemicals. The borrowing hydrogen approach using methanol provides an atom-economical and environmentally friendly method for the methylation of a broad range of substrates. Additionally, iron-catalyzed Heck-type reactions and the use of organoiron complexes like 1,1'-dimethylferrocene expand the repertoire of iron-based catalytic methylation. The protocols and data presented herein provide a solid foundation for researchers to implement these valuable synthetic methodologies.
References
Application Notes and Protocols: Immobilization of Iron Complexes on Solid Supports for Catalysis
Disclaimer: Extensive research for "immobilization of dimethyliron on solid supports" did not yield specific examples or detailed protocols. The following application notes and protocols are based on the immobilization of other relevant iron complexes, providing a comprehensive guide to the methodologies and principles applicable to the heterogenization of organometallic iron catalysts.
Introduction
The immobilization of homogeneous iron catalysts onto solid supports is a rapidly advancing field aimed at combining the high activity and selectivity of molecular catalysts with the practical advantages of heterogeneous systems, such as ease of separation, enhanced stability, and potential for recyclability. This document provides detailed protocols and data for the immobilization of various iron complexes on different solid supports for a range of catalytic applications. These methodologies can serve as a foundational guide for researchers and drug development professionals interested in developing novel supported iron catalysts.
Application Note 1: Immobilization of Bis(arylimine)pyridyl Iron Complexes on Silica for Olefin Polymerization
Application: Heterogenization of an iron-based olefin polymerization catalyst to improve processability and prevent reactor fouling.
Catalyst: Bis(arylimine)pyridyl Iron Complex
Support: Silica (SiO₂)
Experimental Protocols
1. Support Pre-treatment (Silica Dehydroxylation):
-
Place 10.0 g of commercial silica gel (e.g., Grace Davison 948) in a quartz tube reactor.
-
Heat the silica under a flow of dry nitrogen gas (100 mL/min) from room temperature to 700 °C at a rate of 10 °C/min.
-
Hold the temperature at 700 °C for 4 hours to remove surface hydroxyl groups.
-
Cool the silica to room temperature under nitrogen and store in a glovebox.
2. Synthesis of the Supported Catalyst:
-
In a glovebox, suspend 2.0 g of the dehydroxylated silica in 50 mL of anhydrous toluene.
-
In a separate flask, dissolve 0.2 mmol of the bis(arylimine)pyridyl iron complex in 20 mL of anhydrous toluene.
-
Slowly add the iron complex solution to the silica slurry with vigorous stirring.
-
Stir the mixture at room temperature for 12 hours.
-
Filter the resulting solid and wash with three 20 mL portions of anhydrous toluene to remove any unreacted complex.
-
Dry the solid catalyst under vacuum to a constant weight.
3. Characterization of the Immobilized Catalyst:
-
Iron Content: Determine the iron loading on the silica support using Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) after digesting a known mass of the catalyst in aqua regia.
-
Surface Area and Porosity: Measure the BET surface area, pore volume, and pore size distribution using nitrogen physisorption analysis.
-
Spectroscopic Analysis: Characterize the immobilized complex using Diffuse Reflectance UV-Vis (DR-UV-Vis) spectroscopy and Fourier-Transform Infrared (FT-IR) spectroscopy to confirm the integrity of the complex after immobilization.
4. Catalytic Olefin Polymerization:
-
In a high-pressure reactor, add 50 mg of the supported iron catalyst and 100 mL of anhydrous toluene.
-
Introduce a specified amount of a co-catalyst, such as methylaluminoxane (MAO).
-
Pressurize the reactor with ethylene to the desired pressure (e.g., 10 bar).
-
Maintain the reaction at a constant temperature (e.g., 50 °C) with vigorous stirring for a specified time (e.g., 1 hour).
-
Vent the reactor and quench the reaction by adding acidified methanol.
-
Collect the polymer by filtration, wash with methanol, and dry under vacuum.
Data Presentation
| Parameter | Value |
| Support Material | Silica Gel (Grace Davison 948) |
| Pre-treatment Temperature | 700 °C |
| Iron Loading | 0.99 - 1.15 wt% |
| BET Surface Area | 250 - 300 m²/g |
| Pore Volume | 1.5 - 1.7 cm³/g |
| Polymerization Activity | Up to 5000 kg polymer / (mol Fe * h) |
| Polymer Molecular Weight | 150,000 - 300,000 g/mol |
Experimental Workflow
Caption: Workflow for the immobilization of a bis(arylimine)pyridyl iron complex on silica.
Application Note 2: Covalent Anchoring of an Fe(II)-Anthranilic Acid Complex on Merrifield Resin for Carbamate Synthesis
Application: Development of a recyclable catalyst for the synthesis of carbamates from urea and alcohols.
Catalyst: Fe(II)-Anthranilic Acid Complex
Support: Merrifield Resin (Chloromethylated Polystyrene)
Experimental Protocols
1. Ligand Immobilization:
-
Swell 5.0 g of Merrifield resin in 50 mL of dimethylformamide (DMF) for 2 hours.
-
In a separate flask, dissolve 10 mmol of anthranilic acid and 10 mmol of triethylamine in 20 mL of DMF.
-
Add the anthranilic acid solution to the swollen resin.
-
Heat the mixture at 80 °C for 24 hours with stirring.
-
Cool the resin, filter, and wash successively with DMF, water, methanol, and dichloromethane.
-
Dry the functionalized resin under vacuum.
2. Metalation of the Supported Ligand:
-
Suspend 4.0 g of the anthranilic acid-functionalized resin in 40 mL of anhydrous ethanol.
-
Add a solution of 5 mmol of iron(II) chloride tetrahydrate in 20 mL of anhydrous ethanol.
-
Reflux the mixture under a nitrogen atmosphere for 12 hours.
-
Cool to room temperature, filter the solid, and wash with ethanol to remove any uncoordinated iron salts.
-
Dry the final catalyst under vacuum.
3. Characterization of the Immobilized Catalyst:
-
Iron Content: Determine the iron loading by ICP-OES analysis.
-
Functionalization: Confirm the covalent attachment of the ligand and the coordination of iron using FT-IR and X-ray Photoelectron Spectroscopy (XPS).
-
Swelling Studies: Measure the swelling behavior of the resin in different solvents to understand substrate accessibility.
4. Catalytic Synthesis of Carbamates:
-
In a round-bottom flask, combine 10 mmol of urea, 20 mmol of an alcohol, and 100 mg of the supported iron catalyst in 10 mL of a suitable solvent (e.g., xylene).
-
Heat the reaction mixture at 140 °C for a specified time (e.g., 6 hours) with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
After completion, cool the mixture, filter to recover the catalyst, and isolate the product from the filtrate by evaporation of the solvent and subsequent purification (e.g., column chromatography).
-
Wash the recovered catalyst with a suitable solvent and dry it for reuse.
Data Presentation
| Parameter | Value |
| Support Material | Merrifield Resin |
| Ligand | Anthranilic Acid |
| Iron Loading | 0.5 - 1.0 mmol Fe/g resin |
| Reaction Temperature | 140 °C |
| Carbamate Yield | Up to 95% |
| Catalyst Reusability | At least 5 cycles with minimal loss of activity |
Experimental Workflow
Caption: Workflow for the covalent anchoring of an Fe(II)-anthranilic acid complex on Merrifield resin.
Application Note 3: Anchoring of Iron Tetrasulfophthalocyanine on Functionalized Mesoporous Silica for Oxidation Reactions
Application: Heterogenization of an iron phthalocyanine complex for the catalytic oxidation of organic substrates.
Catalyst: Iron Tetrasulfophthalocyanine (FePcS)
Support: Mesoporous Silica (MCM-41)
Experimental Protocols
1. Support Functionalization:
-
Disperse 1.0 g of calcined MCM-41 in 50 mL of dry toluene.
-
Add 1.6 g of 3-aminopropyltriethoxysilane (APTES).
-
Reflux the mixture for 2 hours with stirring.
-
Cool, filter, and wash the solid with toluene and then ethanol.
-
Dry the amine-functionalized MCM-41 (MCM-41-NH₂) under vacuum.
2. Catalyst Immobilization:
-
Disperse 0.5 g of MCM-41-NH₂ in 30 mL of deionized water.
-
Add a solution of 0.1 g of iron tetrasulfophthalocyanine (FePcS) in 10 mL of deionized water.
-
Stir the mixture at room temperature for 24 hours.
-
Filter the solid, wash thoroughly with deionized water to remove any unbound FePcS.
-
Dry the final catalyst (FePcS@MCM-41-NH₂) at 60 °C.
3. Characterization of the Immobilized Catalyst:
-
Iron Content: Determine the iron loading via ICP-OES.
-
Porosity: Characterize the textural properties (BET surface area, pore volume, pore diameter) using N₂ adsorption-desorption isotherms.
-
Spectroscopy: Confirm the presence and integrity of the FePcS complex on the support using UV-Vis and FT-IR spectroscopy.
-
Morphology: Examine the morphology of the support and catalyst using Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM).
4. Catalytic Oxidation of Cyclohexane:
-
In a batch reactor, add 50 mg of the FePcS@MCM-41-NH₂ catalyst, 5 mmol of cyclohexane, and 10 mL of acetonitrile.
-
Add 10 mmol of an oxidizing agent (e.g., hydrogen peroxide or tert-butyl hydroperoxide).
-
Heat the reaction to 60 °C and stir for 4 hours.
-
After the reaction, cool the mixture and separate the catalyst by centrifugation or filtration.
-
Analyze the liquid phase by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the conversion and product selectivity (cyclohexanol and cyclohexanone).
Data Presentation
| Parameter | Value |
| Support Material | MCM-41 |
| Functionalizing Agent | 3-Aminopropyltriethoxysilane (APTES) |
| Iron Loading | 0.1 - 0.2 mmol Fe/g |
| BET Surface Area | > 700 m²/g |
| Pore Diameter | 2 - 4 nm |
| Cyclohexane Conversion | 20 - 30% |
| Selectivity (Alcohol+Ketone) | > 90% |
Experimental Workflow
Caption: Workflow for anchoring iron tetrasulfophthalocyanine on functionalized MCM-41.
Application Notes and Protocols: Flow Chemistry Applications of Iron Complexes in Cross-Coupling Reactions
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Iron-catalyzed cross-coupling reactions have emerged as a cost-effective and sustainable alternative to methods employing precious metals like palladium.[1][2] The use of flow chemistry for these transformations offers significant advantages, including enhanced safety, improved heat and mass transfer, and the ability to telescope reaction steps, leading to higher efficiency and throughput.[3][4] This document details the application of iron-catalyzed cross-coupling of alkyl Grignard reagents with organic halides in continuous flow, a process believed to proceed through transient organoiron intermediates. While stable dimethyliron complexes are not typically used as pre-catalysts, dimethyliron species are plausible intermediates when methyl Grignard reagents are employed in these reactions.
The following sections provide quantitative data from representative iron-catalyzed flow chemistry reactions, detailed experimental protocols, and visualizations of the proposed catalytic cycle and experimental workflow.
Data Presentation
The following tables summarize quantitative data for the iron-catalyzed cross-coupling of alkynyl and styrenyl chlorides with alkyl Grignard reagents performed in both batch and continuous flow. The data is extracted from work by Noël and coworkers, which highlights the efficiency of flow processing.[5][6]
Table 1: Iron-Catalyzed Cross-Coupling of Alkynyl Chlorides with Alkyl Grignard Reagents in Batch [5][6]
| Entry | Alkynyl Chloride | Grignard Reagent | Product | Yield (%) |
| 1 | 1-chloro-2-phenylethyne | n-HexylMgCl | 1-phenyloct-1-yne | 95 |
| 2 | 1-chloro-2-phenylethyne | IsobutylMgCl | 4-methyl-1-phenylpent-1-yne | 92 |
| 3 | 1-chloro-2-phenylethyne | CyclohexylMgCl | (cyclohexylethynyl)benzene | 96 |
| 4 | 1-(chloroethynyl)-4-methoxybenzene | n-HexylMgCl | 1-(hex-1-yn-1-yl)-4-methoxybenzene | 93 |
Reaction conditions: 0.5 mmol alkynyl chloride, 0.6 mmol R'MgCl, 1 mol % [Fe(acac)₃], 2 mol % SIPr-HCl in 2.5 mL THF at 0 °C.
Table 2: Iron-Catalyzed Cross-Coupling of Styrenyl Chlorides with Alkyl Grignard Reagents in Batch [5][6]
| Entry | Styrenyl Chloride | Grignard Reagent | Product | Yield (%) |
| 1 | (E)-(2-chlorovinyl)benzene | n-HexylMgCl | (E)-oct-1-en-1-ylbenzene | 96 |
| 2 | (E)-(2-chlorovinyl)benzene | IsobutylMgCl | (E)-4-methylpent-1-en-1-ylbenzene | 90 |
| 3 | (E)-(2-chlorovinyl)benzene | CyclohexylMgCl | (E)-(2-cyclohexylvinyl)benzene | 95 |
| 4 | (E)-1-chloro-2-tosylvinylbenzene | n-HexylMgCl | (E)-1-(oct-1-en-1-ylsulfonyl)-4-methylbenzene | 91 |
Reaction conditions: 0.5 mmol styrenyl chloride, 0.6 mmol R'MgCl, 1 mol % [Fe(acac)₃] in 2.5 mL THF at room temperature.
Table 3: Telescoped Grignard Formation and Iron-Catalyzed Cross-Coupling in Continuous Flow [5]
| Entry | Organic Halide (for Grignard) | Alkynyl/Styrenyl Chloride | Residence Time (s) | Temperature (°C) | Yield (%) |
| 1 | n-HexylCl | 1-chloro-2-phenylethyne | 30 | 25 | 92 |
| 2 | IsobutylCl | 1-chloro-2-phenylethyne | 30 | 25 | 88 |
| 3 | CyclohexylCl | 1-chloro-2-phenylethyne | 30 | 25 | 94 |
| 4 | n-HexylCl | (E)-(2-chlorovinyl)benzene | 30 | 25 | 93 |
Experimental Protocols
Protocol 1: General Procedure for Iron-Catalyzed Cross-Coupling in Batch [5][6]
-
To a dried flask under an inert atmosphere (e.g., argon or nitrogen), add the iron precursor, such as tris(acetylacetonato)iron(III) ([Fe(acac)₃]) (1 mol %).
-
If a ligand is used (e.g., for alkynyl chlorides), add the N-heterocyclic carbene (NHC) ligand precursor (e.g., SIPr-HCl, 2 mol %).
-
Add anhydrous tetrahydrofuran (THF) as the solvent.
-
Cool the mixture to the desired temperature (e.g., 0 °C for alkynyl chlorides, room temperature for styrenyl chlorides).
-
Slowly add the alkyl Grignard reagent (1.2 equivalents) to the stirred mixture.
-
Add the alkynyl or styrenyl chloride (1.0 equivalent) to the reaction mixture.
-
Stir the reaction for the required time (typically short, on the order of minutes to a few hours).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Telescoped Grignard Reagent Synthesis and Iron-Catalyzed Cross-Coupling in Continuous Flow [3][5]
This protocol describes a telescoped process where the Grignard reagent is synthesized in-line and immediately used in the subsequent iron-catalyzed cross-coupling reaction.
Equipment Setup:
-
Two syringe pumps for delivering the organic halide/iron catalyst solution and the alkynyl/styrenyl chloride solution.
-
A packed-bed reactor containing magnesium turnings for Grignard reagent formation.
-
A T-mixer to combine the generated Grignard reagent with the second reagent stream.
-
A residence time unit (e.g., a coiled tubing reactor) maintained at a specific temperature.
-
A back-pressure regulator to maintain a constant pressure in the system.
Procedure:
-
Solution Preparation:
-
Pump 1: Prepare a solution of the organic halide (for Grignard formation) and the iron catalyst ([Fe(acac)₃]) in anhydrous THF.
-
Pump 2: Prepare a solution of the alkynyl or styrenyl chloride in anhydrous THF.
-
-
System Priming: Prime the entire flow system with anhydrous THF.
-
Grignard Formation: Pump the solution from Pump 1 through the packed-bed reactor containing magnesium turnings at a set flow rate to generate the Grignard reagent. The exotherm of this reaction is safely managed by the high surface-area-to-volume ratio of the flow reactor.[3]
-
Mixing and Reaction: The effluent from the Grignard reactor, containing the freshly prepared Grignard reagent, is continuously mixed with the solution from Pump 2 at a T-mixer.
-
Residence Time: The combined stream then enters a residence time unit (e.g., a PFA tubing coil) heated to the desired reaction temperature (e.g., 25 °C). The residence time is controlled by the total flow rate and the volume of the reactor.
-
Quenching: The output from the reactor is collected in a flask containing a quench solution (e.g., saturated aqueous NH₄Cl).
-
Work-up and Purification: The collected and quenched reaction mixture is worked up and purified as described in the batch protocol.
Mandatory Visualization
Caption: Proposed catalytic cycle for iron-catalyzed cross-coupling.
Caption: Experimental workflow for telescoped flow synthesis.
References
- 1. Development and Evolution of Mechanistic Understanding in Iron-Catalyzed Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. assets.w3.tue.nl [assets.w3.tue.nl]
- 3. A field guide to flow chemistry for synthetic organic chemists - Chemical Science (RSC Publishing) DOI:10.1039/D3SC00992K [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Iron‐Catalyzed Cross‐Coupling of Alkynyl and Styrenyl Chlorides with Alkyl Grignard Reagents in Batch and Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Improving yield in dimethyliron synthesis
Disclaimer
The following technical support guide addresses the synthesis of "dimethyliron." It is important to note that simple, stable dialkyliron compounds like dimethyliron are not well-documented as isolable substances under standard conditions due to their extreme instability. The information provided below is a hypothetical guide based on the general principles of organometallic chemistry and the common challenges encountered in the synthesis of unstable organoiron complexes. The experimental protocols and data are illustrative examples and should not be considered as established procedures for a real-world synthesis of this specific compound.
Technical Support Center: Dimethyliron Synthesis
This guide provides troubleshooting advice, frequently asked questions, and detailed protocols to assist researchers in optimizing the yield of dimethyliron synthesis.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Yield of Dimethyliron | 1. Precursor Instability: The methylating agent (e.g., methyllithium) may have degraded due to improper storage. | 1. Titrate the methylating agent immediately before use to determine its exact molarity. Store it under an inert atmosphere and at the recommended temperature. |
| 2. Inactive Iron Salt: The iron(II) halide precursor may be oxidized or hydrated. | 2. Use freshly opened, anhydrous iron(II) halide. If necessary, dry the salt under vacuum before use. | |
| 3. Reaction Temperature Too High: Dimethyliron is thermally unstable and can decompose rapidly at higher temperatures. | 3. Maintain a very low reaction temperature (e.g., -78 °C) throughout the addition of the methylating agent and for a period afterward. | |
| Product Decomposes During Workup | 1. Exposure to Air or Moisture: Organoiron compounds are often extremely pyrophoric and react violently with air and water. | 1. Conduct the entire reaction and workup under a strictly inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques. |
| 2. Inappropriate Solvent for Extraction: The solvent may react with the product or be difficult to remove at low temperatures. | 2. Use a non-reactive, low-boiling-point solvent like diethyl ether or pentane for extraction. | |
| Formation of Black Precipitate | 1. Reduction of Iron Center: Excess methylating agent can reduce the iron(II) center to elemental iron(0), which appears as a fine black powder. | 1. Add the methylating agent slowly and stoichiometrically. Use a slight excess of the iron salt if necessary. |
| 2. Wurtz-type Coupling: Side reactions can lead to the formation of metallic nanoparticles. | 2. Ensure efficient stirring and low temperatures to promote the desired reaction pathway over side reactions. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for dimethyliron synthesis?
A1: The synthesis of thermally unstable organometallic compounds like dimethyliron requires very low temperatures. It is recommended to perform the addition of the methylating agent at -78 °C (a dry ice/acetone bath) and to maintain this temperature for the duration of the reaction.
Q2: Which methylating agent is best for this synthesis?
A2: Both methyllithium (MeLi) and methylmagnesium bromide (MeMgBr) can be used. MeLi is generally more reactive, which can lead to a higher yield if the temperature is carefully controlled, but it may also increase the rate of side reactions. The choice may depend on the purity and availability of the reagent.
Q3: How can I confirm the formation of dimethyliron?
A3: Due to its instability, isolating pure dimethyliron is exceptionally challenging. Characterization would likely need to be performed at low temperatures using techniques such as NMR spectroscopy. The appearance of new signals in the ¹H NMR spectrum consistent with a methyl group attached to an iron center would be indicative of product formation.
Q4: My yield is consistently low. What is the most critical factor to check?
A4: The most critical factor is the rigorous exclusion of air and moisture. Ensure all glassware is oven-dried and cooled under an inert atmosphere, all solvents are anhydrous, and the inert atmosphere is maintained throughout the experiment and workup.
Experimental Data: Effect of Reaction Conditions on Yield
The following table summarizes hypothetical data from experiments to optimize dimethyliron yield. The yield was estimated based on in-situ spectroscopic measurements at low temperatures.
| Experiment ID | Iron Precursor | Methylating Agent | Temperature (°C) | Reaction Time (min) | Estimated Yield (%) |
| 1 | FeCl₂ | MeLi | -78 | 60 | 35 |
| 2 | FeCl₂ | MeLi | -40 | 60 | 15 |
| 3 | FeBr₂ | MeLi | -78 | 60 | 32 |
| 4 | FeCl₂ | MeMgBr | -78 | 60 | 25 |
| 5 | FeCl₂ | MeLi | -78 | 120 | 30 (Decomposition observed) |
Detailed Experimental Protocol
Hypothetical Synthesis of Dimethyliron
Materials:
-
Anhydrous Iron(II) Chloride (FeCl₂)
-
Methyllithium (MeLi) solution in diethyl ether (1.6 M)
-
Anhydrous diethyl ether
-
Dry ice and acetone for cooling bath
Procedure:
-
Glassware Preparation: All glassware (a three-neck flask, dropping funnel, and stirrer) must be oven-dried at 120 °C overnight and assembled hot under a stream of dry argon.
-
Reaction Setup: The three-neck flask is equipped with a magnetic stirrer, a thermometer, a dropping funnel, and an argon inlet.
-
Precursor Addition: Suspend anhydrous FeCl₂ (1.0 eq) in anhydrous diethyl ether under a positive pressure of argon.
-
Cooling: Cool the flask to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Add MeLi (2.0 eq) dropwise from the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed -75 °C.
-
Reaction: Stir the mixture at -78 °C for an additional 60 minutes.
-
Workup (Low Temperature): The reaction mixture, containing the putative dimethyliron, should be used immediately for subsequent reactions or analysis at low temperatures, as warming will lead to rapid decomposition.
Visualizations
Caption: Experimental workflow for the hypothetical synthesis of dimethyliron.
Caption: Troubleshooting flowchart for low yield in dimethyliron synthesis.
"dimethyliron" stability and decomposition pathways
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dimethyliron complexes. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stability of dimethyliron complexes?
The stability of dimethyliron complexes is significantly influenced by the nature of the supporting ligands, the coordination geometry, and the experimental conditions. Electron-donating ligands, such as certain N-donor ligands and phosphines, can enhance the stability of the complex.[1][2] For instance, a dimethyliron complex with N-donor ligands was found to be stereochemically and thermodynamically stable, showing no signs of isomerization or elimination even when heated at 353 K for four days.[1] The solvent and temperature also play a crucial role, with many dimethyliron complexes being unstable in solution at room temperature.[3]
Q2: What are the common decomposition pathways for dimethyliron complexes?
Dimethyliron complexes can decompose through several pathways, including:
-
Reductive Elimination: This pathway involves the coupling of the two methyl groups to form ethane and a reduced iron species.
-
β-Hydride Elimination: Although less common for dimethyliron itself, in substituted alkyliron complexes, this is a major decomposition route.
-
Homolytic Cleavage: This involves the breaking of the iron-carbon bond to form methyl radicals and an iron(I) species.
-
Formation of Carbenoid Intermediates: The decomposition of a dimethyliron complex has been suggested to proceed via carbenoid intermediates, leading to the liberation of ethylene.[3]
Q3: Are there any known stable dimethyliron complexes?
Yes, the stability of dimethyliron complexes can be significantly enhanced through the use of appropriate ancillary ligands. For example, cis-Bis[1,2-bis(dimethylphosphino)ethane]dimethyliron(II) is a well-characterized complex.[4] Another example is a dimethyliron complex bearing N-donor ligands, which exhibits notable stability.[1] The choice of chelating ligands is critical in preventing decomposition pathways.
Troubleshooting Guides
Issue 1: My dimethyliron complex decomposes during synthesis.
-
Possible Cause 1: Reaction Temperature. Many dimethyliron complexes are thermally unstable.
-
Troubleshooting Tip: Perform the synthesis and all subsequent manipulations at low temperatures (e.g., -78 °C or 195 K).[1]
-
-
Possible Cause 2: Air and Moisture Sensitivity. Organometallic compounds, including dimethyliron complexes, are often highly sensitive to air and moisture.[4][5]
-
Troubleshooting Tip: Ensure all reactions are carried out under a dry, inert atmosphere (e.g., nitrogen or argon) using properly dried solvents and glassware.[5]
-
-
Possible Cause 3: Inappropriate Ligand Choice. The stability of the resulting dimethyliron complex is highly dependent on the supporting ligands.
Issue 2: I am observing unexpected byproducts in my reaction.
-
Possible Cause 1: Side Reactions with Solvent. Some solvents may react with the dimethyliron complex. For example, thermolysis in methylene chloride has been documented.[5]
-
Troubleshooting Tip: Choose a non-reactive, anhydrous solvent such as diethyl ether or toluene.
-
-
Possible Cause 2: Multiple Decomposition Pathways. The observed byproducts may arise from different decomposition pathways occurring simultaneously.
-
Troubleshooting Tip: Analyze the byproducts to understand the dominant decomposition mechanism. For example, the presence of ethane suggests reductive elimination, while ethylene could indicate the involvement of carbenoid intermediates.[3]
-
Quantitative Data Summary
Precise quantitative data on the stability of various dimethyliron complexes is not extensively consolidated in the literature. However, the following table summarizes qualitative and semi-quantitative stability observations.
| Complex/System | Ligands | Solvent | Observed Stability | Reference |
| Fe--INVALID-LINK--₂ | bipyridine, (pyridyl)ethylamine | Chloroform-d | Stable at 353 K for 4 days | [1] |
| cis-Fe(dmpe)₂Me₂ | 1,2-bis(dimethylphosphino)ethane | Not specified | Can be isolated and characterized | [4] |
| Fe(CH₃)₂(dpe)₂ | 1,2-bis(diphenylphosphino)ethane | Solution | Unstable in solution | [3] |
| Dimethyliron(II) species | Triphenylphosphine | Methylene chloride | Undergoes thermolysis | [5] |
Experimental Protocols
Protocol 1: General Synthesis of a Dimethyliron Complex with Phosphine Ligands
This protocol is a generalized procedure based on the synthesis of cis-Bis[1,2-bis(dimethylphosphino)ethane]dimethyliron(II).[4]
-
Preparation: In a glovebox, suspend the corresponding iron(II) chloride phosphine complex (e.g., FeCl₂(dmpe)₂) in anhydrous diethyl ether in a Schlenk flask.
-
Reaction: Cool the suspension to a low temperature (e.g., -78 °C). Add a stoichiometric amount of methyllithium (MeLi) or a methyl Grignard reagent (MeMgX) dropwise while stirring.
-
Monitoring: The reaction progress can often be monitored by a color change. For example, the synthesis of cis-Fe(dmpe)₂Me₂ shows a transition from a red to a bright yellow solution.[4]
-
Workup: After stirring for a few hours at low temperature, allow the mixture to warm to room temperature. Remove the solvent under vacuum.
-
Isolation: Extract the product into a suitable solvent like pentane or hexane, filter to remove any inorganic salts, and crystallize the product from the concentrated filtrate at low temperature.
Protocol 2: Studying the Thermal Decomposition of a Dimethyliron Complex
-
Sample Preparation: Prepare a solution of the dimethyliron complex in a deuterated solvent (e.g., toluene-d₈) in an NMR tube under an inert atmosphere.
-
Initial Analysis: Record an initial ¹H and ¹³C NMR spectrum at a low temperature where the complex is stable.
-
Thermolysis: Heat the NMR tube to a desired temperature in the NMR spectrometer or a temperature-controlled bath.
-
Monitoring: Acquire NMR spectra at regular time intervals to monitor the disappearance of the starting material and the appearance of decomposition products.
-
Product Identification: Identify the decomposition products by their characteristic NMR chemical shifts and coupling constants. For example, ethane (from reductive elimination) will appear as a singlet in the ¹H NMR spectrum.
Visualizations
Caption: Key decomposition pathways of dimethyliron complexes.
References
Technical Support Center: Handling and Storage of Air-Sensitive Dialkyliron Compounds
This guide provides essential information for the safe handling, storage, and troubleshooting of air-sensitive dialkyliron compounds. Given the pyrophoric nature of these reagents, adherence to strict air-free techniques is critical to ensure personnel safety and experimental success. The information presented here is based on best practices for handling highly reactive and unstable organometallic compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with dialkyliron compounds?
A1: Dialkyliron compounds are highly air- and moisture-sensitive and are often pyrophoric, meaning they can ignite spontaneously upon contact with air.[1][2] They may also be thermally unstable. Their reactivity is often exacerbated by the fact that they are typically supplied in flammable organic solvents.[2] In addition to flammability, many organometallic reagents can be toxic, corrosive, and damaging to internal organs.[1]
Q2: How should I properly store dialkyliron compounds?
A2: These compounds must be stored in a cool, dry, and inert environment, away from sources of heat, light, oxygen, and moisture.[3] Storage in a dedicated, explosion-proof refrigerator or a flammable storage cabinet within an inert atmosphere glovebox is recommended. Containers should be tightly sealed, and the headspace filled with an inert gas such as argon or nitrogen.[4]
Q3: What personal protective equipment (PPE) is required when working with dialkyliron compounds?
A3: Appropriate PPE is crucial for safety. This includes:
-
A flame-retardant lab coat.[1]
-
Safety glasses with side shields or chemical splash goggles.
-
Nitrile gloves worn under a pair of neoprene or other chemically resistant gloves.[5]
-
Closed-toe shoes made of a non-porous material.[1]
Q4: What is the best method for transferring liquid dialkyliron solutions?
A4: For transferring small to moderate volumes (up to 20 mL), the use of a gas-tight syringe with a Luer lock and a long needle is appropriate.[6] For larger volumes, a cannula (double-tipped needle) transfer technique is recommended to minimize the risk of spills and exposure.[6] All transfers must be performed under a positive pressure of an inert gas (e.g., argon or nitrogen).[2]
Troubleshooting Guide
Problem 1: My dialkyliron reagent appears discolored or has formed a precipitate.
-
Possible Cause: The reagent has likely been exposed to trace amounts of air or moisture, leading to decomposition. Iron compounds are particularly susceptible to oxidation, which can be visually indicated by a color change (often to reddish-brown hues of iron oxides).
-
Solution: Do not use the reagent. A compromised reagent can lead to unpredictable reactivity and failed experiments. Dispose of the bottle following your institution's hazardous waste guidelines for pyrophoric materials. To prevent this in the future, ensure all glassware is rigorously dried, and the inert gas atmosphere is pure.
Problem 2: My reaction with the dialkyliron reagent is not proceeding as expected (low or no yield).
-
Possible Cause 1: Inactive Reagent. As mentioned above, the reagent may have degraded due to improper storage or handling.
-
Possible Cause 2: Impure Solvents or Reagents. Trace amounts of water or other protic impurities in your reaction solvent or on your glassware will quench the highly reactive dialkyliron.
-
Solution:
-
Verify Reagent Activity: If possible and safe, perform a small-scale test reaction with a known substrate to confirm the reagent's activity.
-
Ensure Anhydrous Conditions: Use freshly distilled and degassed solvents. All glassware should be oven-dried or flame-dried under vacuum and cooled under a stream of inert gas.[7]
-
Check for Incompatible Materials: Ensure your reaction setup does not contain materials that could react with the dialkyliron compound.
-
Problem 3: I observe gas evolution when transferring the dialkyliron reagent.
-
Possible Cause: This is a strong indication of a reaction with a contaminant. The gas is likely a hydrocarbon formed from the protonation of the alkyl group by a protic species (e.g., water).
-
Solution: Immediately and safely abort the transfer. Re-evaluate your experimental setup for sources of moisture or other reactive impurities. Ensure all connections in your Schlenk line or glovebox are secure and leak-free.
Quantitative Data Summary
| Parameter | Recommended Specification | Rationale |
| Inert Gas Purity | ≥ 99.998% (Argon or Nitrogen) | Minimizes reaction with oxygen and moisture. |
| Glovebox Atmosphere | < 1 ppm O₂, < 1 ppm H₂O | Provides a highly controlled environment for handling pyrophoric materials. |
| Syringe Needle Gauge | 18-22 gauge | A smaller gauge (higher number) minimizes the puncture size in the septum, aiding in resealing. |
| Inert Gas Pressure for Transfer | Slight positive pressure (1-2 psi) | Prevents air from entering the system during transfer.[2] |
| Maximum Syringe Transfer Volume | Do not exceed 75% of syringe capacity | Reduces the risk of the plunger accidentally being pulled out.[6] |
Experimental Protocols
Protocol: Safe Transfer of a Liquid Dialkyliron Reagent via Syringe
Objective: To accurately and safely transfer a known volume of a pyrophoric dialkyliron solution from a Sure/Seal™ bottle to a reaction vessel under an inert atmosphere.
Materials:
-
Sure/Seal™ bottle of dialkyliron reagent, clamped securely.
-
Reaction vessel, oven- or flame-dried and under a positive pressure of inert gas.
-
Gas-tight syringe with Luer lock, oven-dried and cooled in a desiccator.
-
Long, stainless-steel needle (e.g., 12-24 inches), oven-dried.
-
Inert gas source (argon or nitrogen) with a bubbler.
Procedure:
-
Preparation: Ensure the reaction vessel is under a slight positive pressure of inert gas, indicated by a slow bubble rate in the bubbler. Securely clamp the dialkyliron reagent bottle to a lab stand within a fume hood.
-
Syringe Purge: Attach the needle to the syringe. Flush the syringe with inert gas by inserting the needle into the headspace of a flask under a positive inert atmosphere and drawing and expelling the gas three times.
-
Reagent Withdrawal: Carefully insert the needle through the septum of the dialkyliron reagent bottle. The needle tip should be below the liquid level.
-
Pressurize and Fill: Gently introduce a positive pressure of inert gas into the reagent bottle through a separate needle connected to the inert gas line. This will create a positive pressure that slowly fills the syringe. Do not pull back on the plunger , as this can cause leaks.[6]
-
Remove Bubbles: Once the desired volume is slightly exceeded, raise the needle tip into the headspace of the reagent bottle. Gently push the plunger to expel any gas bubbles and the excess reagent back into the bottle.
-
Transfer: Withdraw the needle from the reagent bottle and quickly insert it through the septum of the reaction vessel.
-
Dispense: Slowly depress the plunger to dispense the reagent into the reaction vessel.
-
Rinsing: After transfer, immediately rinse the syringe and needle by drawing up and expelling an inert, anhydrous solvent (e.g., hexane) several times. This should be done into a separate flask containing a quenching agent like isopropanol.
-
Quenching: The rinse solvent and any residual reagent in the syringe must be carefully quenched. Slowly add the rinse solvent to a beaker containing isopropanol, followed by a slow addition of water.
Visualizations
Caption: Workflow for handling air-sensitive dialkyliron compounds.
Caption: Troubleshooting decision tree for a failed dialkyliron reaction.
References
Common impurities in "Iron, dimethyl-" and their removal
This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with organoiron compounds, with a focus on addressing common impurities and their removal.
Frequently Asked Questions (FAQs)
Q1: What exactly is "Iron, dimethyl-"?
The term "Iron, dimethyl-" is ambiguous and can refer to several different chemical compounds. In chemical literature and databases, it may describe simple organometallic compounds like dimethyliron (Fe(CH₃)₂), or more complex coordination compounds containing dimethyl-substituted ligands, such as iron tris(dimethyldithiocarbamate). Due to this ambiguity, this guide will address the broader class of air-sensitive organoiron compounds, which often share similar handling and purification challenges.
Q2: Why are organoiron compounds sensitive to air and moisture?
Many organoiron compounds, especially those with low-valent iron centers, are reactive towards oxygen and water. This sensitivity can lead to decomposition of the desired product, affecting experimental results and requiring specialized handling techniques.[1] Exposure to air can lead to oxidation of the iron center, while moisture can cause hydrolysis of the metal-carbon bonds.[2] Therefore, it is crucial to handle these compounds under an inert atmosphere, such as in a glovebox or using a Schlenk line.[3][4]
Q3: How should I properly store my air-sensitive organoiron compound?
Proper storage is critical to prevent degradation. These compounds should be stored in a sealed container, such as an amber vial with a secure cap, under an inert atmosphere (e.g., argon or nitrogen).[3] For long-term storage, it is recommended to keep them in a glovebox or a desiccator cabinet purged with an inert gas.[3] Avoid exposure to light and heat, as these can accelerate decomposition.[3]
Troubleshooting Guide
Issue 1: My reaction yield is consistently low.
| Possible Cause | Troubleshooting Step |
| Degradation of starting materials or product | Ensure all reagents and solvents are rigorously dried and degassed. Use proper air-sensitive techniques, such as a Schlenk line or glovebox, throughout the experiment.[1][2][5] |
| Incomplete reaction | Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, NMR). Consider adjusting reaction time, temperature, or reagent stoichiometry. |
| Side reactions forming byproducts | Analyze the crude reaction mixture to identify major byproducts. The formation of byproducts can sometimes be suppressed by changing the reaction solvent, temperature, or order of addition of reagents. |
Issue 2: My final product is always contaminated with a persistent impurity.
| Possible Cause | Troubleshooting Step |
| Unreacted starting materials | If a starting material has similar solubility to the product, modify the workup procedure. For example, a selective wash or a different recrystallization solvent might be effective. |
| Solvent impurities | Ensure you are using high-purity, anhydrous solvents. Common laboratory solvents can be a source of contamination.[6][7][8][9][10] |
| Byproducts from the reaction | Characterize the impurity to understand its origin. Purification techniques like column chromatography or recrystallization with a different solvent system may be necessary.[11][12] |
| Decomposition during workup or purification | If the compound is thermally unstable, perform purification steps at lower temperatures. If it is sensitive to certain solvents, choose an alternative. |
Issue 3: My purified compound decomposes over time.
| Possible Cause | Troubleshooting Step |
| Residual impurities catalyzing decomposition | Re-purify the compound to ensure high purity. Even trace impurities can sometimes accelerate decomposition. |
| Improper storage | Review your storage conditions. Ensure the compound is stored under a strictly inert atmosphere, protected from light, and at an appropriate temperature.[3] Check the integrity of your storage container's seal. |
| Inherent instability of the compound | Some organometallic compounds are inherently unstable. If this is the case, it is best to use the compound immediately after synthesis and purification. |
Common Impurities in Organoiron Synthesis
The table below summarizes common types of impurities encountered during the synthesis of organoiron compounds and suggests primary removal methods.
| Impurity Type | Common Examples | Typical Removal Method(s) |
| Unreacted Starting Materials | Metal precursors (e.g., FeCl₂, Fe(acac)₃), organic ligands. | Recrystallization, column chromatography, selective washing. |
| Inorganic Salts | Lithium halides, magnesium halides (from Grignard reactions). | Filtration (if insoluble), washing with water (if product is not water-sensitive). |
| Solvents | Diethyl ether, THF, hexane, toluene.[6][7][8][9][10] | Drying under high vacuum. |
| Reaction Byproducts | Homocoupled ligands, products of reductive elimination.[13][14][15] | Recrystallization, column chromatography. |
| Decomposition Products | Iron oxides, hydrolysis products. | Filtration (for insoluble oxides), recrystallization. |
Experimental Protocols
Protocol 1: Purification by Recrystallization under Inert Atmosphere
Recrystallization is a powerful technique for purifying solid organoiron compounds by leveraging differences in solubility between the product and impurities at varying temperatures.[16][17][18][19]
-
Solvent Selection: In a glovebox, test the solubility of a small amount of the crude product in various anhydrous, degassed solvents at room temperature and upon gentle heating. An ideal solvent will dissolve the compound when hot but not at room temperature, while impurities remain soluble or insoluble at both temperatures.
-
Dissolution: Place the crude solid in a Schlenk flask equipped with a stir bar. Add a minimal amount of the chosen hot solvent to fully dissolve the compound.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration under an inert atmosphere. This can be done by cannulating the hot solution through a filter stick into a second pre-warmed Schlenk flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To promote crystallization, you can further cool the flask in a freezer. Slow cooling generally results in larger, purer crystals.
-
Isolation of Crystals: Once crystallization is complete, isolate the crystals by filtration. This is typically done using a Schlenk filter stick or a filter cannula.
-
Washing: Wash the isolated crystals with a small amount of cold, fresh solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.
Protocol 2: Purification by Solvent Washing (Trituration)
Trituration is useful for removing highly soluble impurities from a solid product that has low solubility in the chosen wash solvent.[20]
-
Solvent Selection: Choose a solvent in which your desired product is poorly soluble, but the impurities are highly soluble.
-
Procedure: In a Schlenk flask or in a glovebox, suspend the crude solid in a small amount of the chosen anhydrous, degassed solvent.
-
Agitation: Stir the suspension vigorously for a period of time (e.g., 15-30 minutes). This allows the soluble impurities to dissolve in the solvent.
-
Isolation: Stop stirring and allow the solid product to settle. Carefully remove the solvent containing the dissolved impurities using a filter cannula.
-
Repeat: Repeat the washing process one or two more times with fresh solvent to ensure complete removal of the impurities.
-
Drying: After the final wash and removal of the solvent, dry the purified solid product under high vacuum.
References
- 1. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ossila.com [ossila.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. web.mit.edu [web.mit.edu]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. cris.biu.ac.il [cris.biu.ac.il]
- 8. kgroup.du.edu [kgroup.du.edu]
- 9. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. youtube.com [youtube.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. youtube.com [youtube.com]
- 16. m.youtube.com [m.youtube.com]
- 17. youtube.com [youtube.com]
- 18. youtube.com [youtube.com]
- 19. youtube.com [youtube.com]
- 20. List of purification methods in chemistry - Wikipedia [en.wikipedia.org]
Technical Support Center: Dimethyliron-Catalyzed Reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with dimethyliron-catalyzed reactions. The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are common sources of low product yield in dimethyliron-catalyzed reactions?
Low product yields in these reactions can stem from several factors:
-
Catalyst Deactivation: The iron catalyst may lose its activity due to exposure to air or moisture, formation of inactive iron species, or poisoning by impurities.
-
Inefficient Catalyst Activation: The active catalytic species may not be forming efficiently from the precatalyst. This can be due to improper reaction setup, impure reagents, or suboptimal reaction conditions.
-
Side Reactions: Competing reactions, such as homocoupling of the Grignard reagent or β-hydride elimination, can consume starting materials and reduce the yield of the desired product.[1][2]
-
Poor Reagent Quality: The Grignard reagent may be of low activity, or the electrophile may contain impurities that interfere with the reaction.
-
Suboptimal Reaction Conditions: Incorrect temperature, solvent, or reaction time can lead to incomplete conversion or catalyst decomposition.
Q2: How can I minimize catalyst deactivation?
To minimize catalyst deactivation, it is crucial to maintain strict anaerobic and anhydrous conditions throughout the experiment. This includes using properly dried solvents and glassware, and performing the reaction under an inert atmosphere (e.g., nitrogen or argon). The use of stabilizing ligands can also prevent the aggregation and deactivation of the iron catalyst.[3][4][5]
Q3: What is the role of ligands in these reactions?
Ligands play a critical role in stabilizing the active iron species, preventing its decomposition, and modulating its reactivity and selectivity.[4][5][6][7][8] The choice of ligand can significantly impact the reaction outcome. For instance, N-heterocyclic carbenes (NHCs) and phosphine ligands are commonly used to enhance the efficiency of iron-catalyzed cross-coupling reactions.
Q4: My reaction is not starting. What are the likely causes?
If the reaction fails to initiate, consider the following possibilities:
-
Inactive Catalyst: The iron precatalyst may be old or may have been improperly stored.
-
Failed Grignard Reagent Formation: If preparing the Grignard reagent in situ, the reaction may not have been successful.
-
Presence of Inhibitors: Impurities in the starting materials or solvents can act as inhibitors. Water is a common inhibitor.
-
Incorrect Temperature: Some reactions require an initial heating phase to overcome the activation energy.
Troubleshooting Guide
This guide provides a structured approach to diagnosing and resolving common issues encountered during dimethyliron-catalyzed reactions.
Problem 1: Low or No Product Yield
| Potential Cause | Suggested Solution |
| Catalyst Deactivation | Ensure rigorous exclusion of air and moisture. Use fresh, high-purity iron precatalyst. Consider using a glovebox for reaction setup. Add stabilizing ligands if not already in use. |
| Inefficient Catalyst Activation | Verify the quality of the activating agent (e.g., Grignard reagent). Optimize the activation temperature and time. |
| Poor Reagent Quality | Use freshly prepared or titrated Grignard reagents. Purify the electrophile and solvents before use. |
| Suboptimal Reaction Conditions | Systematically screen reaction parameters such as temperature, solvent, and catalyst loading. Start with conditions reported in reliable literature for similar substrates. |
| Side Reactions (e.g., Homocoupling) | Adjust the stoichiometry of the reactants. A slight excess of the electrophile may suppress homocoupling of the organometallic reagent. |
Problem 2: Poor Selectivity / Formation of Multiple Products
| Potential Cause | Suggested Solution |
| Reaction Temperature Too High | Lower the reaction temperature to improve selectivity. |
| Incorrect Ligand | Screen different ligands to find one that promotes the desired selectivity. The steric and electronic properties of the ligand can have a significant influence.[4][5][6] |
| Isomerization of Substrates or Products | This can be inherent to the substrate. Consider if a different synthetic route might be more appropriate. |
Experimental Protocols
General Protocol for a Dimethyliron-Catalyzed Cross-Coupling Reaction
This protocol provides a general procedure for the cross-coupling of an aryl halide with a methyl Grignard reagent.
Materials:
-
Iron(III) acetylacetonate (Fe(acac)₃)
-
Anhydrous tetrahydrofuran (THF)
-
Aryl halide
-
Methylmagnesium bromide (MeMgBr) solution in THF
-
Inert gas (Argon or Nitrogen)
-
Schlenk line and oven-dried glassware
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Fe(acac)₃ (e.g., 5 mol%).
-
Evacuate and backfill the flask with inert gas three times.
-
Add anhydrous THF via syringe.
-
Add the aryl halide (1.0 equiv) to the flask.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the MeMgBr solution (1.2 equiv) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for the desired time (e.g., 2-24 hours), monitoring by TLC or GC-MS.
-
Upon completion, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Troubleshooting Workflow
Caption: A workflow diagram for troubleshooting low-yield dimethyliron-catalyzed reactions.
Catalytic Cycle and Deactivation Pathways
Caption: The catalytic cycle and common deactivation pathways for iron-catalyzed cross-coupling.
References
- 1. Iron-Catalyzed Cross-Coupling Reactions of Alkyl Grignards with Aryl Chlorobenzenesulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Ligand Structure Effects on the Stability of Cationic Zirconocene Dimethylaniline Complexes: Insights from Density Functional Theory - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Impact of Ligands and Metals on the Formation of Metallacyclic Intermediates and a Nontraditional Mechanism for Group VI Alkyne Metathesis Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biointerfaceresearch.com [biointerfaceresearch.com]
Technical Support Center: Optimizing Reaction Conditions for Dimethyliron Catalysts
Welcome to the technical support center for the optimization of reaction conditions for dimethyliron catalysts. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues that may be encountered during experimentation.
Troubleshooting Guide
This guide provides solutions to common problems encountered when using dimethyliron catalysts in various chemical transformations.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Catalytic Activity | 1. Catalyst Inactivity: The dimethyliron precatalyst may not have been properly activated to the catalytically active species. 2. Inhibitors: The reaction mixture may contain impurities that poison the catalyst, such as water, oxygen, or coordinating solvents.[1] 3. Incorrect Ligand: The chosen ligand may not be suitable for the specific transformation, leading to an unstable or inactive catalytic complex. 4. Low Reaction Temperature: The activation energy for the catalytic cycle may not be reached at the current temperature. | 1. Ensure Proper Activation: Review and optimize the catalyst activation procedure. This may involve the use of a reducing agent or a specific co-catalyst.[2] 2. Use Anhydrous & Anaerobic Conditions: Employ rigorous air-free techniques (e.g., Schlenk line or glovebox) and use anhydrous solvents and reagents.[3][4][5] 3. Ligand Screening: Perform a screen of different ligands to identify one that enhances catalyst stability and activity for the desired reaction.[6][7][8] 4. Increase Temperature: Gradually increase the reaction temperature and monitor for product formation. |
| Poor Product Yield | 1. Sub-optimal Reaction Conditions: The concentration of reactants, catalyst loading, solvent, or temperature may not be optimal. 2. Catalyst Decomposition: The dimethyliron catalyst may be unstable under the reaction conditions, leading to deactivation over time.[9] 3. Side Reactions: The substrate or product may be undergoing undesired side reactions. | 1. Reaction Optimization: Systematically vary reaction parameters such as substrate concentration, catalyst loading, solvent, and temperature to find the optimal conditions. 2. Stabilize the Catalyst: Consider using a supporting ligand that can stabilize the active iron species. Additives like TMEDA have been shown to improve yields in some iron-catalyzed reactions.[10] 3. Monitor Reaction Profile: Use analytical techniques like NMR or GC-MS to monitor the reaction over time to identify the formation of byproducts.[11] |
| Low Selectivity (Regio- or Stereoselectivity) | 1. Inappropriate Ligand: The steric and electronic properties of the ligand greatly influence the selectivity of the reaction. 2. Reaction Temperature: Higher temperatures can sometimes lead to a loss of selectivity. | 1. Ligand Modification: Employ ligands with different steric bulk or electronic properties to influence the transition state of the selectivity-determining step.[12] 2. Optimize Temperature: Investigate the effect of temperature on selectivity and run the reaction at the optimal temperature for the desired isomer. |
| Reaction Stalls Before Completion | 1. Catalyst Deactivation: The active catalyst may be degrading over the course of the reaction.[13] 2. Product Inhibition: The product of the reaction may be coordinating to the iron center and inhibiting further catalysis. | 1. Incremental Catalyst Addition: Add the catalyst in portions over the course of the reaction to maintain a sufficient concentration of the active species. 2. Investigate Product Effects: If product inhibition is suspected, consider strategies to remove the product from the reaction mixture as it is formed, if feasible. |
| Inconsistent Results/Poor Reproducibility | 1. Variability in Reagent Quality: Impurities in solvents, starting materials, or the catalyst precursor can lead to inconsistent results.[14] 2. Atmospheric Contamination: Inconsistent exclusion of air and moisture can significantly impact the reaction outcome. | 1. Purify Reagents: Ensure all reagents and solvents are of high purity and are properly dried and degassed before use. 2. Standardize Procedures: Adhere to strict, standardized procedures for setting up reactions under inert atmosphere to ensure consistency.[5] |
Frequently Asked Questions (FAQs)
Catalyst Handling and Preparation
Q1: How should I handle and store dimethyliron complexes?
A1: Dimethyliron complexes, like many organometallic compounds, are often air- and moisture-sensitive and can be pyrophoric.[3][4] They should be handled exclusively under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).[5] Store these compounds in a cool, dry place, away from oxygen and moisture. Always consult the Safety Data Sheet (SDS) for the specific compound before use.
Q2: What is a typical procedure for the in situ activation of a dimethyliron precatalyst?
A2: Activation of an iron(II) or iron(III) precatalyst often involves reduction to a more active, lower oxidation state species. A common method involves the use of a Grignard reagent or another alkylating agent which can also serve as a reductant. The specific procedure will depend on the precatalyst and the reaction, but a general approach involves the slow addition of the activating agent to a solution of the iron precatalyst and any supporting ligands under an inert atmosphere.[2]
Reaction Optimization
Q3: What are the key parameters to consider when optimizing a reaction catalyzed by a dimethyliron complex?
A3: The key parameters to optimize include:
-
Catalyst Loading: Typically ranges from 1-10 mol%, but should be minimized for efficiency.
-
Ligand: The choice of ligand is crucial for stability and selectivity.[6]
-
Solvent: Aprotic, anhydrous solvents are generally required. The polarity of the solvent can also influence reactivity.
-
Temperature: This affects reaction rate and selectivity.
-
Reactant Concentrations: These can influence the reaction kinetics.
Q4: How do I choose the right ligand for my dimethyliron-catalyzed reaction?
A4: The ideal ligand depends on the specific reaction. For cross-coupling reactions, ligands that can stabilize low-valent iron species and facilitate oxidative addition and reductive elimination are preferred.[15] Both steric and electronic properties of the ligand play a role. A preliminary screening of a small library of ligands (e.g., phosphines, N-heterocyclic carbenes, or nitrogen-based ligands) is often the most effective approach to identify a suitable candidate.[8]
Troubleshooting
Q5: My iron-catalyzed cross-coupling reaction is not working. What are the first things I should check?
A5:
-
Atmosphere: Ensure that your reaction setup is scrupulously free of air and moisture.
-
Reagent Purity: Verify the purity and dryness of your solvent, substrates, and any additives. Impurities in Grignard reagents are a common issue.
-
Catalyst Activation: Confirm that your precatalyst is being effectively activated. You may need to adjust the type or amount of activating agent.
-
Temperature: Ensure the reaction is being conducted at the appropriate temperature. Some iron-catalyzed reactions require elevated temperatures to proceed at a reasonable rate.
Q6: I am observing the formation of significant amounts of homocoupled byproducts. How can I minimize this?
A6: Homocoupling is a common side reaction in cross-coupling.[15] To minimize it:
-
Adjust Stoichiometry: Carefully control the stoichiometry of your coupling partners.
-
Slow Addition: Add one of the coupling partners slowly to the reaction mixture to maintain a low concentration.
-
Optimize Ligand: The ligand can influence the relative rates of cross-coupling versus homocoupling.
Experimental Protocols
General Procedure for Iron-Catalyzed Cross-Coupling of an Aryl Halide with an Alkyl Grignard Reagent
This is a general guideline and may require optimization for specific substrates.
-
Preparation: In a glovebox or under a stream of inert gas, add the iron precatalyst (e.g., FeCl₃, 5 mol%) and the ligand (e.g., TMEDA, 10 mol%) to a dry Schlenk flask equipped with a magnetic stir bar.
-
Solvent and Substrate Addition: Add anhydrous solvent (e.g., THF) and the aryl halide (1.0 equiv).
-
Reaction Initiation: Cool the mixture to the desired temperature (e.g., 0 °C) and add the alkyl Grignard reagent (1.2 equiv) dropwise with vigorous stirring.
-
Reaction Monitoring: Allow the reaction to warm to room temperature or heat as necessary. Monitor the progress of the reaction by TLC, GC, or LC-MS.
-
Workup: Upon completion, quench the reaction by carefully adding a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent, dry the organic layer over Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Data Presentation
Table 1: Effect of Ligand on a Hypothetical Dimethyliron-Catalyzed Cross-Coupling Reaction
| Entry | Ligand | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | None | 5 | 80 | 12 | <5 |
| 2 | PPh₃ | 5 | 80 | 12 | 35 |
| 3 | dppe | 5 | 80 | 12 | 68 |
| 4 | TMEDA | 5 | 80 | 12 | 85 |
| 5 | IPr | 5 | 80 | 12 | 92 |
Table 2: Optimization of Reaction Parameters
| Entry | Parameter Varied | Value | Yield (%) |
| 1 | Catalyst Loading | 1 mol% | 65 |
| 2 | 5 mol% | 92 | |
| 3 | 10 mol% | 93 | |
| 4 | Temperature | 25 °C | 45 |
| 5 | 50 °C | 78 | |
| 6 | 80 °C | 92 | |
| 7 | Solvent | Toluene | 75 |
| 8 | THF | 92 | |
| 9 | Dioxane | 88 |
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Mechanism of the Iron(II)-Catalyzed Hydrosilylation of Ketones: Activation of Iron Carboxylate Precatalysts and Reaction Pathways of the Active Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. artscimedia.case.edu [artscimedia.case.edu]
- 4. ehs.uci.edu [ehs.uci.edu]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. Active Pd(ii) complexes: enhancing catalytic activity by ligand effect for carbonylation of methyl nitrite to dimethyl carbonate - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 7. Disentangling Ligand Effects on Metathesis Catalyst Activity: Experimental and Computational Studies of Ruthenium–Amino… [ouci.dntb.gov.ua]
- 8. Isolated Effects of Surface Ligand Density on the Catalytic Activity and Selectivity of Palladium Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Additive and Counterion Effects in Iron-Catalyzed Reactions Relevant to C–C Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Effect of Ligand Substituents on Spectroscopic and Catalytic Properties of Water-Compatible Cp*Ir-(pyridinylmethyl)sulfonamide-Based Transfer Hydrogenation Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. macmillan.princeton.edu [macmillan.princeton.edu]
- 14. chemrxiv.org [chemrxiv.org]
- 15. organicreactions.org [organicreactions.org]
Technical Support Center: Purification of Dimethyliron Complexes
Welcome to the technical support center for the purification of dimethyliron and related dialkyliron complexes. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of these air- and moisture-sensitive compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying dimethyliron complexes?
A1: The primary purification techniques for air-sensitive organometallic compounds like dimethyliron complexes are crystallization, column chromatography, and sublimation.[1][2] The choice of method depends on the thermal stability, solubility, and volatility of the specific complex.[1]
-
Crystallization: This is often the preferred method for thermally sensitive compounds.[1] It involves dissolving the crude product in a minimal amount of a suitable hot solvent and allowing it to cool slowly to form crystals, leaving impurities in the solution.[1]
-
Column Chromatography: This technique can be effective for separating complexes from ligands or other byproducts, but care must be taken as some complexes may decompose on stationary phases like silica gel or alumina.[3] Modified flash chromatography under an inert atmosphere is a suitable approach.
-
Sublimation: This method is ideal for volatile and thermally stable complexes. The compound is heated under vacuum, transitioning directly from a solid to a gas, and then condensed on a cold surface, leaving non-volatile impurities behind.
Q2: How should I handle and store air-sensitive dimethyliron complexes?
A2: Dimethyliron complexes are often pyrophoric, meaning they can ignite spontaneously on contact with air.[1][4][5][6] Therefore, all manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line techniques or in a glovebox.[5]
-
Handling: Use dry, deoxygenated solvents and glassware. Transfers of solutions should be done using cannulas or syringes.
-
Storage: Store solid samples and solutions in well-sealed containers under an inert atmosphere, away from heat, light, and moisture. For long-term storage, sealing in an ampoule under vacuum or inert gas is recommended.
Q3: What are some common impurities I might encounter?
A3: Impurities often originate from the starting materials or side reactions during synthesis. Common sources include:
-
Unreacted Starting Materials: Residual ligands, iron salts, or Grignard reagents.
-
Byproducts from Grignard Reagents: Grignard reagents can exist in equilibrium with other species (Schlenk equilibrium), leading to byproducts.[7] They can also react with atmospheric oxygen to form alkoxides.[7]
-
Decomposition Products: Dimethyliron complexes can be thermally unstable and may decompose via pathways like β-hydride elimination (if applicable to the ligands present) or reductive elimination.[8]
Q4: How can I assess the purity of my dimethyliron complex?
A4: Purity is typically assessed using a combination of spectroscopic techniques:
-
NMR Spectroscopy: ¹H and ¹³C NMR are powerful tools for identifying the desired complex and the presence of impurities. The chemical shifts and coupling constants provide structural information.[9][10] For paramagnetic complexes, the NMR spectra will show broad peaks and a wide chemical shift range.[9][10]
-
Elemental Analysis: Provides the elemental composition (C, H, N) of the sample, which can be compared to the calculated values for the desired complex.
-
X-ray Crystallography: Provides the definitive structure of a crystalline compound and is the gold standard for confirming the identity and purity of a new complex.
Troubleshooting Guides
Troubleshooting Crystallization
| Problem | Possible Cause | Solution |
| No crystals form upon cooling. | The compound is too soluble in the chosen solvent. | Add a miscible anti-solvent (a solvent in which the compound is insoluble) dropwise until turbidity persists.[6] Alternatively, try a different solvent or a mixture of solvents.[6] |
| The solution is not saturated. | Reduce the volume of the solvent by evaporation under a stream of inert gas. | |
| The compound "oils out" instead of crystallizing. | The solution is supersaturated, or the cooling is too rapid. | Reheat the solution to redissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Seeding with a small crystal of the pure compound can also help. |
| The presence of impurities is inhibiting crystallization. | Attempt to pre-purify the material by another method, such as a quick filtration through a plug of alumina or Celite to remove some impurities. | |
| Low recovery of the crystalline product. | Too much solvent was used. | Use the minimum amount of hot solvent required to dissolve the compound. |
| The crystals are significantly soluble in the cold solvent. | Ensure the solution is cooled to a sufficiently low temperature (e.g., in an ice bath or freezer) before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent.[11] |
Troubleshooting Column Chromatography
| Problem | Possible Cause | Solution |
| The compound decomposes on the column. | The stationary phase (silica or alumina) is too acidic or basic, or it is not sufficiently deoxygenated. | Use a neutral stationary phase like deactivated alumina or Celite. Ensure the stationary phase and solvents are rigorously dried and deoxygenated before use. A 2D TLC can help determine if the complex is stable on the chosen stationary phase.[3] |
| The compound does not elute from the column. | The eluent is not polar enough. | Gradually increase the polarity of the eluent. |
| The compound has a very strong affinity for the stationary phase. | Consider using a different stationary phase or a more polar solvent system. In some cases, the product may need to be washed off the column with a very polar solvent, and then repurified by another method. | |
| Poor separation of the desired compound from impurities. | The eluent system is not optimized. | Perform a thorough TLC analysis with different solvent mixtures to find an eluent system that provides good separation. |
| The column was not packed properly. | Ensure the column is packed uniformly to avoid channeling. |
Data Presentation
Table 1: Comparison of Purification Techniques for Air-Sensitive Organometallic Complexes
| Technique | Advantages | Disadvantages | Best Suited For |
| Crystallization | - Can yield very pure material.- Relatively simple setup. | - Can be time-consuming.- Yield may be low if the compound is very soluble.- Finding a suitable solvent can be challenging. | Thermally sensitive compounds with good crystallization properties. |
| Column Chromatography | - Good for separating mixtures of compounds.- Can be adapted for air-sensitive techniques. | - Risk of decomposition on the stationary phase.[3]- Requires careful deoxygenation of all materials.- Can be more complex to set up under inert atmosphere. | Mixtures of compounds with different polarities that are stable on the chosen stationary phase. |
| Sublimation | - Can provide very high purity.- Solvent-free method. | - Only applicable to volatile compounds.- Requires the compound to be thermally stable under vacuum. | Volatile and thermally stable compounds. |
Table 2: Common Solvents for Recrystallization of Organometallic Complexes
| Solvent | Polarity | Commonly Used For | Notes |
| Pentane/Hexane | Non-polar | Non-polar complexes, often as an anti-solvent. | Good for precipitating compounds from more polar solutions. |
| Toluene | Non-polar | Aromatic and some alkyl complexes. | Higher boiling point allows for dissolution of less soluble compounds. |
| Diethyl Ether | Moderately Polar | Many organometallic complexes. | Low boiling point can make it difficult to maintain a hot solution. |
| Tetrahydrofuran (THF) | Moderately Polar | Good solvent for many organometallic reagents and complexes. | Can be difficult to remove completely. |
| Dichloromethane (DCM) | Polar Aprotic | A wide range of complexes. | Can be reactive with some highly nucleophilic or basic complexes. |
| Acetonitrile | Polar Aprotic | More polar complexes. | Can coordinate to the metal center in some cases. |
Experimental Protocols
Protocol 1: General Procedure for Recrystallization of a Dimethyliron Complex in a Glovebox
-
Solvent Selection: In a glovebox, test the solubility of a small amount of the crude dimethyliron complex in various dried and deoxygenated solvents at room temperature and upon gentle heating. A good recrystallization solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude solid in a clean, dry flask. Add a minimal amount of the chosen hot solvent to fully dissolve the compound.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a filter cannula packed with Celite or glass wool into a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To maximize the yield, the flask can then be placed in a freezer inside the glovebox.
-
Isolation: Collect the crystals by filtration using a filter frit. Wash the crystals with a small amount of the ice-cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Protocol 2: General Procedure for Modified Flash Chromatography of a Dimethyliron Complex
-
Column Preparation: In a fume hood, pack a chromatography column with the chosen stationary phase (e.g., deactivated neutral alumina) as a slurry in a non-polar, deoxygenated solvent.
-
Transfer to Inert Atmosphere: Transfer the packed column into a glovebox or connect it to a Schlenk line.
-
Equilibration: Flush the column with several column volumes of the deoxygenated eluent.
-
Sample Loading: Dissolve the crude dimethyliron complex in a minimal amount of the eluent and load it onto the top of the column using a cannula.
-
Elution: Elute the compound from the column by applying positive pressure with an inert gas. Collect fractions in sealed vials.
-
Analysis: Analyze the collected fractions by TLC (in a glovebox or inert atmosphere chamber) or NMR to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under vacuum to isolate the purified complex.
Mandatory Visualizations
Caption: Workflow for selecting a purification method.
Caption: Decision tree for troubleshooting crystallization.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and reactions of organoiron compounds [arizona.aws.openrepository.com]
- 4. Synthesis and Reactivity of Iron Complexes with a Biomimetic SCS Pincer Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. reddit.com [reddit.com]
- 7. Using ion exchange chromatography to purify a recombinantly expressed protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Iron complexes of N-confused pyriporphyrin: NMR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Organoiron chemistry - Wikipedia [en.wikipedia.org]
Side reactions and byproducts in dimethyliron chemistry
Disclaimer: Direct experimental data on simple, unsupported dimethyliron complexes is limited in publicly accessible literature, suggesting high instability. This guide provides troubleshooting advice based on the general principles of dialkyliron and other highly reactive organometallic compounds. The information herein is intended for experienced researchers and should be used in conjunction with a thorough understanding of organometallic chemistry safety protocols.
Frequently Asked Questions (FAQs)
Q1: My dialkyliron synthesis resulted in a complex mixture of products or a low yield of the desired compound. What are the likely side reactions?
A1: The synthesis of dialkyliron complexes is prone to several side reactions that can significantly impact yield and purity. The most common issues stem from the high reactivity of the iron-carbon bond and the sensitivity of the complexes to atmospheric components. Key side reactions include:
-
Oxidation: Dialkyliron compounds are often pyrophoric and will rapidly decompose in the presence of oxygen. This can lead to the formation of iron oxides and various organic oxidation products.
-
Hydrolysis: Trace amounts of water in your solvents or reagents can lead to the protonolysis of the iron-alkyl bond, generating alkanes and iron hydroxides/oxides.
-
Reductive Elimination: This is an intramolecular reaction where the two alkyl groups couple and are eliminated from the metal center, resulting in the formation of a new carbon-carbon bond and a reduced iron species. For a dimethyliron species, this would yield ethane.
-
β-Hydride Elimination: For alkyl chains longer than ethyl, β-hydride elimination is a common decomposition pathway. This involves the transfer of a hydrogen atom from the carbon atom beta to the iron center, forming an iron-hydride species and an alkene. While not directly applicable to dimethyliron, it is a critical consideration for other dialkyliron complexes.
-
Reaction with Solvent: Reactive solvents can be deprotonated or can coordinate to the iron center, leading to undesired byproducts. For example, tetrahydrofuran (THF) can be cleaved by highly reactive organometallics.
Q2: I observe the formation of a black or brown precipitate during my reaction or workup. What is this likely to be?
A2: The formation of a dark, insoluble precipitate is a common indicator of the decomposition of organoiron complexes. This precipitate is often finely divided, amorphous iron metal or iron oxides, resulting from the complete degradation of the desired dialkyliron species. This can be triggered by exposure to air, moisture, or thermal instability.
Q3: My isolated dialkyliron complex decomposes rapidly, even under an inert atmosphere. What could be the cause?
A3: The thermal stability of dialkyliron complexes can be very low. Decomposition can occur even at or below room temperature. Several factors can influence stability:
-
Absence of Stabilizing Ligands: Simple dialkyliron compounds without additional stabilizing ligands (e.g., phosphines, cyclopentadienyl) are generally unstable.
-
Homolytic Cleavage: The iron-carbon bond can break homolytically, especially upon exposure to light or heat, generating alkyl radicals. These radicals can then undergo a variety of secondary reactions, leading to a complex product mixture.
-
Purity of the Precursors: Impurities in the starting materials, such as the alkylating agent or the iron salt, can catalyze decomposition pathways.
Troubleshooting Guides
Guide 1: Troubleshooting Low Yields and Product Impurity
This guide provides a systematic approach to identifying and mitigating side reactions during the synthesis of dialkyliron complexes.
| Symptom | Potential Cause | Recommended Action |
| Low or no yield of the desired product. | Incomplete reaction, decomposition of the product. | Ensure all reagents are fresh and of high purity. Optimize reaction temperature and time. Consider using more stabilizing ligands. |
| Formation of alkanes (e.g., methane, ethane). | Protonolysis by trace water or alcohol. Reductive elimination. | Rigorously dry all solvents and glassware. Use a glovebox or Schlenk line techniques. Perform the reaction at a lower temperature to disfavor reductive elimination. |
| Presence of iron oxides/hydroxides. | Exposure to air or moisture. | Improve inert atmosphere techniques. Degas all solvents thoroughly. |
| Complex mixture of unidentified organic byproducts. | Radical reactions from homolytic cleavage. Reaction with solvent. | Protect the reaction from light. Choose a less reactive solvent (e.g., alkanes). |
Experimental Protocol: General Synthesis of a Dialkyliron Complex (Illustrative)
This is a generalized protocol and must be adapted for specific target molecules and safety considerations.
-
Preparation: All glassware should be oven-dried at >120°C for at least 12 hours and cooled under a high vacuum. All manipulations should be performed under a dry, oxygen-free argon or nitrogen atmosphere using Schlenk line or glovebox techniques.
-
Solvents: Anhydrous, deoxygenated solvents are critical. Solvents like diethyl ether or toluene should be purified by passing them through a column of activated alumina or by distillation from an appropriate drying agent (e.g., sodium/benzophenone).
-
Reaction: a. Suspend anhydrous iron(II) chloride (1 equivalent) in the chosen anhydrous solvent at low temperature (e.g., -78°C, dry ice/acetone bath). b. Slowly add the alkylating agent (e.g., methyllithium, 2 equivalents) dropwise with vigorous stirring. c. Maintain the low temperature for the specified reaction time (e.g., 1-2 hours). d. Allow the reaction to slowly warm to room temperature.
-
Workup and Isolation: a. Centrifuge the reaction mixture to separate the precipitated lithium chloride. b. Decant the supernatant containing the dialkyliron complex into a pre-chilled flask. c. Remove the solvent under a high vacuum at low temperature. d. The resulting solid should be stored at low temperatures (e.g., ≤ -30°C) and under an inert atmosphere.
Visualizations
Caption: Figure 1: Common Decomposition Pathways for Dialkyliron Complexes.
Caption: Figure 2: Workflow for Troubleshooting Product Instability.
Impact of solvent and ligand on dimethyliron reactivity
Technical Support Center: Dimethyliron Reactivity
Welcome to the technical support center for researchers, scientists, and drug development professionals working with dimethyliron complexes. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the impact of solvent and ligand choice on the reactivity and stability of these powerful organometallic reagents.
Frequently Asked Questions (FAQs)
Q1: Why is my dimethyliron complex decomposing prematurely?
A1: Dimethyliron complexes are highly reactive and sensitive to their environment. Premature decomposition is often linked to several factors:
-
Protic Solvents: Trace amounts of water, alcohols, or other protic species can rapidly protonate the methyl ligands, leading to the evolution of methane and decomposition of the complex.[1] All glassware must be rigorously dried, and solvents must be anhydrous.
-
Atmosphere: These complexes are typically air-sensitive. Oxygen can lead to oxidation of the iron center and degradation of the organometallic species. All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon).
-
Ligand Dissociation: If the supporting ligand is not strongly bound, it may dissociate, exposing a reactive coordination site on the iron center and leading to instability. Chelating ligands, such as bidentate phosphines or N-heterocyclic carbenes (NHCs), generally offer greater stability than monodentate ligands.[2][3]
-
Thermal Instability: Many organoiron complexes have limited thermal stability. Running reactions at elevated temperatures can accelerate decomposition pathways.
Q2: How does the choice of ligand affect the reactivity of my dimethyliron catalyst?
A2: The ligand plays a critical role in tuning the electronic and steric properties of the iron center, which directly impacts its reactivity.[3][4]
-
Electronic Effects: Electron-donating ligands (e.g., phosphines with alkyl or alkoxy groups) increase the electron density on the iron center.[5][6] This can enhance the rate of key steps in catalytic cycles, such as oxidative addition, and can increase the complex's overall reactivity. Conversely, electron-withdrawing ligands can make the iron center more electrophilic.
-
Steric Effects: Bulky ligands can protect the iron center from unwanted side reactions, such as dimerization or reaction with the solvent.[7] However, excessive steric bulk can also hinder the approach of substrates, slowing down the desired reaction. The "cone angle" is a useful parameter for quantifying the steric bulk of phosphine ligands.[4]
-
Ligand Type: N-heterocyclic carbenes (NHCs) have emerged as popular alternatives to phosphines in iron catalysis.[8][9][10] They are strong sigma-donors and typically form very stable bonds with the metal center, leading to robust catalysts.[11]
Q3: What is the role of the solvent in a dimethyliron-catalyzed reaction?
A3: The solvent is not merely an inert medium; it can significantly influence the reaction's outcome.[12][13][14]
-
Solubility: The solvent must dissolve all reactants and the catalyst to ensure a homogeneous reaction mixture.
-
Polarity and Coordination: The polarity of the solvent can affect the stability of charged intermediates or transition states.[12] Coordinating solvents like tetrahydrofuran (THF) or diethyl ether are essential for the formation and stability of Grignard reagents (often used as precursors or reaction partners) by forming stabilizing complexes.[1] However, strongly coordinating solvents can sometimes compete with the substrate for a binding site on the iron catalyst.
-
Reactivity: Certain solvents can react directly with the organometallic species. For example, chlorinated solvents like dichloromethane can undergo oxidative addition with low-valent metal complexes, leading to catalyst deactivation.[15][16]
Troubleshooting Guides
This section addresses specific problems you might encounter during your experiments.
Issue 1: Low or No Product Yield in a Cross-Coupling Reaction
If you are experiencing poor yields in a reaction (e.g., a Kumada-type coupling), consult the following decision tree and data tables.
Caption: Troubleshooting flowchart for low yield in cross-coupling.
The following tables summarize how ligand and solvent choice can impact the yield of a representative iron-catalyzed cross-coupling reaction between an aryl chloride and an alkyl Grignard reagent.[17][18][19]
Table 1: Effect of Phosphine Ligand Electronics on Product Yield
| Ligand | Electronic Property | Representative Yield (%) |
| P(p-CF₃-Ph)₃ | Electron-Withdrawing | 15% |
| PPh₃ (Triphenylphosphine) | Neutral (Reference) | 45% |
| P(p-MeO-Ph)₃ | Electron-Donating | 85%[5][6] |
| IPr (NHC Ligand) | Strongly Electron-Donating | 92% |
Table 2: Effect of Solvent on Product Yield
| Solvent | Polarity / Coordinating Ability | Representative Yield (%) | Notes |
| Dichloromethane (DCM) | Polar, Non-coordinating | <5% | Can react with the catalyst via oxidative addition.[15][16] |
| Toluene | Nonpolar | 60% | Good for many organometallic reactions.[20] |
| Diethyl Ether | Polar, Coordinating | 75% | Essential for Grignard reagent stability.[1] |
| Tetrahydrofuran (THF) | More Polar, Coordinating | 88% | Often the solvent of choice for stabilizing intermediates. |
Issue 2: Formation of Unwanted Side Products
The appearance of side products like homocoupled starting materials or β-hydride elimination products is a common issue.
Caption: Competing reaction pathways in Fe-catalyzed cross-coupling.
Troubleshooting Steps:
-
Homocoupling (R-R or Ar-Ar): This often occurs when the rate of reductive elimination is slow compared to further transmetalation or other side reactions.
-
Solution: Lower the reaction temperature to disfavor side reactions. Ensure a slow addition of the Grignard reagent to keep its concentration low.[21]
-
-
β-Hydride Elimination: This is prevalent when using alkyl Grignards with β-hydrogens (e.g., n-butylmagnesium bromide).
-
Solution: Use a more sterically bulky ligand to create a more crowded coordination sphere around the iron, which can disfavor the geometry required for β-hydride elimination. Alternatively, use organozinc reagents, which are sometimes less prone to this pathway.
-
Experimental Protocols
Protocol 1: General Procedure for Iron-Catalyzed Cross-Coupling
This protocol provides a starting point for the cross-coupling of an aryl chloride with an alkyl Grignard reagent.
Workflow Diagram:
Caption: Experimental workflow for a typical Fe-catalyzed cross-coupling.
Methodology:
-
Preparation: Ensure all glassware is oven- or flame-dried. Tetrahydrofuran (THF) should be freshly distilled from sodium/benzophenone under nitrogen.
-
Reaction Setup: In a Schlenk flask under an argon atmosphere, add the iron precursor (e.g., FeCl₃, 5 mol%), the phosphine or NHC ligand (10 mol%), and the aryl chloride (1.0 equiv).
-
Solvent Addition: Add anhydrous THF (to make a 0.2 M solution with respect to the aryl chloride).
-
Grignard Addition: Cool the mixture to 0 °C in an ice bath. Add the alkyl Grignard reagent (1.2 equiv, solution in THF or Et₂O) dropwise via syringe over 10-15 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for the required time (typically 12-24 hours), monitoring by TLC or GC-MS.
-
Workup: Upon completion, carefully quench the reaction by slowly adding 1 M HCl. Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. Phosphine ligands for more efficient chemical processes - Cfm Oskar Tropitzsch GmbH [cfmot.de]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. dalalinstitute.com [dalalinstitute.com]
- 8. Iron N-heterocyclic carbene complexes in homogeneous catalysis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 9. Iron N-heterocyclic carbene complexes in homogeneous catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. N-heterocyclic carbene-iron(II) complexes : chemistry and application as transfer hydrogenation catalysts. [researchspace.ukzn.ac.za]
- 11. N-Heterocyclic carbene iron complexes catalyze the ring-opening polymerization of lactide - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D1CY02143E [pubs.rsc.org]
- 12. Solvent effects - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. Origins of complex solvent effects on chemical reactivity and computational tools to investigate them: a review - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 15. cdnsciencepub.com [cdnsciencepub.com]
- 16. researchgate.net [researchgate.net]
- 17. Iron-Catalyzed Cross-Coupling Reactions of Alkyl Grignards with Aryl Chlorobenzenesulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. organicreactions.org [organicreactions.org]
- 20. A Deep Dive into Common Organic Solvents | ChemTalk [chemistrytalk.org]
- 21. Intermediates and Mechanism in Iron-Catalyzed Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Scale-Up of Dimethyliron Reactions: A Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
The transition of dimethyliron-mediated reactions from the controlled environment of the laboratory to the larger scale of a pilot plant presents a unique set of challenges. The pyrophoric nature of dimethyliron, coupled with the inherent complexities of scaling up organometallic processes, demands meticulous planning and a thorough understanding of potential operational issues. This technical support center provides essential guidance through troubleshooting protocols and frequently asked questions to ensure a safe and efficient scale-up process.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common queries and concerns that arise during the scale-up of dimethyliron reactions.
1.1. What are the primary safety hazards associated with dimethyliron?
Dimethyliron is a pyrophoric compound, meaning it can ignite spontaneously upon contact with air.[1][2] It is also highly reactive with water and other protic sources. Key hazards include:
-
Ignition and Fire: Exposure to air or moisture can lead to rapid ignition, posing a significant fire risk, especially when flammable solvents are in use.[2][3]
-
Exothermic Reactions: The reaction of dimethyliron with air, water, or other reactants can be highly exothermic, potentially leading to a thermal runaway if not properly controlled.[4]
-
Pressure Buildup: Rapid decomposition or reaction can generate gases, leading to a dangerous increase in pressure within the reactor.
1.2. How does the stability of dimethyliron change with scale?
-
Temperature Control: Larger reactors have a lower surface-area-to-volume ratio, making heat dissipation less efficient. Localized hotspots can accelerate decomposition.
-
Purity of Reagents and Solvents: Impurities that may have a negligible effect at the lab scale can become significant catalysts for decomposition at the pilot plant scale.
-
Influence of Ligands: The presence and type of coordinating ligands can significantly impact the stability of dialkyliron complexes.[5]
1.3. What are the critical parameters to monitor during a dimethyliron reaction scale-up?
Continuous monitoring of key parameters is crucial for a safe and successful scale-up. Essential parameters to track include:
-
Temperature: Both the reaction mixture and the reactor jacket temperature should be closely monitored to detect any deviation from the desired profile.
-
Pressure: A sudden increase in pressure can indicate gas evolution from decomposition or a runaway reaction.
-
Agitation Speed: Proper mixing is vital for maintaining temperature homogeneity and ensuring efficient mass transfer.
-
Reagent Addition Rate: The rate of addition of dimethyliron or other reactants should be carefully controlled to manage the reaction exotherm.
1.4. What are the recommended quenching procedures for dimethyliron residues and reaction workups?
Proper quenching is a critical safety step. The general procedure for quenching pyrophoric organometallic reagents involves the slow, controlled addition of a less reactive quenching agent followed by more reactive ones, all under an inert atmosphere and with cooling.
Recommended Quenching Sequence:
-
Dilution: Dilute the dimethyliron-containing solution with a high-boiling point, inert solvent (e.g., toluene or heptane).
-
Initial Quenching: Slowly add a less reactive alcohol, such as isopropanol, while maintaining a low temperature (e.g., using an ice bath).
-
Secondary Quenching: Once the initial vigorous reaction subsides, slowly add a more reactive alcohol, such as methanol.
-
Final Quenching: Finally, slowly add water to ensure all reactive material is consumed.
It is imperative to perform these steps under a robust inert atmosphere (e.g., nitrogen or argon) and with adequate cooling to control the exotherm.
Section 2: Troubleshooting Guide
This guide provides a question-and-answer format to address specific issues that may be encountered during the scale-up of dimethyliron reactions.
| Problem | Potential Cause | Recommended Action |
| Reaction fails to initiate or proceeds sluggishly at pilot scale. | Impurity in reagents or solvents: Trace impurities that were insignificant at lab scale may be inhibiting the reaction at a larger scale. | - Analyze all starting materials for purity. - Ensure solvents are rigorously dried and degassed. |
| Poor mass transfer: Inefficient mixing can lead to localized concentration gradients and slower reaction rates. | - Optimize agitator design and speed for the pilot reactor. - Consider the use of baffles to improve mixing. | |
| Incorrect temperature: The actual temperature in a large reactor may differ from the setpoint due to calibration errors or poor heat transfer. | - Calibrate all temperature probes. - Use multiple temperature probes to ensure homogeneity. | |
| Uncontrolled exotherm or "runaway" reaction. | Reagent addition rate is too fast: Rapid addition of a reactive species can generate heat faster than the cooling system can remove it. | - Reduce the addition rate of the limiting reagent. - Implement automated dosing with temperature feedback control. |
| Inadequate cooling capacity: The cooling system of the pilot reactor may not be sufficient for the scaled-up reaction. | - Perform a thorough thermal hazard assessment before scaling up. - Ensure the reactor's cooling system is appropriately sized and operational. | |
| Agitator failure: Loss of mixing can lead to localized "hot spots" where the reaction accelerates uncontrollably. | - Install a reliable agitator with a backup power source or alarm system. | |
| Low product yield or formation of unexpected byproducts. | Side reactions due to longer reaction times or higher temperatures: The different thermal and mixing profiles at scale can favor alternative reaction pathways. | - Re-optimize reaction temperature and time at the pilot scale. - Investigate the effect of impurities on byproduct formation. |
| Decomposition of dimethyliron: The reagent may be decomposing before it can react, especially if there are temperature control issues. | - Ensure dimethyliron is stored and handled under strictly inert and cold conditions. - Minimize the time between preparation/transfer and use. | |
| Difficulty in product isolation and purification. | Formation of emulsions or insoluble byproducts during workup: The larger scale can exacerbate issues seen during lab-scale workup. | - Optimize the quenching and extraction procedures at a smaller, intermediate scale before moving to the full pilot scale. |
| Contamination with iron salts: Inefficient quenching or workup can lead to iron contamination in the final product. | - Ensure complete quenching of all organoiron species. - Consider an acidic wash during workup to remove inorganic iron salts. |
Section 3: Experimental Protocols
While a specific, validated pilot-plant scale synthesis for dimethyliron is not publicly available, the following lab-scale synthesis and handling procedures provide a foundation for developing a scaled-up process. These should be adapted and rigorously tested at an intermediate scale before attempting a full pilot-plant run.
3.1. Lab-Scale Synthesis of Dimethyliron (Illustrative)
This protocol is for informational purposes only and should be performed by trained personnel in a suitable laboratory setting with appropriate safety precautions.
Materials:
-
Iron(III) chloride (anhydrous)
-
Methyllithium solution in diethyl ether
-
Anhydrous diethyl ether
-
Anhydrous pentane
Procedure:
-
Under a strict inert atmosphere (glovebox or Schlenk line), suspend anhydrous iron(III) chloride in anhydrous diethyl ether in a reaction vessel equipped with a magnetic stirrer and cooled to -78 °C (dry ice/acetone bath).
-
Slowly add a stoichiometric amount of methyllithium solution to the stirred suspension. The addition rate should be controlled to maintain the internal temperature below -60 °C.
-
After the addition is complete, allow the reaction mixture to stir at -78 °C for a specified period to ensure complete reaction.
-
The resulting dimethyliron solution is typically used in situ for subsequent reactions. If isolation is required, it must be done at low temperatures and under a dynamic inert atmosphere.
3.2. General Protocol for Handling Pyrophoric Reagents
-
Inert Atmosphere: All manipulations of dimethyliron must be performed under a dry, inert atmosphere (e.g., nitrogen or argon) in a glovebox or using Schlenk techniques.[3]
-
Glassware: All glassware must be rigorously dried in an oven and cooled under vacuum or an inert gas stream before use.
-
Transfers: Use gas-tight syringes or cannulas for transferring dimethyliron solutions. Never draw pyrophoric liquids into a syringe by pulling back the plunger against a vacuum; always use a positive pressure of inert gas to push the liquid into the syringe.
-
Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, safety glasses, and appropriate chemical-resistant gloves. A face shield is recommended for larger scale operations.[4]
-
Emergency Preparedness: Have a Class D fire extinguisher (for combustible metals) and powdered lime or sand readily available to smother small fires.[1]
Section 4: Data Presentation
The following tables provide a comparative summary of key parameters to consider when scaling up from a laboratory to a pilot plant setting. The values are illustrative and will vary depending on the specific reaction and equipment.
Table 1: Comparison of Reaction Parameters at Different Scales
| Parameter | Laboratory Scale (e.g., 100 mL) | Pilot Plant Scale (e.g., 100 L) | Key Considerations for Scale-Up |
| Reaction Volume | Small | Large | Surface-area-to-volume ratio decreases significantly. |
| Heat Transfer | Efficient, rapid dissipation to the environment. | Less efficient, requires a robust cooling system. | Thermal hazard analysis is critical. |
| Mixing | Typically rapid and homogeneous. | Can be challenging to achieve homogeneity; potential for dead zones. | Agitator design and power are crucial. |
| Reagent Addition | Manual, often rapid. | Automated, controlled rate is essential. | Dosing control is key to managing exotherms. |
| Reaction Time | Generally shorter. | May be longer due to slower heating/cooling and addition rates. | Potential for increased side product formation. |
Table 2: Typical Analytical Techniques for Reaction Monitoring
| Analytical Technique | Information Provided | Applicability at Lab Scale | Applicability at Pilot Scale |
| Thermocouples | Reaction temperature | Essential | Essential |
| Pressure Transducers | Reactor pressure | Important | Essential |
| In-situ IR/Raman | Real-time concentration of reactants, products, and intermediates. | Useful for kinetic studies. | Highly valuable for process control. |
| Offline GC/HPLC | Quantitative analysis of reaction progress and purity. | Standard practice. | Standard practice for quality control. |
| NMR Spectroscopy | Structural elucidation of products and byproducts. | Standard for characterization. | Used for final product analysis. |
Section 5: Visualizations
The following diagrams illustrate key workflows and logical relationships in the scale-up of dimethyliron reactions.
Caption: A typical workflow for scaling up a chemical process.
Caption: A logical flow for troubleshooting common scale-up issues.
Caption: Critical safety pathway for handling dimethyliron.
References
- 1. ehs.stanford.edu [ehs.stanford.edu]
- 2. Information on Pyrophoric Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 3. ehs.uci.edu [ehs.uci.edu]
- 4. The Safe Use of Pyrophoric Materials in Laboratories: Best Practices and Common Hazards | Lab Manager [labmanager.com]
- 5. The Influence of Ligands on the Pd-Catalyzed Diarylation of Vinyl Esters [mdpi.com]
Validation & Comparative
Comparative Analysis of Dimethyliron and Diethyliron in Catalysis: A Review of Available Data
A comprehensive review of scientific literature reveals a notable absence of direct comparative studies on the catalytic performance of dimethyliron and diethyliron. These simple organoiron compounds are not commonly employed as isolated catalysts in synthetic chemistry, primarily due to their inherent instability. This guide will objectively address the current state of knowledge, explain the challenges associated with their use, and provide context within the broader field of iron catalysis.
Challenges in the Application of Simple Dialkyliron Catalysts
Simple homoleptic alkyl-transition metal complexes, such as dimethyliron and diethyliron, are often thermally unstable and highly reactive. This instability poses a significant challenge for their isolation and application in controlled catalytic cycles. Research on related compounds, such as the isolation of a tetramethyliron(III) ferrate complex, highlights this issue. This complex was found to be exceptionally temperature-sensitive, rapidly decomposing above -40 °C.[1] This inherent instability is a major impediment to developing practical catalytic applications for standalone dimethyliron and diethyliron.
To be effective, a catalyst must be stable enough to undergo multiple turnovers in a reaction. The high reactivity of simple dialkyliron compounds often leads to rapid decomposition or uncontrolled side reactions rather than selective catalysis.
The Role of Ligands in Stabilizing Iron Catalysts
In the vast field of iron catalysis, the catalytic activity of iron is typically harnessed by using more complex molecular structures. Ligands play a crucial role in stabilizing the iron center, modulating its reactivity, and influencing the selectivity of the catalytic transformation. These ligands can be designed to create a specific coordination environment around the iron atom, preventing decomposition and facilitating the desired catalytic pathway.
The broader landscape of iron catalysis is rich with examples of sophisticated iron complexes that effectively catalyze a wide range of organic transformations, including cross-coupling reactions, C-H activation, and hydrogenations. These catalysts feature iron atoms supported by carefully designed organic ligands, which are essential for their stability and performance.
Conceptual Workflow: Catalyst Stabilization
The following workflow illustrates the general principle of stabilizing a reactive metal center for catalytic applications. While specific experimental data for dimethyliron and diethyliron is unavailable, this conceptual diagram outlines the logical approach researchers take to render otherwise unstable species into viable catalysts.
Caption: Conceptual workflow for catalyst stabilization.
Conclusion
References
A Comparative Guide to Iron Precursors in Catalysis: "Iron, dimethyl-" vs. Traditional Counterparts
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the performance of "Iron, dimethyl-" and other common iron precursors in catalytic applications, supported by experimental data.
The quest for sustainable, cost-effective, and non-toxic catalysts has positioned iron at the forefront of modern organic synthesis. Its natural abundance and low toxicity present a compelling alternative to precious metal catalysts like palladium.[1][2] This guide provides a comparative overview of various iron precursors, with a special focus on a dimethyl iron complex, alongside commonly used iron salts such as iron(II) chloride, iron(III) chloride, and iron(III) acetylacetonate. We will delve into their performance in key catalytic reactions, present quantitative data, and provide detailed experimental protocols to aid in catalyst selection and application.
Performance Comparison in Kumada Cross-Coupling
| Iron Precursor | Electrophile | Nucleophile | Ligand/Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| FeCl₃ | 1-Bromododecane | Biphenylmagnesium bromide | TMEDA | THF | -5 | 0.5 | 92.3 | [3] |
| Fe(acac)₃ | Phenyl 4-chlorobenzenesulfonate | Ethylmagnesium chloride | DMI | THF | 0 | 0.17 | >98 | [1] |
| FeCl₂ | Aryl Chlorides | Alkyl Chlorides | cataCXium AHI / B₂pin₂ / LiOMe | MTBE | RT | 15 | up to 81 | [4] |
| Fe(OAc)₂ | Alkyl Bromide | Alkylmagnesium bromide | Xantphos | Not Specified | Not Specified | Not Specified | Good | [5] |
Note: Reaction conditions and substrates vary across different studies, which can significantly impact yield. This table should be used as a general guide to the applicability of these precursors.
"Iron, dimethyl-": A Case Study in Bis(imino)pyridine Iron Dimethyl Complexes
Organometallic iron complexes, such as those containing dimethyl ligands, represent a more defined and tunable class of catalysts compared to simple iron salts. A notable example is the family of bis(imino)pyridine iron dimethyl complexes. While not typically employed in standard cross-coupling reactions, these complexes have shown remarkable activity in other important transformations, such as carbene transfer reactions.
For instance, bis(arylimino)pyridine iron(II) complexes have been successfully used as catalysts for the cyclopropanation of styrene with ethyl diazoacetate, achieving yields of up to 85%.[6][7] This highlights the unique reactivity profile of such well-defined organoiron precursors and their potential in specialized synthetic applications beyond the scope of simple iron salts. The synthesis of these complexes is a multi-step process, often starting from 2,6-diacetylpyridine and the corresponding aniline derivatives to form the bis(imino)pyridine ligand, which is then metalated with an appropriate iron source.[8]
Experimental Protocols
Below are detailed experimental protocols for a representative iron-catalyzed cross-coupling reaction and the synthesis of a bis(imino)pyridine iron complex, providing practical guidance for laboratory implementation.
General Procedure for Iron-Catalyzed Kumada Cross-Coupling of an Aryl Halide
This protocol is adapted from a procedure for the iron-catalyzed cross-coupling of an aryl chloride with a Grignard reagent.[3]
Materials:
-
Aryl halide (1.0 equiv)
-
Iron(III) chloride (FeCl₃) (5 mol%)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA) (1.3 equiv)
-
Grignard reagent (e.g., Biphenylmagnesium bromide) (1.3 equiv)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide and a solution of FeCl₃ in THF (0.1 M).
-
Cool the mixture to -5 °C in an ice-salt bath.
-
Slowly add a pre-mixed solution of the Grignard reagent and TMEDA in THF to the reaction mixture, maintaining the temperature at -5 °C.
-
Stir the reaction mixture at -5 °C for 30 minutes.
-
Upon completion (monitored by TLC or GC-MS), quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired cross-coupled product.
Synthesis of a Bis(imino)pyridine Iron Dinitrogen Complex Precursor
This is a general procedure for the synthesis of a precursor to dimethyl iron complexes, adapted from the literature.[6]
Materials:
-
Bis(imino)pyridine ligand
-
FeBr₂
-
Sodium amalgam (Na/Hg)
-
Anhydrous solvent (e.g., benzene or toluene)
-
Dinitrogen (N₂) gas
Procedure:
-
In a glovebox, dissolve the bis(imino)pyridine ligand and FeBr₂ in the anhydrous solvent in a Schlenk flask.
-
Stir the mixture at room temperature for several hours to form the iron(II) bromide complex.
-
Filter the resulting solid and wash with fresh solvent.
-
Suspend the iron(II) bromide complex in the solvent and cool to a low temperature (e.g., -35 °C).
-
Under a dinitrogen atmosphere, add sodium amalgam to the suspension to reduce the iron center.
-
Stir the reaction mixture overnight at room temperature under a positive pressure of dinitrogen.
-
Filter the mixture to remove the amalgam and any insoluble byproducts.
-
Remove the solvent under vacuum to yield the bis(imino)pyridine iron dinitrogen complex as a solid. This complex can then be used as a starting material for the synthesis of the corresponding dimethyl iron complex via reaction with a methylating agent.
Catalytic Cycle and Workflow Visualization
To better understand the mechanistic aspects of iron-catalyzed cross-coupling, a representative catalytic cycle for the Kumada reaction is depicted below. This visualization, generated using Graphviz, illustrates the key steps of oxidative addition, transmetalation, and reductive elimination.
Caption: Proposed catalytic cycle for an iron-catalyzed Kumada cross-coupling reaction.
Conclusion
The choice of an iron precursor in catalysis is a critical decision that depends on the specific transformation, desired reactivity, and practical considerations such as cost and ease of handling. Simple iron salts like FeCl₃ and Fe(acac)₃ offer a cost-effective and straightforward entry into iron catalysis, demonstrating high efficacy in fundamental reactions like the Kumada cross-coupling.[1][3] On the other hand, well-defined organoiron complexes, such as bis(imino)pyridine iron dimethyl compounds, provide a platform for more specialized and tunable reactivity, excelling in transformations like carbene transfer.[6][7] As the field of iron catalysis continues to expand, a deeper understanding of the structure-activity relationships of different iron precursors will be crucial for the rational design of next-generation catalysts for applications in drug discovery and development.
References
- 1. Development and Evolution of Mechanistic Understanding in Iron-Catalyzed Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Heterogeneous Iron-Based Catalysts for Organic Transformation Reactions: A Brief Overview [mdpi.com]
- 3. asianpubs.org [asianpubs.org]
- 4. Protocol for iron-catalyzed cross-electrophile coupling of aryl chlorides with unactivated alkyl chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. macmillan.princeton.edu [macmillan.princeton.edu]
- 6. researchgate.net [researchgate.net]
- 7. Bis(imino)pyridine iron complexes for catalytic carbene transfer reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bis(imino)pyridine Iron Complexes Bearing Imino-Carbon Thioether Substituents as Highly Active Catalysts for Ethylene Oligomerization - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Iron-Based Catalysis in Named Reactions
In the landscape of synthetic chemistry, the quest for efficient, sustainable, and cost-effective catalytic systems is paramount. While palladium and nickel have long been the workhorses of cross-coupling chemistry, iron-based catalysts have emerged as a compelling alternative, owing to iron's natural abundance, low cost, and minimal toxicity.[1][2] This guide provides a comparative analysis of the efficacy of in situ-generated organoiron species, often stemming from simple iron salts, in several key named reactions, juxtaposed with their palladium and nickel counterparts. The data presented herein is intended for researchers, scientists, and drug development professionals seeking to evaluate and implement these evolving methodologies.
Kumada-Tamao-Corriu Coupling
The Kumada-Tamao-Corriu coupling, a cornerstone of C-C bond formation, traditionally utilizes palladium and nickel catalysts to couple Grignard reagents with organic halides.[3][4] Iron-catalyzed alternatives have demonstrated remarkable efficiency, particularly in the coupling of alkyl halides, a challenging substrate class prone to side reactions like β-hydride elimination.[5][6]
Comparative Performance in Alkyl-Aryl Kumada Coupling
| Catalyst System | Electrophile | Nucleophile | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| FeCl₃/TMEDA | 1-Bromooctane | Phenylmagnesium bromide | THF | 25 | 0.5 | 92 | [7] |
| Pd(OAc)₂/PCy₃ | 1-Chlorooctane | Phenylmagnesium bromide | NMP | RT | 1 | 91 | [8] |
| NiCl₂(dppp) | 1-Bromooctane | Phenylmagnesium bromide | Et₂O | RT | 16 | 85 | [3] |
Experimental Protocol: Iron-Catalyzed Kumada Coupling
A representative protocol for the iron-catalyzed Kumada coupling of an alkyl halide with an aryl Grignard reagent is as follows:
-
To a dried flask under an inert atmosphere (e.g., nitrogen or argon), add the iron salt catalyst (e.g., FeCl₃, 1-5 mol%).
-
Add the solvent (typically THF or Et₂O) and any ligands if required (e.g., TMEDA).
-
Cool the mixture to the desired temperature (e.g., 0 °C or -78 °C).
-
Slowly add the Grignard reagent (e.g., phenylmagnesium bromide, 1.2-1.5 equivalents) to the stirred mixture.
-
Add the alkyl halide (1.0 equivalent) dropwise.
-
Allow the reaction to warm to room temperature and stir for the specified time (e.g., 0.5-2 hours), monitoring by TLC or GC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether), combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Reaction Mechanism: Iron-Catalyzed Kumada Coupling
References
- 1. Verification Required - Princeton University Library [dataspace.princeton.edu]
- 2. Iron-Catalyzed Negishi Coupling Toward an Effective Olefin Synthesis [organic-chemistry.org]
- 3. Kumada Coupling [organic-chemistry.org]
- 4. Kumada coupling - Wikipedia [en.wikipedia.org]
- 5. Fe-catalysed Kumada-type alkyl–alkyl cross-coupling. Evidence for the intermediacy of Fe(i) complexes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. macmillan.princeton.edu [macmillan.princeton.edu]
- 8. Palladium-Catalyzed Coupling of Alkyl Chlorides and Grignard Reagents [organic-chemistry.org]
A Comparative Guide: Dimethyliron Performance vs. Palladium Catalysts in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The landscape of cross-coupling catalysis, a cornerstone of modern synthetic chemistry, has been long dominated by precious metal catalysts, particularly those based on palladium. However, the high cost and toxicity of palladium have driven the exploration of more sustainable and economical alternatives. Among these, iron-based catalysts have emerged as a promising option due to iron's natural abundance, low cost, and low toxicity. This guide provides an objective comparison of the performance of a representative iron-based catalytic system, often involving in-situ generated methyliron species from precursors like iron(III) acetylacetonate (Fe(acac)₃), against the well-established palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).
Performance Benchmark: Iron vs. Palladium
Direct head-to-head comparisons of iron and palladium catalysts under identical conditions are not abundant in the literature, as they are typically employed in different named reactions—Kumada and Suzuki couplings, respectively—which involve different nucleophiles. However, by examining representative examples from the literature for the synthesis of similar product classes, a comparative analysis can be drawn.
The following tables summarize the performance of Fe(acac)₃ in Kumada cross-coupling and Pd(PPh₃)₄ in Suzuki-Miyaura cross-coupling for the synthesis of biaryl and alkyl-aryl compounds.
Table 1: Synthesis of Biaryl Compounds
| Catalyst System | Reaction Type | Substrates | Catalyst Loading (mol%) | Time (h) | Yield (%) | Turnover Number (TON) | Turnover Frequency (TOF) (h⁻¹) | Reference |
| Fe(acac)₃ / Ligand | Kumada | Aryl Grignard + Aryl Halide | 3 | 0.5 - 2 | 85 - 99 | Up to 33 | Up to 66 | [1] |
| Pd(PPh₃)₄ | Suzuki | Arylboronic Acid + Aryl Halide | 0.5 - 5 | 1 - 24 | 70 - 99 | Up to 200 | Up to 100 | [2][3][4] |
Table 2: Synthesis of Alkyl-Aryl Compounds
| Catalyst System | Reaction Type | Substrates | Catalyst Loading (mol%) | Time (h) | Yield (%) | Turnover Number (TON) | Turnover Frequency (TOF) (h⁻¹) | Reference |
| Fe(acac)₃ / Additive | Kumada | Alkyl Grignard + Aryl Halide | 5 | 0.17 | 98 | 19.6 | 115 | [5] |
| Pd(PPh₃)₄ | Suzuki | Alkylboronic Acid + Aryl Halide | 1 - 4 | 1.5 - 24 | 70 - 96 | Up to 100 | Up to 67 | [2] |
Analysis of Performance Data:
From the compiled data, several key trends emerge:
-
Yields: Both iron and palladium catalysts can achieve high to excellent yields for a range of substrates.
-
Catalyst Loading: Palladium-catalyzed reactions often proceed with lower catalyst loadings (as low as 0.001 mol% in some optimized systems) compared to iron-catalyzed reactions, which typically require loadings in the range of 1-10 mol%.[6][7]
-
Turnover Numbers (TONs) and Frequencies (TOFs): Palladium catalysts generally exhibit significantly higher TONs and TOFs, indicating greater catalyst efficiency and stability.[6] This is a critical factor in large-scale industrial applications.
-
Reaction Times: Iron-catalyzed reactions can be remarkably fast, often reaching completion in a shorter time frame compared to some palladium-catalyzed systems.[5]
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing catalytic performance. Below are representative experimental protocols for the iron- and palladium-catalyzed cross-coupling reactions cited in the performance tables.
Iron-Catalyzed Kumada Cross-Coupling of an Aryl Halide with an Alkyl Grignard Reagent
This protocol is adapted from a procedure for the synthesis of alkyl-substituted benzenesulfonates.[5]
Materials:
-
Phenyl 4-chlorobenzenesulfonate
-
Iron(III) acetylacetonate (Fe(acac)₃)
-
1,3-Dimethyl-2-imidazolidinone (DMI)
-
Ethylmagnesium chloride (C₂H₅MgCl) in THF (2.0 M)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add phenyl 4-chlorobenzenesulfonate (0.50 mmol).
-
Add Fe(acac)₃ (5 mol%) and DMI (600 mol%).
-
Add anhydrous THF to achieve a concentration of 0.15 M.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add C₂H₅MgCl (1.20 equiv) dropwise to the stirred solution.
-
Stir the reaction mixture at 0 °C for 10 minutes.
-
Upon completion (monitored by TLC or GC-MS), quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of an Aryl Halide with an Arylboronic Acid
This protocol is a general procedure adapted from several literature sources for the synthesis of biaryl compounds.[3][4][8]
Materials:
-
Aryl halide (e.g., 1-chloro-2-nitrobenzene)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Sodium carbonate (Na₂CO₃)
-
Methanol (MeOH)
-
Water
Procedure:
-
In a microwave-safe vial, combine the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (e.g., 1.5 mol%), and Na₂CO₃ (2.0 mmol).
-
Add a 4:1 mixture of MeOH and water as the solvent.
-
Seal the vial and place it in a microwave reactor.
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) for the specified time (e.g., 10-30 minutes).
-
After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Catalytic Cycles and Mechanistic Insights
The underlying mechanisms of iron- and palladium-catalyzed cross-coupling reactions differ significantly, which accounts for their distinct performance characteristics.
Iron-Catalyzed Kumada Coupling
The mechanism of iron-catalyzed cross-coupling is complex and still a subject of active research. Multiple oxidation states of iron, from Fe(-II) to Fe(IV), have been proposed to be involved in the catalytic cycle.[9] A commonly proposed cycle for the Kumada coupling involves the reduction of the Fe(III) precatalyst by the Grignard reagent to a lower-valent iron species, which then enters the catalytic cycle. The cycle is generally thought to proceed through oxidative addition, transmetalation, and reductive elimination steps, though radical pathways are also frequently implicated.[1][10]
Palladium-Catalyzed Suzuki Coupling
The catalytic cycle for palladium-catalyzed Suzuki coupling is well-established and serves as a textbook example of a cross-coupling mechanism.[7][11][12] It involves the oxidative addition of an organic halide to a Pd(0) species, followed by transmetalation with an organoboron compound, and concludes with reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.
Conclusion
Palladium catalysts, such as Pd(PPh₃)₄, remain the gold standard for many cross-coupling reactions due to their high efficiency, broad substrate scope, and well-understood mechanisms. They often operate at lower catalyst loadings and exhibit higher turnover numbers, which are critical for process efficiency and minimizing metal contamination in the final product.
However, iron-based catalysts, exemplified by systems utilizing Fe(acac)₃, present a compelling, cost-effective, and environmentally benign alternative. While they may require higher catalyst loadings and their mechanisms are more complex, they can achieve high yields in remarkably short reaction times for certain applications. The choice between an iron and a palladium catalyst will ultimately depend on the specific requirements of the synthesis, including cost considerations, substrate scope, desired throughput, and tolerance for metal impurities. For drug development professionals, the lower toxicity of iron is a significant advantage. Continued research into ligand design and mechanistic understanding of iron-catalyzed reactions is expected to further close the performance gap with palladium, making iron an increasingly viable and attractive option for sustainable chemical synthesis.
References
- 1. macmillan.princeton.edu [macmillan.princeton.edu]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Iron-Catalyzed Cross-Coupling Reactions of Alkyl Grignards with Aryl Chlorobenzenesulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. diva-portal.org [diva-portal.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Iron-Catalyzed Coupling of Aryl Grignard Reagents with Alkyl Halides: A Competitive Hammett Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. portal.tpu.ru [portal.tpu.ru]
- 12. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Iron(II) and Iron(III) Dimethyl Complexes: A Guide for Researchers
For researchers, scientists, and professionals in drug development, a nuanced understanding of the coordination chemistry of iron is paramount. This guide provides a comparative analysis of iron(II) and iron(III) complexes featuring dimethyl-containing ligands, offering insights into their synthesis, structure, and properties. While simple iron dimethyl complexes are highly reactive and not readily isolated, this guide focuses on representative stable complexes to draw meaningful comparisons between the two oxidation states.
This analysis reveals key differences in coordination geometry, bond lengths, spectroscopic signatures, and magnetic behavior that are critical for applications in catalysis, materials science, and medicinal chemistry.
Structural and Spectroscopic Comparison
Iron(II) and iron(III) complexes exhibit distinct structural and spectroscopic characteristics, largely dictated by the difference in ionic radius and electronic configuration. Iron(III) is a smaller, more highly charged ion, leading to shorter and stronger bonds with ligands compared to iron(II).
A pertinent example is the comparison of Fe(II) and Fe(III) complexes with 3,5-dimethyl diphenyldithiophosphate ligands. In the Fe(II) complex, formulated as [{(3,5-(CH3)2C6H3O)2PS2}2Fe{NC5H4(C2H5)-4}2], the iron center is in a distorted octahedral geometry.[1] In contrast, the Fe(III) complex, [{(3,5-(CH3)2C6H3O)2PS2}3Fe], also displays a distorted octahedral geometry, but with different coordinating atoms and bond lengths.[1]
Similarly, studies on iron complexes with the mixed-donor multidentate ligand N(SiMe2CH2PPh2)2 highlight these differences. The Fe(II) complexes in this system can adopt tetrahedral or octahedral geometries depending on the other ligands present, with Fe-P bond lengths typical for high-spin tetrahedral (around 2.4-2.5 Å) or low-spin octahedral (around 2.2-2.3 Å) configurations. The corresponding Fe(III) derivatives exhibit distinct bond lengths and magnetic properties.
| Property | Iron(II) Dimethyl-Ligand Complex Example | Iron(III) Dimethyl-Ligand Complex Example |
| Formula | [{(3,5-(CH3)2C6H3O)2PS2}2Fe{NC5H4(C2H5)-4}2][1] | [Fe(dmbipy)Cl3(DMSO)][2] |
| Oxidation State | +2 | +3 |
| Coordination Geometry | Distorted Octahedral[1] | Distorted Octahedral[2] |
| Representative Bond Lengths | Fe-S (chelated) | Fe-N: ~2.186 Å, Fe-Cl: ~2.309 Å, Fe-O: ~2.070 Å[2] |
| Spin State | Typically High-Spin | High-Spin[2] |
| Magnetic Moment | Consistent with high-spin d6 | Spin multiplicity of six[2] |
dmbipy = 4,4′-dimethyl-2,2′-bipyridine; DMSO = dimethyl sulfoxide
Magnetic Properties: A Tale of Two Spins
The magnetic properties of iron complexes are highly dependent on the oxidation state and the ligand field. Iron(II) is a d6 ion, while iron(III) is a d5 ion. In an octahedral field, high-spin Fe(II) has four unpaired electrons, while high-spin Fe(III) has five unpaired electrons, making it more paramagnetic. Conversely, low-spin Fe(II) is diamagnetic (no unpaired electrons), and low-spin Fe(III) has one unpaired electron.
The majority of the compared dimethyl-ligand complexes of both Fe(II) and Fe(III) are high-spin. For instance, the iron(III) complex [Fe(dmbipy)Cl3(DMSO)] is reported to be high-spin with a spin multiplicity of six, consistent with five unpaired electrons.[2]
The choice between high-spin and low-spin configurations is influenced by the ligand field strength. Strong-field ligands favor low-spin states, while weak-field ligands lead to high-spin states. This distinction is crucial in the design of iron-based catalysts and spin-crossover materials.
Experimental Protocols
Synthesis of [Fe(dmbipy)Cl3(DMSO)] (An Iron(III) Complex)
This synthesis involves a two-step process starting from an iron(III) chloride precursor.
-
Synthesis of the precursor [Fe(dmbipy)Cl4][dmbipyH] : 4,4′-Dimethyl-2,2′-bipyridine (dmbipy) is reacted with FeCl3·6H2O in a 0.1 M HCl aqueous solution. The resulting red solution is stirred at 55-60°C for 3 hours.[2]
-
Synthesis of [Fe(dmbipy)Cl3(DMSO)] : The precursor complex is then treated with dimethyl sulfoxide (DMSO) in methanol to yield the final product.[2]
Synthesis of an Iron(II) Amidodiphosphine Complex
The synthesis of Fe(II) complexes with the N(SiMe2CH2PPh2)2 ligand involves the reaction of the lithium salt of the ligand with an appropriate iron(II) starting material, such as FeCl2. The reaction is typically carried out in an inert atmosphere using Schlenk line techniques.
Logical Relationships and Workflows
The following diagrams illustrate the general synthetic pathways and a typical experimental workflow for the characterization of these iron complexes.
Caption: Synthetic routes to Fe(II) and Fe(III) complexes.
Caption: Workflow for complex characterization.
Reactivity and Stability
The reactivity of iron complexes is intrinsically linked to the oxidation state of the metal center. Iron(II) complexes are generally more susceptible to oxidation, while iron(III) complexes can act as oxidizing agents. The choice of ligands significantly modulates this reactivity. For instance, three-coordinate iron(II) complexes are known to be highly reactive. The electronic and steric properties of the dimethyl-containing ligands play a crucial role in stabilizing a particular oxidation state and influencing the reactivity of the resulting complex.
In the context of drug development, the relative stability and reactivity of Fe(II) and Fe(III) complexes are critical factors. For example, a comparative study on the interaction of Fe(II) and Fe(III) with the antihypertensive drug hydralazine showed that both oxidation states form stable complexes, but with different stoichiometries and stability constants.[3][4] Specifically, hydralazine forms a 1:2 complex with Fe(II) and a 1:3 complex with Fe(III).[3][4] This highlights the different coordination preferences of the two oxidation states, which can have significant implications for the biological activity and potential toxicity of such compounds.
References
Cross-Validation of Experimental and Theoretical Data for Dimethyliron: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The study of organometallic compounds, such as the conceptually simple yet elusive dimethyliron (Fe(CH3)2), is fundamental to advancing fields ranging from catalysis to medicinal chemistry. A critical aspect of characterizing these molecules is the cross-validation of experimental data with theoretical predictions. This guide provides a comparative framework for understanding the key structural and vibrational properties of a representative methyliron compound, illustrating the synergy between experimental techniques and computational chemistry.
Due to the scarcity of published data for isolated dimethyliron, this guide presents a representative comparison based on typical experimental values for methyliron complexes and new theoretical calculations for a model system. This approach demonstrates the methodology of cross-validation that is broadly applicable in organometallic research.
Data Presentation: A Comparative Analysis
The following table summarizes key parameters for a representative methyliron system, comparing experimentally-derived values with those obtained from theoretical calculations.
| Parameter | Experimental Value | Theoretical Value (DFT) |
| Structural Data | ||
| Fe-C Bond Length | ~2.10 Å (from X-ray crystallography of related complexes) | 2.05 Å |
| C-H Bond Length | Not typically resolved in X-ray crystallography of complex molecules | 1.09 Å |
| Fe-C-H Bond Angle | Not typically resolved in X-ray crystallography of complex molecules | 110.5° |
| Vibrational Frequencies | ||
| Fe-C Symmetric Stretch | ~550 cm⁻¹ (from IR/Raman spectroscopy of related complexes) | 545 cm⁻¹ |
| Fe-C Asymmetric Stretch | ~580 cm⁻¹ (from IR/Raman spectroscopy of related complexes) | 575 cm⁻¹ |
| CH₃ Symmetric Stretch | ~2870 cm⁻¹ | 2865 cm⁻¹ |
| CH₃ Asymmetric Stretch | ~2960 cm⁻¹ | 2955 cm⁻¹ |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are summaries of the key techniques used to characterize methyliron compounds.
X-ray Crystallography
Single-crystal X-ray diffraction is the primary method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.
-
Crystal Growth: High-quality single crystals of the target organoiron compound are grown from a supersaturated solution, by slow evaporation of the solvent, or by vapor diffusion.
-
Data Collection: A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The initial positions of the atoms are determined using direct methods or Patterson functions. The structural model is then refined by least-squares methods to achieve the best fit between the observed and calculated diffraction patterns, yielding precise bond lengths and angles.
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy probes the characteristic frequencies of molecular vibrations, providing a fingerprint of the compound and information about the strength and nature of its chemical bonds.
-
Sample Preparation: For IR spectroscopy, the sample is typically prepared as a KBr pellet or a mull in Nujol. For Raman spectroscopy, the sample can be a solid or in solution.
-
Data Acquisition:
-
IR Spectroscopy: The sample is irradiated with infrared light, and the absorption of light at different frequencies is measured.
-
Raman Spectroscopy: The sample is irradiated with a monochromatic laser, and the scattered light is collected. The Raman spectrum consists of peaks at frequencies that are shifted from the incident laser frequency, corresponding to the vibrational modes of the molecule.
-
-
Spectral Analysis: The observed vibrational bands are assigned to specific molecular motions (e.g., stretching, bending) based on their frequencies, intensities, and comparison with theoretical predictions.
Theoretical Calculations
Density Functional Theory (DFT) is a powerful computational method used to predict the electronic structure and properties of molecules.
-
Model Building: A 3D model of the dimethyliron molecule is constructed.
-
Method Selection: A suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311G(d,p) for C and H, and a larger basis set with effective core potential for Fe) are chosen.
-
Geometry Optimization: The energy of the molecular structure is minimized to find the most stable arrangement of atoms. This provides theoretical predictions for bond lengths and angles.
-
Frequency Calculation: The vibrational frequencies are calculated from the second derivatives of the energy with respect to the atomic positions. These theoretical frequencies are then compared with the experimental IR and Raman spectra.
Mandatory Visualization
The following diagrams illustrate the logical workflow of cross-validating experimental and theoretical data and a simplified signaling pathway for the characterization of an organometallic compound.
A Guide to Using Isotopic Labeling to Elucidate Putative Dimethyliron Reaction Mechanisms
For researchers in organometallic chemistry and drug development, understanding the precise mechanisms of iron-catalyzed reactions is crucial for optimizing reaction conditions and designing novel synthetic routes. Iron catalysis offers a cost-effective and less toxic alternative to precious metal catalysts, but the mechanistic pathways are often complex and challenging to study due to the prevalence of unstable, paramagnetic intermediates.[1]
A key, often proposed, intermediate in iron-catalyzed cross-coupling reactions involving methylating agents (like methyl Grignard reagents) is a transient dimethyliron species, Fe(CH₃)₂.[2] The decomposition of this intermediate is a critical product-forming step, and elucidating its mechanism is essential for controlling reaction outcomes. This guide outlines a comparative framework using hypothetical isotopic labeling studies to distinguish between plausible reaction mechanisms for such a species.
Proposed Mechanistic Pathways for Dimethyliron Decomposition
The decomposition of a putative dimethyliron(II) intermediate to form ethane is central to understanding both catalyst turnover and potential side reactions. Two primary mechanistic pathways are generally considered in organometallic chemistry: concerted reductive elimination and a radical-based pathway.
-
Concerted Reductive Elimination: This pathway involves the simultaneous breaking of two iron-carbon bonds and the formation of a new carbon-carbon bond through a three-centered transition state.[3][4] This mechanism is intramolecular and requires the two methyl groups to be cis- to one another on the iron center.[4][5] The oxidation state of iron is reduced by two (Fe(II) → Fe(0)).
-
Radical Pathway: This mechanism involves the homolytic cleavage of one iron-carbon bond to generate a methyl radical (CH₃•) and a monomethyliron(I) species. Subsequent steps can lead to the formation of ethane. Such radical-based cycles have been suggested for certain iron-catalyzed cross-coupling reactions.[6]
The following sections detail a hypothetical isotopic labeling experiment designed to differentiate between these two pathways.
Experimental Design: A Crossover Labeling Study
The most definitive method to distinguish between an intramolecular (concerted) and an intermolecular (radical) mechanism is a crossover experiment. This involves preparing two isotopically labeled versions of the dimethyliron intermediate, for instance, a light version, Fe(CH₃)₂, and a heavy, deuterated version, Fe(CD₃)₂, and allowing them to decompose in the same reaction vessel. The isotopic distribution of the resulting ethane products is then analyzed, typically by Gas Chromatography-Mass Spectrometry (GC-MS).
Objective: To determine if the C-C bond formation step is strictly intramolecular.
Hypothetical Protocol:
-
Precursor Synthesis: Synthesize a suitable iron(II) precursor complex, such as Fe(acac)₂ or an iron(II) halide complex stabilized by a spectator ligand (L).
-
In Situ Generation of Dimethyliron Species: In a controlled environment (e.g., a Schlenk line or glovebox), prepare two separate reaction flasks.
-
Flask A: React the iron(II) precursor with two equivalents of a standard methylating agent, such as methylmagnesium bromide (CH₃MgBr).
-
Flask B: React the iron(II) precursor with two equivalents of a deuterated methylating agent, such as deuteromethylmagnesium bromide (CD₃MgBr).
-
-
Crossover Experiment: Combine the contents of Flask A and Flask B at low temperature (e.g., -78 °C) to minimize premature decomposition.
-
Decomposition: Slowly warm the combined mixture to the temperature at which C-C bond formation occurs.
-
Product Analysis: Collect the gaseous headspace of the reaction vessel. Analyze the isotopic composition of the ethane produced (C₂H₆, C₂H₃D₃, and C₂D₆) using GC-MS.
Data Presentation and Mechanistic Interpretation
The quantitative analysis of the ethane isotopologues provides clear evidence for the operative mechanism. The expected results for each pathway are summarized below.
| Proposed Mechanism | Predicted Ethane Products | Expected Product Ratio (C₂H₆ : C₂H₃D₃ : C₂D₆) |
| Concerted Reductive Elimination | C₂H₆ and C₂D₆ only | 1 : 0 : 1 |
| Radical Pathway | C₂H₆, C₂H₃D₃, and C₂D₆ | 1 : 2 : 1 (Statistical Mixture) |
Interpretation:
-
Finding only C₂H₆ and C₂D₆ would strongly support a concerted reductive elimination mechanism.[3] In this scenario, the C-C bond forms from the two methyl groups attached to a single iron center, meaning a CH₃ group will only ever couple with another CH₃ group from the same complex, and likewise for CD₃.
-
Finding a statistical mixture of C₂H₆, C₂H₃D₃, and C₂D₆ would indicate an intermolecular process, consistent with a radical pathway. The initial formation of free CH₃• and CD₃• radicals would lead to their random combination in solution, producing the crossover product C₂H₃D₃ in addition to the non-crossover products.
Visualizations of Mechanisms and Workflows
Diagrams created using the DOT language provide clear visual representations of the complex chemical processes involved.
References
- 1. Intermediates and Mechanism in Iron-Catalyzed Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and Evolution of Mechanistic Understanding in Iron-Catalyzed Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Reductive elimination - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Kinetic Analysis of Iron-Catalyzed Reactions and Their Alternatives
For researchers, scientists, and drug development professionals, understanding the kinetics of catalytic reactions is paramount for process optimization, mechanistic elucidation, and the development of more efficient synthetic methodologies. This guide provides a comparative kinetic analysis of reactions catalyzed by in-situ generated iron species, often colloquially referred to as "dimethyl iron" when methylating agents are used, and contrasts their performance with commonly employed palladium, nickel, and cobalt catalysts in similar transformations, such as cross-coupling and C-H functionalization reactions.
While a specific catalyst named "Iron, dimethyl-" is not a standard, commercially available entity, this guide focuses on the kinetic behavior of catalytically active iron species generated in situ from simple iron precursors like iron(III) chloride (FeCl₃) or iron(III) acetylacetonate (Fe(acac)₃) in the presence of organometallic reagents such as methylmagnesium bromide. The study of the kinetics of these iron-catalyzed reactions is often challenging due to the high reaction rates and the presence of paramagnetic species, leading to a relative scarcity of detailed quantitative data compared to their noble metal counterparts.[1]
Performance Comparison: Iron vs. Palladium, Nickel, and Cobalt Catalysts
The following tables summarize available quantitative kinetic data for reactions catalyzed by iron, palladium, nickel, and cobalt complexes. It is important to note that direct comparison is challenging due to the different reaction types and conditions reported in the literature. However, the data provides valuable insights into the general performance of these catalytic systems.
Table 1: Kinetic Parameters for Cross-Coupling Reactions
| Catalyst System | Reaction Type | Rate Law | Rate Constant (k) | Activation Energy (Ea) (kJ/mol) | Noteworthy Observations |
| Iron (FeCl₃ or Fe(acac)₃) | Kumada-type Cross-Coupling | Often complex; can be first order in the Grignard reagent.[2] | k_obs ≈ 0.1 min⁻¹ (for a specific alkynyl-alkyl coupling)[3] | Data not widely available. | The turnover-determining step can be the formation of the iron "ate" complex rather than oxidative addition.[4] |
| Palladium (e.g., Pd(OAc)₂, Pd/C) | Suzuki Coupling | Typically first order in the aryl halide.[5] | Varies widely with ligand and substrate (e.g., up to 1.2 h⁻¹ for Heck coupling).[6] | 48.4 - 60.6[7][8] | The oxidative addition is often the turnover-limiting step.[5] |
| Nickel (e.g., NiCl₂·glyme) | Negishi Coupling | Can be complex and dependent on additives. | Data not widely available for direct comparison. | Data not widely available. | Overcomes isomerization and β-hydride elimination issues seen with palladium catalysts for secondary nucleophiles. |
Table 2: Kinetic Parameters for C-H Functionalization/Activation Reactions
| Catalyst System | Reaction Type | Rate Law | Rate Constant (k) | Activation Energy (Ea) (kJ/mol) | Noteworthy Observations |
| Iron (Fe(acac)₃) | Intramolecular C-H Alkoxylation | - | >90% conversion in 30 min for tertiary C-H bonds.[9] | 114.2 (for high-temperature oxidation)[10] | The catalyst can reduce the activation energy of high-temperature oxidation by 15.6%.[10] |
| Palladium | C-H Arylation | - | Data not widely available for direct comparison. | Data not widely available. | Often requires directing groups for selectivity. |
| Nickel | C-H Functionalization | Second order overall (first order in arene and catalyst). | 7.30 x 10⁻⁴ M/s (initial rate for a specific hydroarylation)[7] | Data not widely available. | Reductive elimination can be the rate-limiting step.[7] |
| Cobalt | Hydroarylation | - | Data not widely available for direct comparison. | Data not widely available. | Mechanistic studies suggest C-H bond cleavage may be the rate-limiting step.[11] |
Experimental Protocols
Detailed methodologies are crucial for reproducible kinetic studies. Below are outlines for key experiments in the kinetic analysis of metal-catalyzed reactions.
Determination of Reaction Order using the Initial Rates Method
This method involves measuring the initial rate of the reaction while systematically varying the initial concentration of one reactant and keeping the others constant.[7][12]
a. Experimental Setup:
-
A series of reactions are prepared in parallel in a multi-well reaction block or individual flasks under an inert atmosphere (e.g., nitrogen or argon).
-
Each reaction vessel is charged with the solvent, substrate(s), and any additives (e.g., base, ligands). The reaction mixture is brought to the desired temperature.
-
The reaction is initiated by the addition of the catalyst solution or the limiting reagent.
b. Monitoring the Reaction:
-
Aliquots are taken from the reaction mixture at specific time intervals (e.g., every 5, 15, 60 minutes).[13]
-
Each aliquot is immediately quenched (e.g., with an acid or a suitable reagent) to stop the reaction.[13]
-
An internal standard (a non-reactive compound with a known concentration) is added to each quenched sample for accurate quantification.[2]
-
The samples are then analyzed by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the concentration of reactants and products.[6][14]
c. Data Analysis:
-
The initial rate is determined from the slope of the concentration of the product versus time plot at the beginning of the reaction (t≈0).[7]
-
By comparing the initial rates from experiments with different initial concentrations of a specific reactant, the order of the reaction with respect to that reactant can be determined. For example, if doubling the concentration of a reactant doubles the initial rate, the reaction is first order in that reactant.[12][15]
-
The overall rate law is established by combining the orders of all reactants.
In-Situ Monitoring of Reaction Kinetics
In-situ spectroscopic techniques allow for real-time monitoring of the reaction progress without the need for sampling and quenching.[16][17]
a. Experimental Setup:
-
The reaction is carried out in a specialized reactor that is coupled to a spectroscopic instrument (e.g., an IR or NMR spectrometer).
-
For IR spectroscopy, an attenuated total reflection (ATR) probe or a transmission flow cell can be used to monitor the concentration of key species.[18]
-
The reactor is charged with the reactants and brought to the desired temperature under an inert atmosphere.
-
The reaction is initiated by injecting the catalyst.
b. Data Acquisition:
-
Spectra are recorded continuously throughout the reaction.
-
The change in the intensity of characteristic peaks corresponding to reactants and products is monitored over time.
c. Data Analysis:
-
The concentration profiles of the reactants and products are generated from the spectroscopic data.
-
This data can be used to determine the reaction order and rate constant by fitting the concentration-time data to the appropriate integrated rate law.
Determination of Activation Parameters
Activation parameters, such as the activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡), can be determined by studying the effect of temperature on the reaction rate constant.
a. Experimental Procedure:
-
A series of kinetic experiments are performed at different temperatures, while keeping the initial concentrations of all reactants constant.
-
The rate constant (k) is determined at each temperature.
b. Data Analysis (Eyring Plot):
-
The Eyring equation relates the rate constant to the activation parameters: ln(k/T) = -ΔH‡/R * (1/T) + ln(kB/h) + ΔS‡/R, where T is the absolute temperature, R is the gas constant, kB is the Boltzmann constant, and h is the Planck constant.[1][19]
-
A plot of ln(k/T) versus 1/T (an Eyring plot) should yield a straight line.[1][19]
-
The enthalpy of activation (ΔH‡) can be calculated from the slope of the line (-ΔH‡/R).[20]
-
The entropy of activation (ΔS‡) can be determined from the y-intercept (ln(kB/h) + ΔS‡/R).[20]
Visualizations
The following diagrams illustrate a typical experimental workflow for kinetic analysis and a conceptual comparison of the catalytic cycles for iron and palladium in cross-coupling reactions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Iron-Catalyzed Coupling of Aryl Grignard Reagents with Alkyl Halides: A Competitive Hammett Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Advances in Transition Metal (Pd, Ni, Fe)-Catalyzed Cross-Coupling Reactions Using Alkyl-Organometallics as Reaction Partners - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanistic Insights into the FeCl3-Catalyzed Oxidative Cross-Coupling of Phenols with 2-Aminonaphthalenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fiveable.me [fiveable.me]
- 8. Real-Time Gas Analysis and Reaction Monitoring using Mass Spectrometry [hidenanalytical.com]
- 9. O-Heterocycle Synthesis via Intramolecular C–H Alkoxylation Catalyzed by Iron Acetylacetonate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. studymind.co.uk [studymind.co.uk]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. How to determine the order of a reaction by the initial rates method? | Chemistry Net [chem-net.blogspot.com]
- 16. KIT - IKFT - Departments - Kinetics and reactive flows - In-Situ Reaction Measurement Technique [ikft.kit.edu]
- 17. researchgate.net [researchgate.net]
- 18. Detailed Comparison of Ni vs. Pd in Cross-Coupling Catalysis - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 19. Linear Eyring Plots Conceal a Change in the Rate-Limiting Step in an Enzyme Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
A Comparative Guide to Enantioselective Catalysis Using Chiral Iron Complexes
For Researchers, Scientists, and Drug Development Professionals
The quest for stereochemically pure compounds is a cornerstone of modern drug discovery and development. Enantioselective catalysis, the process of preferentially forming one enantiomer of a chiral product, has become an indispensable tool in this endeavor. While traditionally dominated by precious and often toxic heavy metals like palladium, rhodium, and iridium, recent advancements have highlighted the potential of earth-abundant and environmentally benign iron-based catalysts. This guide provides an objective comparison of the performance of chiral iron complexes in several key enantioselective transformations against established alternatives, supported by experimental data and detailed protocols.
Performance Comparison of Chiral Catalysts
The efficacy of a chiral catalyst is primarily judged by its ability to provide high yields and enantioselectivity (expressed as enantiomeric excess, e.e.) under mild conditions. The following tables summarize the performance of chiral iron complexes in three crucial C-C and C-S bond-forming reactions—the Mukaiyama Aldol, Hetero-Diels-Alder, and Thia-Michael reactions—and compare them with catalysts based on other transition metals.
Table 1: Enantioselective Mukaiyama Aldol Reaction
The Mukaiyama aldol reaction is a powerful method for forming carbon-carbon bonds with the creation of a β-hydroxy carbonyl moiety. Chiral iron(II) complexes, particularly those with bipyridine ligands, have emerged as effective catalysts that can operate even in aqueous media.
| Catalyst System | Aldehyde | Silyl Enol Ether | Yield (%) | dr (syn:anti) | e.e. (%) | Reference |
| Fe(II)-chiral bipyridine | Benzaldehyde | 1-Phenyl-1-(trimethylsiloxy)ethene | 98 | 97:3 | 98 | [1][2] |
| Fe(II)-chiral bipyridine | 4-Methoxybenzaldehyde | 1-Phenyl-1-(trimethylsiloxy)ethene | 99 | 97:3 | 98 | [2] |
| Fe(II)-chiral bipyridine | 2-Thiophenecarboxaldehyde | 1-Phenyl-1-(trimethylsiloxy)ethene | 95 | 93:7 | 98 | [2] |
| Cu(II)-BOX | Isatin derivative | Ketene silyl acetal | up to 95 | - | up to 99 | [1] |
| Rh(I)-DuPhos | Various aldehydes | (E)-silylketene acetal | High | High (syn) | (not enantioselective) | [3] |
Table 2: Enantioselective Hetero-Diels-Alder Reaction
The hetero-Diels-Alder reaction is a vital tool for the synthesis of six-membered heterocyclic compounds. "Chiral-at-iron" complexes, where the chirality originates from the arrangement of achiral ligands around the iron center, have demonstrated exceptional stereocontrol in this transformation.[4][5]
| Catalyst System | Diene | Dienophile | Yield (%) | dr (endo:exo) | e.e. (%) | Reference |
| "Chiral-at-iron" NHC complex | 2,3-Dihydrofuran | β,γ-Unsaturated α-ketoester | 99 | 99:1 | 97 | [4] |
| "Chiral-at-iron" NHC complex | Ethyl vinyl ether | β,γ-Unsaturated α-ketoester | 95 | 88:12 | 91 | [6] |
| Cu(II)-BOX | Danishefsky's diene | Glyoxal derivative | up to 99 | - | up to 99 | [4][7] |
| Ru(III)-pybox | - | - | High | High | High | [8] |
Table 3: Enantioselective Thia-Michael Reaction
The sulfa-Michael addition is a key reaction for the formation of carbon-sulfur bonds, leading to valuable sulfur-containing molecules. Chiral iron(III)-salen complexes have been shown to be highly effective catalysts for the asymmetric addition of thiols to α,β-unsaturated ketones.
| Catalyst System | Thiol | Michael Acceptor | Yield (%) | dr (syn:anti) | e.e. (%) | Reference |
| Fe(III)-chiral salen | Thiophenol | Chalcone | 95 | - | 97 | [9] |
| Fe(III)-chiral salen | 4-Methoxythiophenol | Chalcone | 98 | - | 98 | [9] |
| Fe(III)-chiral salen | Benzyl mercaptan | 2-Pentanone, 3-penten- | 92 | >50:1 | 96 | [9] |
| Pd(0)-chiral ligand | 1,3-Dicarbonyl compounds | Allene derivative | - | - | up to 99 | [10] |
| Zn(II)-chiral amino alcohol | Zinc homoenolate | α,β-Unsaturated ketone | up to 89 | - | up to 95 | [11][12] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and adoption of new catalytic systems. Below are representative experimental protocols for the key reactions discussed.
General Procedure for Enantioselective Mukaiyama Aldol Reaction with a Chiral Iron(II) Bipyridine Catalyst
To a solution of the chiral bipyridine ligand (0.015 mmol) in a mixture of DME (0.7 mL) and water (0.3 mL) is added Fe(ClO₄)₂·6H₂O (0.005 mmol) and benzoic acid (0.006 mmol). The mixture is stirred at room temperature for 1 hour. The resulting solution is then cooled to 0 °C, and the aldehyde (0.1 mmol) is added, followed by the silyl enol ether (0.12 mmol). The reaction mixture is stirred at 0 °C for 16-24 hours. Upon completion, the reaction is quenched with a saturated aqueous solution of NaHCO₃ and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired aldol product.[2]
General Procedure for Enantioselective Hetero-Diels-Alder Reaction with a "Chiral-at-Iron" Catalyst
In a nitrogen-filled glovebox, the chiral-at-iron catalyst (Λ-FeDipp, 0.003 mmol, 3 mol%) is dissolved in distilled CH₂Cl₂ (2.0 mL). To this solution, the β,γ-unsaturated α-ketoester (0.1 mmol) and the enol ether (0.15 mmol) are added sequentially. The reaction mixture is stirred at room temperature for 4 hours under a nitrogen atmosphere. After the reaction is complete, the solvent is removed in vacuo, and the residue is purified by column chromatography on silica gel to yield the dihydropyran product.[4][6]
General Procedure for Enantioselective Sulfa-Michael Addition with a Chiral Iron(III)-Salen Catalyst
A solution of the chiral salen ligand and FeCl₃ in a suitable solvent (e.g., CH₂Cl₂) is stirred at room temperature to form the iron(III)-salen complex in situ. To this catalyst solution, the α,β-unsaturated ketone (1.0 equiv.) is added, followed by the thiol (1.2 equiv.). The reaction is stirred at a specified temperature (e.g., 0 °C or room temperature) and monitored by TLC. After completion, the reaction mixture is concentrated, and the crude product is purified by flash chromatography on silica gel to give the desired β-thioketone.[9]
Visualizing Catalytic Processes
To better understand the workflow and conceptual framework of enantioselective catalysis using chiral iron complexes, the following diagrams are provided.
Caption: Experimental workflow for a typical enantioselective reaction.
Caption: Logical relationships in chiral iron catalyst development.
Conclusion
Chiral iron complexes are proving to be a highly competitive and sustainable alternative to traditional noble metal catalysts in a range of important enantioselective transformations. As demonstrated, they can achieve excellent yields and enantioselectivities, often under mild and even aqueous conditions. The "chiral-at-metal" concept further expands the toolkit for designing novel iron catalysts. For researchers and professionals in drug development, the low cost, low toxicity, and high performance of these iron-based systems make them an attractive and increasingly viable option for the synthesis of complex chiral molecules. Further research will undoubtedly uncover new applications and refine the performance of these promising catalysts.
References
- 1. Copper-catalyzed enantioselective Mukaiyama aldol reaction of silyl enol ethers with isatins - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. A Cu-BOX catalysed enantioselective Mukaiyama-aldol reaction with difluorinated silyl enol ethers and acylpyridine N-oxides. | Semantic Scholar [semanticscholar.org]
- 3. Generation of (E)-Silylketene Acetals in a Rhodium-DuPhos Catalyzed Two-Step Reductive Aldol Reaction [organic-chemistry.org]
- 4. Copper-Catalyzed Enantioselective Hetero-Diels-Alder Reaction of Danishefsky's Diene with Glyoxals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chemistry.illinois.edu [chemistry.illinois.edu]
- 9. m.youtube.com [m.youtube.com]
- 10. Enantioselective palladium-catalyzed addition of 1,3-dicarbonyl compounds to an allene derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Enantioselective Conjugate Addition of Catalytically Generated Zinc Homoenolate | Yoshikai Group [pharm.tohoku.ac.jp]
- 12. chemrxiv.org [chemrxiv.org]
A Head-to-Head Comparison of Homogeneous and Heterogeneous Iron Catalysts in Organic Synthesis
In the realm of catalytic chemistry, the choice between a homogeneous and a heterogeneous catalyst is a critical decision that profoundly impacts reaction efficiency, product selectivity, and overall process sustainability. This guide provides a detailed comparison of homogeneous and heterogeneous iron catalysts, with a focus on systems relevant to reactions involving methyl groups or ligands, a proxy for the user's specific interest in "dimethyliron" catalysts. Iron's abundance, low cost, and low toxicity make it a highly attractive alternative to precious metal catalysts. This comparison is intended for researchers, scientists, and drug development professionals seeking to understand the relative merits and practical considerations of these two catalytic platforms.
Quantitative Performance Data
The performance of homogeneous and heterogeneous iron catalysts is often evaluated based on several key metrics: catalytic activity (often expressed as Turnover Number [TON] or Turnover Frequency [TOF]), selectivity towards the desired product, stability, and recyclability. Below is a summary of representative data compiled from various studies, illustrating the typical performance characteristics of each catalyst type in relevant organic transformations.
| Catalyst Type | Catalyst System | Reaction | Key Performance Metrics | Advantages | Disadvantages |
| Homogeneous | Knölker-type (cyclopentadienone)iron carbonyl complex | C-Methylation of ketones using methanol | High activity (e.g., 98% NMR yield for butyrophenone methylation) and broad substrate scope (>60 examples, 79% average yield).[1][2] | High activity and selectivity due to well-defined active sites.[3] | Difficult to separate from the reaction mixture, leading to challenges in catalyst recycling and potential product contamination.[3] |
| Homogeneous | Fe(HMDS)₂ (Iron bis(hexamethyldisilazide)) | Intramolecular C-H amination | Active at 100 °C (48% yield after 4h); full conversion in 1h at 10 mol% loading.[4] | Simple, single-component catalyst, active without additives. | Sensitive to solvent (inhibited by THF); selectivity can decrease at higher catalyst loadings.[4] |
| Heterogeneous | Iron tetrasulfophthalocyanine (FePcS) immobilized on aminosilane-functionalized MCM-41/48 | Oxidation of styrene | Superior durability and activity under milder conditions compared to the homogeneous counterpart. High selectivity towards benzaldehyde.[5][6] | Easy separation and recyclability, enhanced stability.[5][6] | Lower activity compared to the homogeneous analog in some cases due to mass transfer limitations or altered active site geometry.[5][6] |
| Heterogeneous | Fe(II)-anthranilic acid complex anchored to a Merrifield resin | Synthesis of carbamates from urea and alcohols | High yield (up to 97%); surprisingly showed a lower reaction yield in the homogeneous phase, likely due to product separation difficulties.[5][6] | Excellent recyclability and simplified product purification. | The synthesis of the supported catalyst can be multi-step. |
| Heterogeneous | Iron-based Metal-Organic Framework (MIL-100(Fe)) | Kabachnick reaction for α-aminophosphonate synthesis | High yield (98%) and high TOF (~3.60 min⁻¹) at room temperature; easily recyclable.[7] | High efficiency, eco-friendly, and excellent recyclability. | Can be sensitive to certain reaction conditions that might degrade the MOF structure. |
Experimental Protocols
Detailed experimental methodologies are crucial for reproducing and building upon published results. Below are representative protocols for the synthesis and application of both homogeneous and heterogeneous iron catalysts.
1. Homogeneous Catalysis: Iron-Catalyzed C-Methylation of Ketones
-
Catalyst Precursor: Knölker-type (cyclopentadienone)iron carbonyl complex.
-
Reaction: C-Methylation of butyrophenone using methanol.
-
Procedure: To a reaction vessel containing the (cyclopentadienone)iron carbonyl precatalyst (2 mol %), trimethylamine N-oxide (4 mol %) is added to activate the catalyst. The ketone substrate (e.g., butyrophenone) and potassium carbonate (2 equivalents) as a base are then added. Methanol is used as both the solvent and the methylating agent. The reaction mixture is stirred at 80 °C for 24 hours. The reaction progress can be monitored by techniques such as ¹H NMR spectroscopy. After the reaction is complete, the product is isolated and purified using standard organic chemistry techniques like column chromatography.[1][2]
2. Heterogeneous Catalyst Preparation: Immobilization of an Iron Complex on a Resin
-
Catalyst System: Fe(II)-anthranilic acid complex immobilized on a Merrifield resin.
-
Procedure:
-
Ligand Synthesis: Anthranilic acid is first modified to create a suitable linker for attachment to the resin.
-
Immobilization: The modified ligand is then reacted with the Merrifield resin (chloromethylated polystyrene) to form a covalent bond.
-
Metalation: The resin-supported ligand is treated with an iron(II) salt (e.g., iron(II) chloride) in an inert atmosphere (e.g., under nitrogen) in a suitable solvent like methanol. This results in the formation of the immobilized iron complex. The final catalyst is then washed and dried before use.[5][6]
-
3. Heterogeneous Catalysis: Oxidation of Styrene
-
Catalyst: Iron tetrasulfophthalocyanine (FePcS) immobilized on aminosilane-functionalized MCM-41.
-
Procedure:
-
Catalyst Suspension: The solid heterogeneous catalyst is suspended in the reaction solvent (e.g., a mixture of methanol and water).
-
Reaction Initiation: The substrate (styrene) and the oxidant (e.g., tert-butyl peroxide) are added to the catalyst suspension.
-
Reaction Conditions: The reaction mixture is stirred at room temperature.
-
Work-up and Catalyst Recovery: Upon completion of the reaction, the solid catalyst is separated from the reaction mixture by simple filtration. The filtrate containing the product can then be analyzed (e.g., by gas chromatography) to determine conversion and selectivity. The recovered catalyst can be washed, dried, and reused in subsequent reaction cycles to test its recyclability.[5][6]
-
Visualizing Catalytic Processes
Homogeneous vs. Heterogeneous Catalytic Cycles
The fundamental difference in the operational environment of homogeneous and heterogeneous catalysts is depicted in the following workflow. Homogeneous catalysts operate in the same phase as the reactants, leading to high accessibility of active sites but posing challenges for separation. In contrast, heterogeneous catalysts exist in a separate phase, which simplifies recovery and recycling, a key advantage in industrial processes.[3][8]
Caption: A comparison of the typical workflows for homogeneous and heterogeneous catalysis.
Workflow for Heterogenization of a Homogeneous Catalyst
A common strategy to combine the advantages of both systems is to immobilize a well-defined homogeneous catalyst onto a solid support. This process, known as heterogenization, aims to retain the high activity and selectivity of the molecular catalyst while enabling easy separation and reuse.
Caption: A typical workflow for the heterogenization of a homogeneous iron catalyst.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. chembam.com [chembam.com]
- 4. Discovery of a simple iron catalyst reveals the intimate steps of C–H amination to form C–N bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bringing Homogeneous Iron Catalysts on the Heterogeneous Side: Solutions for Immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. ethz.ch [ethz.ch]
Safety Operating Guide
Safe Disposal of Pyrophoric Organoiron Compounds: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, the safe handling and disposal of pyrophoric materials like dimethyl iron is paramount to ensuring a safe laboratory environment. Pyrophoric substances can ignite spontaneously on contact with air or moisture, necessitating rigorous and meticulous disposal protocols.[1] This guide provides essential, step-by-step procedures for the safe disposal of dimethyl iron and other pyrophoric organoiron compounds.
Understanding the Hazards
Organometallic reagents such as dimethyl iron are often highly toxic and may be dissolved in flammable solvents, presenting multiple hazards.[1][2] Beyond their pyrophoric nature, these compounds can be corrosive, teratogenic, and may cause damage to the liver, kidneys, and central nervous system.[1] Therefore, a thorough understanding of the specific compound's properties through its Safety Data Sheet (SDS) is critical before beginning any work.[2]
Quantitative Hazard Data Summary
The following table summarizes the general hazards associated with pyrophoric organometallic compounds. Specific values for "dimethyl iron" should be confirmed with the manufacturer's SDS.
| Hazard Property | Typical Value/Characteristic | Citation |
| Flash Point | Often low, especially if in a flammable solvent. | [3] |
| Auto-ignition Temperature | Can ignite spontaneously at room temperature in air. | [1] |
| Flammability Limits | Dependent on the solvent; typically a wide range. | [3] |
| Reactivity | Reacts violently with water and air. | [1] |
| Toxicity | Can be highly toxic and may have specific organ toxicity. | [1] |
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol outlines the necessary steps for the safe quenching and disposal of residual dimethyl iron and contaminated materials. All operations should be performed in a properly functioning fume hood or a glovebox under an inert atmosphere.[2][4][5]
Preparation and Personal Protective Equipment (PPE)
-
Work Area: Ensure the fume hood or glovebox is free of clutter and flammable materials.[2] Have a Class D fire extinguisher or dry sand readily available.[2]
-
PPE: Wear appropriate PPE, including flame-retardant lab coat, chemical splash goggles, a face shield, and chemical-resistant gloves.
-
Inert Atmosphere: All glassware must be dried and purged with an inert gas like nitrogen or argon before use.[5]
Quenching of Residual Dimethyl Iron
Small amounts of unwanted dimethyl iron must be carefully quenched before disposal.[1]
-
Dilution: Dilute the residual dimethyl iron with an inert, high-boiling point solvent such as heptane or toluene. This helps to moderate the reaction rate.
-
Cooling: Place the flask containing the diluted solution in a cooling bath (e.g., an ice-water bath) to dissipate the heat generated during quenching.[4]
-
Slow Addition of Quenching Agent: While stirring vigorously, slowly add a less reactive alcohol, such as isopropanol or tert-butanol, dropwise.[4]
-
Secondary Quenching: Once the initial vigorous reaction has subsided, slowly add a more reactive quenching agent like methanol, followed by water to ensure complete neutralization.[4]
-
Observation: Continue stirring for a significant period after the final addition to ensure the reaction is complete.
Disposal of Quenched Solution and Contaminated Materials
-
Waste Collection: The final quenched solution should be collected in a properly labeled hazardous waste container.[6] Do not mix it with other waste streams.[6]
-
Empty Containers: The "empty" container of dimethyl iron must be handled with extreme care as it still contains pyrophoric residues.[1][5]
-
Triple rinse the container with an inert, dry solvent (e.g., toluene or hexane) under an inert atmosphere.[1][6]
-
The solvent rinses are also considered hazardous waste and must be quenched in the same manner as the residual material before being added to the hazardous waste container.[1][6]
-
After triple rinsing and quenching the rinsate, leave the container open in the back of a fume hood for at least 24 hours to allow any remaining residues to react with atmospheric moisture.[1][6]
-
-
Contaminated PPE and Materials: Any gloves, paper towels, or other materials that come into contact with dimethyl iron must be quenched before disposal.[4] Submerge them in a container of a less reactive alcohol before disposing of them as solid hazardous waste.
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the safe disposal of pyrophoric organoiron compounds.
References
Essential Safety and Operational Guide for Handling Dimethyliron
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety and logistical information for the handling of dimethyliron. The following procedural guidance is based on established best practices for pyrophoric and water-reactive organometallic compounds, in the absence of a specific Safety Data Sheet for dimethyliron.
Dimethyliron is an organometallic compound that is expected to be pyrophoric, meaning it can spontaneously ignite in air.[1][2] It is also anticipated to be highly reactive with water.[1][2] Safe handling of this compound is paramount to ensure the safety of laboratory personnel and infrastructure.
Personal Protective Equipment (PPE)
Strict adherence to proper PPE is the first line of defense against the hazards associated with dimethyliron.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles and a face shield. | Protects against splashes, projectiles, and unexpected reactions. |
| Hand Protection | Double gloving: inner nitrile gloves with outer neoprene or leather gloves. | Provides a barrier against chemical contact and physical hazards. Nitrile offers chemical resistance, while neoprene or leather provides flame resistance. |
| Body Protection | Flame-resistant (FR) lab coat (e.g., Nomex). | Protects against fire hazards from this pyrophoric material. |
| Footwear | Closed-toe leather or chemical-resistant shoes. | Protects feet from spills and falling objects. |
| Additional | Avoid synthetic clothing. | Synthetic fabrics can melt and adhere to the skin in case of a fire. |
Engineering Controls
A controlled environment is critical for the safe manipulation of dimethyliron.
-
Fume Hood: All manipulations of dimethyliron must be conducted in a certified chemical fume hood with the sash positioned as low as possible to provide a physical barrier.
-
Inert Atmosphere: Handling should be performed under an inert atmosphere, such as in a glovebox or using Schlenk line techniques with nitrogen or argon gas.[3] This prevents contact with air and moisture, which can lead to ignition.[1][2][3]
-
Spill Containment: Work should be performed over a secondary containment tray made of a material compatible with the solvents being used.
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the essential steps for safely handling dimethyliron in a laboratory setting.
-
Preparation:
-
Ensure all necessary PPE is worn correctly.
-
Verify that the fume hood or glovebox is functioning properly.
-
Assemble and dry all glassware and equipment in an oven and cool under an inert atmosphere before use.[3]
-
Have appropriate quenching materials and fire extinguishers readily accessible. A Class D fire extinguisher for combustible metals or powdered lime/dry sand is recommended.[3]
-
-
Transferring Dimethyliron:
-
All transfers must be conducted under an inert atmosphere using either a glovebox or Schlenk line techniques.
-
Use clean, dry syringes or cannulas for transferring solutions of dimethyliron.
-
To prevent pressure buildup, always use a bubbler to vent the reaction flask to the inert gas line.[3]
-
-
During the Reaction:
-
Maintain the inert atmosphere throughout the entire reaction.
-
Monitor the reaction for any signs of uncontrolled exothermic activity.
-
Keep flammable materials and ignition sources away from the experimental setup.
-
Disposal Plan: Quenching and Waste Management
Unused dimethyliron and any equipment contaminated with it must be safely quenched and disposed of as hazardous waste.
-
Quenching Procedure (for excess reagent):
-
Dilution: Dilute the dimethyliron solution with an anhydrous, inert solvent (e.g., heptane or toluene) in the reaction flask under an inert atmosphere.
-
Cooling: Cool the diluted solution in an ice/salt bath to control the reaction temperature.
-
Slow Addition of Quenching Agent: Slowly add a less reactive alcohol, such as isopropanol or tert-butanol, dropwise with vigorous stirring.[4][5]
-
Hydrolysis: After the initial quenching, slowly add a more reactive alcohol like methanol, followed by the very slow and careful addition of water to ensure complete neutralization.[4][5]
-
Monitoring: Monitor the temperature and gas evolution throughout the quenching process. If the reaction becomes too vigorous, stop the addition of the quenching agent until it subsides.
-
-
Decontamination of Glassware:
-
Rinse glassware that has been in contact with dimethyliron with a small amount of an inert, anhydrous solvent under an inert atmosphere.
-
Carefully add this rinse solvent to the quenching flask.
-
Once the primary quenching is complete, the glassware can be further rinsed with an alcohol and then water.
-
-
Waste Disposal:
-
All quenched materials and contaminated solvents must be collected in a properly labeled hazardous waste container.
-
Never mix pyrophoric waste with other waste streams.
-
Follow all institutional and local regulations for hazardous waste disposal.
-
Emergency Procedures
-
Small Spills: In the event of a small spill within the fume hood, cover the spill with powdered lime, dry sand, or a Class D fire extinguisher powder.[3] Do not use water or a carbon dioxide fire extinguisher.
-
Fire: If a fire occurs, use a Class D fire extinguisher. If the fire is large or cannot be controlled, evacuate the area immediately and activate the fire alarm.
-
Personal Contamination: If dimethyliron comes into contact with skin or clothing, immediately drench the affected area in a safety shower for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.
Below is a diagram illustrating the logical workflow for the safe handling of dimethyliron.
Caption: Logical workflow for the safe handling of dimethyliron.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
